CVN293
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H10FN7O |
|---|---|
Molecular Weight |
311.27 g/mol |
IUPAC Name |
4-[7-fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C14H10FN7O/c15-9-4-1-5-10-12(9)22(7-8-3-2-6-17-19-8)14(18-10)11-13(16)21-23-20-11/h1-6H,7H2,(H2,16,21) |
InChI Key |
ONRXHVJHFORDDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N(C(=N2)C3=NON=C3N)CC4=NN=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
CVN293 mechanism of action in microglia
An In-depth Technical Guide on the Core Mechanism of Action of CVN293 in Microglia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is an investigational, first-in-class, orally bioavailable, and brain-penetrant small molecule inhibitor of the two-pore potassium channel KCNK13 (also known as THIK-1).[1][2] Developed by Cerevance, this compound represents a novel therapeutic approach for neurodegenerative disorders by selectively targeting neuroinflammation within the central nervous system (CNS).[3][4] Its mechanism centers on the modulation of microglial activation by inhibiting the NLRP3 inflammasome pathway, a key driver of inflammation in diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[1][3][5] The specificity of KCNK13 expression in microglia allows this compound to quell brain inflammation without causing systemic immunosuppression, a significant advantage over broader anti-inflammatory agents.[6][7]
The Target: KCNK13 in Microglia
The therapeutic target of this compound, the potassium ion channel KCNK13, was identified using Cerevance's proprietary Nuclear Enriched Transcript Sort sequencing (NETSseq) platform.[3][5][6] This technology analyzes cell-specific gene expression from thousands of human brain tissue samples.[8][7]
-
Selective Expression: NETSseq revealed that KCNK13 is specifically and highly expressed in human microglia, the resident immune cells of the CNS.[3][6] Conversely, its expression is minimal in peripheral immune cells, including macrophages.[5][7] This selective expression profile is crucial for a targeted, CNS-specific therapy.
-
Upregulation in Disease: Transcript levels of KCNK13 are found to be elevated in the microglia of post-mortem brain tissue from patients with Alzheimer's disease, implicating the channel in the pathology of neurodegenerative diseases.[1][9]
Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome
Neuroinflammation is a critical component of many neurodegenerative diseases, with the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome being a key signaling complex in this process.[1][6] The activation of the NLRP3 inflammasome in microglia leads to the maturation and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β).
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): Triggered by stimuli like lipopolysaccharide (LPS), this step involves the transcriptional upregulation of NLRP3 components and pro-IL-1β.
-
Activation (Signal 2): A variety of stimuli, including ATP or pathogenic toxins, trigger the assembly of the inflammasome complex. A critical event for this activation is the efflux of potassium ions (K+) from the cell.
This compound intervenes at the second step. By potently and selectively inhibiting the KCNK13 channel, this compound blocks the K+ efflux from microglia.[5] This prevention of ion outflow inhibits the assembly and activation of the NLRP3 inflammasome, subsequently suppressing the cleavage of pro-caspase-1 to active caspase-1 and blocking the maturation and release of IL-1β.[1][3] Preclinical data confirms that this compound affects only the activation step of the inflammasome, with no role in the LPS-induced priming step.[1]
Caption: this compound inhibits KCNK13-mediated K+ efflux, blocking NLRP3 inflammasome activation in microglia.
Preclinical and Clinical Data
Data Presentation: Quantitative Efficacy and Safety
The following tables summarize the key quantitative findings from preclinical and Phase 1 clinical studies of this compound.
Table 1: Preclinical In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | Result | Reference |
|---|---|---|---|---|
| Potency (IC₅₀) | Murine Microglia | LPS-primed, K+ efflux-stimulated IL-1β release | 24 nM | [1] |
| Maximal Inhibition | Murine Microglia | LPS-primed, K+ efflux-stimulated IL-1β release | 59.1 ± 6.9% | [1] |
| Activity | Murine Hippocampal Slices | LPS-primed, ATP-stimulated IL-1β release | Significant attenuation (p < 0.001) at 1 µM |[1] |
Table 2: Phase 1 Clinical Trial Safety and Tolerability
| Study Phase | Population | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|---|
| Single Ascending Dose (SAD) | 72 Healthy Volunteers | Single oral doses up to 1000 mg | Generally well-tolerated; no serious adverse events. | [2][6][10] |
| Multiple Ascending Dose (MAD) | 72 Healthy Volunteers | 375 mg twice daily for 14 days | Generally well-tolerated; all treatment-emergent adverse events were mild. | [2][6][10] |
| Pharmacokinetics (PK) | 72 Healthy Volunteers | SAD/MAD | Dose-dependent plasma exposure; robust brain penetration confirmed by CSF sampling. |[3][6][10] |
Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay from Murine Microglia
This assay quantifies the ability of this compound to inhibit NLRP3 inflammasome activation in primary microglia.
-
Cell Culture: Primary microglia are isolated from neonatal mice and cultured under standard conditions.
-
Priming (Signal 1): Microglia cultures are primed with Lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3 components.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Activation (Signal 2): Inflammasome activation is induced by replacing the culture medium with a low-potassium buffer, stimulating K+ efflux through channels like KCNK13.
-
Quantification: After a defined incubation period, the cell culture supernatant is collected. The concentration of released IL-1β is measured using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The amount of IL-1β release is normalized to the vehicle-treated control group. A concentration-response curve is generated to calculate the IC₅₀ value. Statistical significance is determined using appropriate tests, such as a two-way ANOVA followed by a multiple comparison with Tukey's model.[1]
Caption: Workflow for the in vitro microglial IL-1β release assay to test this compound efficacy.
Protocol 2: Phase 1 Clinical Trial Design
This study was designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans for the first time.
-
Study Design: A randomized, double-blind, placebo-controlled, single-center study composed of single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[2][6]
-
Participants: 72 healthy adult volunteers were enrolled.[2][10] Within each cohort, participants were randomized (e.g., 6:2 ratio) to receive either this compound or a placebo.[7]
-
SAD Cohorts: Participants received a single oral dose of this compound, with the dose escalating in subsequent cohorts up to a maximum of 1000 mg.[6]
-
MAD Cohorts: Participants received repeated oral doses of this compound (e.g., up to 375 mg twice daily) or placebo for 14 consecutive days.[6]
-
Primary Endpoints: Evaluation of safety and tolerability through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Secondary Endpoints (Pharmacokinetics): Characterization of the PK profile of this compound. Blood samples were collected at multiple time points to measure plasma concentrations. In select cohorts, cerebrospinal fluid (CSF) samples were collected to confirm and quantify CNS penetration.[3][10]
Conclusion and Future Directions
This compound presents a highly targeted and promising mechanism for treating neurodegenerative diseases characterized by microglial-driven neuroinflammation. By selectively inhibiting the KCNK13 channel, which is almost exclusively expressed in microglia within the CNS, this compound effectively suppresses NLRP3 inflammasome activation and subsequent IL-1β release.[1][3][5] The positive results from the Phase 1 study, demonstrating that this compound is well-tolerated and achieves robust brain penetration, support its advancement into Phase 2 clinical trials for conditions such as Frontotemporal Dementia, ALS, and Alzheimer's Disease.[6][10] This targeted approach holds the potential to modify disease progression by addressing a core pathological driver, offering a new avenue of hope for patients with these challenging CNS disorders.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerevance Presents Positive Results from Phase 1 Study of this compound at American Academy of Neurology 2025 Annual Meeting - BioSpace [biospace.com]
- 3. This compound [cerevance.com]
- 4. Cerevance Reports Positive Phase 1 Results for Novel KCNK13 Inhibitor this compound Targeting Neuroinflammation [trial.medpath.com]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 7. Cerevance [cerevance.com]
- 8. Cerevance Reports Positive Phase 1 Clinical Trial Results for KCNK13 Inhibitor and Upcoming Presentations at AAIC 2025 | Nasdaq [nasdaq.com]
- 9. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
KCNK13 (THIK-1): A Promising Therapeutic Target for Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system (CNS), are key mediators of this inflammatory response. The two-pore domain potassium (K2P) channel, KCNK13, also known as Tandem pore domain Halothane-Inhibited K+ channel 1 (THIK-1), has emerged as a promising therapeutic target for modulating microglial activity and mitigating neuroinflammation. This technical guide provides a comprehensive overview of KCNK13's role in neuroinflammation, its associated signaling pathways, and methodologies for its investigation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Role of KCNK13 in Neuroinflammation
KCNK13 is a member of the K2P channel family that contributes to the background or "leak" potassium currents, playing a crucial role in setting the resting membrane potential of microglia.[1][2] In the context of neuroinflammation, KCNK13 is predominantly expressed in microglia within the CNS.[3][4] Its expression is significantly upregulated in the brains of patients with Alzheimer's disease and Parkinson's disease, suggesting its involvement in the pathology of these conditions.[5][6]
The primary function of KCNK13 in neuroinflammation is linked to its regulation of microglial activation. By controlling potassium efflux, KCNK13 influences the membrane potential of microglia, which in turn modulates their surveillance functions, motility, and the release of pro-inflammatory cytokines.[1][2][7] A key downstream effect of KCNK13 activation is the regulation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β).[4][5][6]
Quantitative Data on KCNK13 Modulation
The development of selective KCNK13 inhibitors has provided valuable tools to probe its function and therapeutic potential. The following tables summarize key quantitative data related to KCNK13 expression and inhibition.
Table 1: KCNK13 Expression in Neuroinflammatory Conditions
| Condition | Brain Region | Cell Type | Change in Expression | Fold Change / p-value | Reference |
| Alzheimer's Disease | Parietal and entorhinal cortex, middle temporal gyrus | Microglia-enriched nuclei | Upregulation | 0.454 log2 fold change, p < 3.9 x 10⁻⁵ | [8] |
| Animal model of AD (Aβo group) | Not specified | Not specified | Upregulation of mRNA | p≤0.05 | [5] |
Table 2: Potency of Selective KCNK13 Inhibitors
| Inhibitor | Target | Assay | IC50 | Reference |
| CVN293 | Human KCNK13 | Thallium influx | 41.0 ± 8.1 nM | [3] |
| This compound | Mouse KCNK13 | Thallium influx | 28 ± 0.7 nM | [3] |
| C101248 | Human KCNK13 | Not specified | ~50 nM | [4][9] |
| C101248 | Mouse KCNK13 | Not specified | ~50 nM | [4][9] |
Table 3: Functional Effects of KCNK13 Inhibition
| Inhibitor | Model System | Effect | Quantitative Measure | Reference |
| This compound | LPS-primed murine microglia | Inhibition of IL-1β release | Concentration-dependent | [3] |
| C101248 | Isolated microglia | Prevention of NLRP3-dependent IL-1β release | Not specified | [4][9] |
| THIK-1 knockout | Microglia in hippocampal slices | Reduction in surveillance index | 43% reduction (p = 2 x 10⁻¹⁸) | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving KCNK13 and a typical experimental workflow for its investigation.
KCNK13-Mediated NLRP3 Inflammasome Activation
This pathway illustrates how KCNK13, through the regulation of potassium efflux, contributes to the activation of the NLRP3 inflammasome in microglia, leading to the release of pro-inflammatory cytokines.
Experimental Workflow for KCNK13 Inhibitor Screening
This diagram outlines a typical workflow for screening and validating KCNK13 inhibitors, from initial high-throughput screening to in vivo efficacy studies.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of KCNK13 as a therapeutic target.
Quantitative Real-Time PCR (qPCR) for KCNK13 Gene Expression
Objective: To quantify the mRNA expression levels of KCNK13 in brain tissue or isolated microglia.
Materials:
-
RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
qPCR instrument
-
Primers for KCNK13 and a reference gene (e.g., GAPDH, β-actin)
Protocol:
-
RNA Extraction: Isolate total RNA from brain tissue homogenates or cultured microglia according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for KCNK13 and the reference gene, and qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Data Analysis: Determine the cycle threshold (Ct) values for KCNK13 and the reference gene. Calculate the relative expression of KCNK13 using the ΔΔCt method.
Western Blot for THIK-1 Protein Detection
Objective: To detect and quantify the protein expression of THIK-1 (KCNK13) in brain tissue lysates or microglial cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against KCNK13 (e.g., Rabbit Polyclonal)[11][12]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse brain tissue or microglia in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-KCNK13 antibody (e.g., at a dilution of 0.5-1 µg/mL) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for KCNK13 in Brain Tissue
Objective: To visualize the localization and expression of KCNK13 protein in brain tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded or fresh-frozen brain tissue sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal serum in PBS with Triton X-100)
-
Primary antibody against KCNK13 (e.g., at a dilution of 5 µg/mL)[11]
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Microscope
Protocol:
-
Deparaffinization and Rehydration (for paraffin sections): Treat sections with xylene and a graded series of ethanol.
-
Antigen Retrieval: Heat sections in antigen retrieval solution to unmask the antigen.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with the primary anti-KCNK13 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by the ABC reagent and visualization with DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the sections.
-
Imaging: Examine the sections under a microscope to assess KCNK13 staining.
Patch-Clamp Electrophysiology for KCNK13 Channel Activity
Objective: To record and characterize KCNK13-mediated potassium currents in microglia.
Materials:
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular and intracellular recording solutions
-
Cell culture of microglia or acute brain slices
Protocol:
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ.
-
Cell Preparation: Prepare primary microglial cultures or acute brain slices containing microglia.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration on a microglial cell.
-
Voltage-Clamp Recordings: Hold the cell at a specific membrane potential (e.g., -70 mV) and apply voltage steps or ramps to elicit KCNK13 currents. A typical voltage protocol would involve stepping the membrane potential from a holding potential of -80 mV to various test potentials (e.g., from -120 mV to +60 mV).[13]
-
Pharmacology: Apply specific KCNK13 inhibitors (e.g., this compound, bupivacaine, quinidine) to confirm the identity of the recorded currents.[13]
-
Data Analysis: Analyze the current-voltage (I-V) relationship, channel kinetics, and the effect of pharmacological agents on the KCNK13 currents.
Conclusion
KCNK13 (THIK-1) represents a compelling and specific target for therapeutic intervention in neuroinflammatory diseases. Its preferential expression in microglia and its crucial role in the activation of the NLRP3 inflammasome position it as a key regulator of the neuroinflammatory cascade. The development of potent and selective inhibitors like this compound provides a promising avenue for the development of novel therapies aimed at mitigating the detrimental effects of chronic neuroinflammation in a range of devastating neurological disorders. This guide provides the foundational knowledge and experimental framework for researchers and drug developers to further explore and exploit the therapeutic potential of targeting KCNK13.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Gene - KCNK13 [maayanlab.cloud]
- 3. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of C101248: A novel selective THIK-1 channel inhibitor for the modulation of microglial NLRP3-inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elevated Expression of Two Pore Potassium Channel THIK-1 in Alzheimer's Disease: An Inflammatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kcnk13 potassium two pore domain channel subfamily K member 13 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Characterisation of C101248: A novel selective THIK-1 channel inhibitor for the modulation of microglial NLRP3-inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. KCNK13 Antibody - BSA Free (NBP2-86690): Novus Biologicals [novusbio.com]
- 13. THIK-1 (K2P13.1) is a small-conductance background K+ channel in rat trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
CVN293: A Targeted Approach to Modulating Neuroinflammation via IL-1β Suppression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CVN293 is a novel, orally bioavailable, and brain-permeable small molecule inhibitor of the two-pore potassium channel KCNK13. By selectively targeting KCNK13 in microglia, this compound effectively suppresses the activation of the NLRP3 inflammasome, a key driver of neuroinflammation. This targeted action leads to a significant reduction in the production and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) within the central nervous system (CNS), while having minimal effect on the peripheral immune system. Preclinical studies have demonstrated the potent and concentration-dependent inhibition of IL-1β production by this compound. Phase 1 clinical trials have shown that this compound is well-tolerated and achieves significant exposure in the CNS. This whitepaper provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on IL-1β production, and the experimental methodologies used to characterize this promising therapeutic candidate for a range of neurodegenerative disorders.
Introduction to this compound and its Therapeutic Rationale
Neuroinflammation, a chronic inflammatory state within the brain, is increasingly recognized as a critical contributor to the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1] A central mediator of this process is the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a multi-protein complex that, when activated in microglia, orchestrates the maturation and release of potent pro-inflammatory cytokines, most notably IL-1β.[1][2]
This compound emerges as a first-in-class therapeutic agent designed to selectively modulate this pathway.[3][4] It is a potent and selective inhibitor of KCNK13 (also known as THIK-1), a potassium channel predominantly expressed in microglia within the CNS.[1][3] The expression of KCNK13 is observed to be elevated in the post-mortem brain tissue of patients with Alzheimer's disease.[1][5] By inhibiting KCNK13, this compound prevents the potassium (K+) efflux that is a critical trigger for the canonical activation of the NLRP3 inflammasome.[1][6] This targeted, upstream intervention offers a promising strategy to quell neuroinflammation with potentially greater precision and a better safety profile compared to broader anti-inflammatory approaches.[2]
Quantitative Effect of this compound on IL-1β Production
Preclinical evaluations have demonstrated the potent and dose-dependent inhibitory effect of this compound on IL-1β production in primary microglia. The key quantitative data from these studies are summarized in the table below.
| Parameter | Cell Type | Stimulation | Value | Reference |
| IC50 | Neonatal Murine Microglia | LPS priming + Low extracellular K+ | 24 nM | [1][6] |
| Maximal Inhibition | Neonatal Murine Microglia | LPS priming + Low extracellular K+ | 59.1 ± 6.9% | [1][6] |
| Inhibition | Mouse Cultured Hippocampal Slices | LPS priming + ATP (5 mM) | Significant attenuation (p < 0.001) at 1 µM | [6] |
| IC50 (hKCNK13) | Recombinant system | Not Applicable | 41 nM | [7] |
| IC50 (mKCNK13) | Recombinant system | Not Applicable | 28 nM | [7] |
Mechanism of Action: Targeting KCNK13 to Inhibit NLRP3 Inflammasome Activation
The mechanism by which this compound reduces IL-1β production is a targeted inhibition of the NLRP3 inflammasome activation cascade in microglia. This process can be broken down into two key steps: priming and activation.
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β gene expression. This compound does not interfere with this priming step.[6]
-
Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline structures, can trigger the activation of the NLRP3 inflammasome. A common downstream event for many of these stimuli is the efflux of potassium ions (K+) from the cell. This is where this compound exerts its effect. By inhibiting the KCNK13 potassium channel, this compound prevents this K+ efflux, thereby inhibiting the assembly and activation of the NLRP3 inflammasome complex.[1][6] This, in turn, prevents the cleavage of pro-caspase-1 to active caspase-1, which is required for the maturation and release of IL-1β.[8]
The following diagram illustrates the signaling pathway and the point of intervention for this compound.
Figure 1: this compound Mechanism of Action.
Experimental Protocols
The following section details the methodology for the key in vitro assay used to determine the effect of this compound on IL-1β production.
Murine Microglia IL-1β Release Assay
Objective: To quantify the inhibitory effect of this compound on NLRP3 inflammasome-mediated IL-1β release from primary murine microglia.
Materials:
-
Primary neonatal murine microglia
-
Lipopolysaccharide (LPS)
-
This compound
-
Low potassium buffer
-
DMSO (vehicle control)
-
ELISA kit for murine IL-1β
Protocol:
-
Cell Culture: Primary microglia are isolated from neonatal mice and cultured under standard conditions.
-
Priming (Signal 1): Microglia are primed with LPS to induce the expression of pro-IL-1β and NLRP3.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or DMSO as a vehicle control.
-
Activation (Signal 2): The NLRP3 inflammasome is activated by replacing the culture medium with a low extracellular potassium (K+) buffer, which stimulates K+ efflux.
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Quantification of IL-1β: The concentration of released IL-1β in the supernatant is quantified using a specific ELISA kit.
-
Data Analysis: The percentage of IL-1β release is calculated relative to the DMSO-treated control cells. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
The workflow for this experimental protocol is visualized in the diagram below.
Figure 2: Experimental Workflow for IL-1β Release Assay.
Clinical Development and Future Directions
This compound has successfully completed a Phase 1 clinical trial in healthy volunteers.[9][10][11] The study demonstrated that this compound was generally well-tolerated with single doses up to 1000mg and multiple doses up to 375mg twice daily for 14 days.[3][11] No serious adverse events were reported.[11] Importantly, the trial confirmed dose-dependent increases in this compound exposure and high brain penetrance, achieving plasma and cerebrospinal fluid concentrations that are considered pharmacologically relevant based on preclinical data.[3][11]
These positive Phase 1 results support the advancement of this compound into Phase 2 clinical trials for the treatment of neurodegenerative diseases characterized by significant neuroinflammation, such as frontotemporal dementia, amyotrophic lateral sclerosis, and Alzheimer's disease.[9][11] The selective targeting of KCNK13 in microglia within the CNS may offer a disease-modifying approach with an improved safety profile compared to less specific NLRP3 inhibitors that may also affect the peripheral immune system.[2]
Conclusion
This compound represents a novel and targeted therapeutic strategy for neurodegenerative diseases by potently and selectively inhibiting the KCNK13 potassium channel in microglia. This mechanism effectively suppresses NLRP3 inflammasome activation and subsequent IL-1β production, a key driver of neuroinflammation. The robust preclinical data, demonstrating a clear concentration-dependent inhibition of IL-1β, combined with a favorable safety and pharmacokinetic profile from Phase 1 clinical trials, positions this compound as a promising candidate for further development. Its unique, brain-specific mechanism of action holds the potential to address a significant unmet medical need in the treatment of a wide range of debilitating neurodegenerative disorders.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 3. This compound [cerevance.com]
- 4. Cerevance Reports Positive Phase 1 Results for Novel KCNK13 Inhibitor this compound Targeting Neuroinflammation [trial.medpath.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. firstwordpharma.com [firstwordpharma.com]
Preclinical Profile of CVN293: A Novel KCNK13 Inhibitor for Alzheimer's Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
CVN293, a novel, potent, and selective small molecule inhibitor of the potassium ion channel KCNK13 (also known as THIK-1), is under development by Cerevance for the treatment of neurodegenerative diseases, including Alzheimer's disease. The therapeutic rationale for this compound is based on the significant role of neuroinflammation in the pathophysiology of Alzheimer's. KCNK13 is primarily expressed in microglia, the brain's resident immune cells, and its expression is elevated in the brains of Alzheimer's patients. By inhibiting KCNK13, this compound modulates microglial activity and suppresses the activation of the NLRP3 inflammasome, a key driver of pro-inflammatory cytokine production. This whitepaper synthesizes the available preclinical evidence for this compound, detailing its mechanism of action, in vitro efficacy, and the limited publicly available data on its effects in models relevant to Alzheimer's disease.
Introduction: Targeting Neuroinflammation in Alzheimer's Disease
Neuroinflammation, characterized by the activation of microglia and the release of inflammatory mediators, is a critical component of the pathological cascade in Alzheimer's disease. Chronic neuroinflammation contributes to neuronal dysfunction, synaptic loss, and ultimately, cognitive decline. The NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome has emerged as a key regulator of this inflammatory response. Its activation in microglia leads to the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β).
Cerevance's proprietary NETSseq (Nuclear Enriched Transcript Sort sequencing) platform identified the two-pore potassium channel KCNK13 as a novel, microglia-specific target for modulating neuroinflammation.[1][2] KCNK13 expression is significantly increased in the microglia of diseased human brain samples, and this increase corresponds with disease progression in Alzheimer's disease.[3] This finding positions KCNK13 as a promising therapeutic target to quell neuroinflammation at its source.
This compound: A Selective KCNK13 Inhibitor
This compound is an orally bioavailable, brain-penetrant small molecule designed to selectively inhibit KCNK13.[3][4] Preclinical studies have demonstrated its high selectivity for KCNK13 over other ion channels, minimizing the potential for off-target effects.[3] Phase 1 clinical trials in healthy volunteers have shown that this compound is generally well-tolerated and achieves robust brain penetration, with dose-dependent exposure.[2][5][6]
Preclinical Data for this compound in Alzheimer's Models
While specific quantitative data from in vivo Alzheimer's disease models remains limited in the public domain, a consistent narrative of this compound's therapeutic potential has been presented at various scientific conferences. The available data focuses on its ability to modulate the NLRP3 inflammasome and reduce the production of pro-inflammatory cytokines.
In Vitro Efficacy
A key preclinical finding is the potent, concentration-dependent inhibition of IL-1β release from microglia by this compound.[3][4][7] This demonstrates the direct engagement of the NLRP3 inflammasome pathway by the compound.
Table 1: In Vitro Activity of this compound
| Assay System | Endpoint Measured | Observation | Reference |
| LPS-primed murine microglia | NLRP3-inflammasome mediated production of IL-1β | Concentration-dependent inhibition | [3][4] |
| Human and mouse cells | THIK-1 (KCNK13) protein inhibition | Selective and concentration-dependent inhibition (by predecessor C101248) | [3] |
In Vivo Studies
Cerevance has reported preclinical efficacy data for a KCNK13 inhibitor in a mouse model of amyotrophic lateral sclerosis (SOD1 G93A mice), where it decelerated disease progression. While not an Alzheimer's model, this provides in vivo proof-of-concept for the therapeutic potential of targeting KCNK13 in neurodegenerative diseases. Presentations at the Alzheimer's Research UK Conference and the Cold Spring Harbor Laboratory Neurodegenerative Diseases Conference have alluded to positive results in models relevant to Alzheimer's disease, but specific data on cognitive, pathological, or inflammatory endpoints in these models are not yet publicly detailed.[3][7]
Experimental Protocols
Detailed experimental protocols for the in vivo Alzheimer's model studies with this compound have not been published. However, based on the in vitro data, a representative protocol for assessing the anti-inflammatory effects of this compound is described below.
In Vitro Microglial IL-1β Release Assay
-
Cell Culture: Primary murine microglia are isolated from the cortices of early postnatal mouse pups. Cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Priming: Microglia are primed with lipopolysaccharide (LPS; 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes.
-
NLRP3 Activation: The NLRP3 inflammasome is activated by the addition of ATP (5 mM) for 45-60 minutes.
-
Endpoint Measurement: The supernatant is collected, and the concentration of mature IL-1β is quantified using a commercially available ELISA kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound is calculated from the dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the therapeutic rationale and experimental approach for this compound, the following diagrams are provided.
Conclusion and Future Directions
The preclinical data available for this compound strongly support its development as a novel therapeutic for Alzheimer's disease. By selectively targeting KCNK13 in microglia, this compound offers a targeted approach to mitigating the chronic neuroinflammation that drives disease progression. The potent in vitro inhibition of the NLRP3 inflammasome and the favorable safety and brain penetration profile observed in Phase 1 trials are highly encouraging.
The next critical step for the scientific community and drug development professionals will be the publication of detailed results from in vivo studies in Alzheimer's disease models. This data will be essential to fully understand the potential of this compound to modify disease-relevant pathologies, such as amyloid-beta and tau accumulation, and to improve cognitive function. As this compound progresses through further clinical development, it holds the promise of being a first-in-class, disease-modifying therapy for Alzheimer's disease.
References
The Potential of CVN293 in Treating Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. While motor symptoms are the clinical hallmark, the underlying pathology is complex and involves multiple cellular pathways, including protein aggregation, mitochondrial dysfunction, and neuroinflammation. Growing evidence implicates neuroinflammation, driven by the activation of microglia, as a key contributor to the pathogenesis and progression of PD.[1][2] CVN293 is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of the potassium ion channel KCNK13, which is selectively expressed in microglia.[1][3] By targeting KCNK13, this compound modulates microglial activation and the subsequent inflammatory cascade, offering a potential therapeutic strategy to slow disease progression in Parkinson's disease and other neurodegenerative disorders. This document provides an in-depth technical overview of the preclinical and early clinical data supporting the potential of this compound in the treatment of Parkinson's disease.
Core Mechanism of Action: KCNK13 Inhibition
This compound is a potent and highly selective inhibitor of the KCNK13 ion channel, also known as the two-pore domain potassium channel subfamily K member 13 or THIK-1.[1] KCNK13 is predominantly expressed in microglia within the central nervous system, with minimal expression in peripheral tissues.[4] This selective expression profile suggests that this compound can modulate neuroinflammation without causing broad peripheral immunosuppression.[3]
The proposed mechanism of action centers on the role of KCNK13 in regulating the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in microglia.[1][5] NLRP3 inflammasome activation is a critical step in the inflammatory response, leading to the production and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β). This process is dependent on potassium (K+) efflux from the cell. By inhibiting KCNK13, this compound is believed to reduce K+ efflux, thereby suppressing NLRP3 inflammasome activation and the subsequent release of IL-1β.[1][6] This targeted anti-inflammatory action within the brain holds significant promise for neurodegenerative diseases where neuroinflammation is a key pathological feature.[1]
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and Phase 1 clinical studies of this compound.
Table 1: Preclinical In Vitro Potency
| Target | Species | Assay | IC50 (nM) | Maximal Inhibition (%) | Reference |
| KCNK13 | Human | Thallium Influx | 41.0 ± 8.1 | 100.3 ± 1.4 | [1] |
| KCNK13 | Mouse | Thallium Influx | 28.0 ± 0.7 | 97.0 ± 1.8 | [1] |
| NLRP3 Inflammasome | Mouse (Primary Microglia) | IL-1β Release | 24.0 | 59.1 ± 6.9 | [1] |
Table 2: Preclinical Pharmacokinetics
| Species | Route | Brain to Plasma Ratio | CSF:Unbound Plasma Ratio | Kp,uu (Brain) | Oral Bioavailability (%) | Reference |
| Mouse | p.o. | 0.72 - 1.85 | 0.7 - 1.1 | 0.6 - 1.4 | 87 | [1] |
| Rat | p.o. | 0.72 - 1.85 | 0.7 - 1.1 | 0.6 - 1.4 | - | [1] |
| Monkey | p.o. | - | 0.2 - 0.3 | 0.9 - 1.1 | - | [1] |
Table 3: Phase 1 Clinical Trial in Healthy Volunteers
| Study Phase | Dosing Regimen | Maximum Tolerated Dose | Key Findings | Reference |
| Single Ascending Dose (SAD) | Single doses up to 1000 mg | Not reached | Generally well-tolerated, no serious adverse events. | [4] |
| Multiple Ascending Dose (MAD) | Up to 375 mg twice daily for 14 days | Not reached | Generally well-tolerated, all adverse events were mild. | [4] |
| Pharmacokinetics | SAD and MAD | N/A | Dose-dependent increases in plasma exposure. CSF sampling confirmed high brain penetrance. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
KCNK13 Inhibition Assay (Thallium Influx)
-
Cell Line: HEK-293 cells stably expressing either human or mouse KCNK13.
-
Principle: KCNK13 channels are permeable to thallium ions (Tl+). A Tl+-sensitive fluorescent dye is loaded into the cells. Upon addition of a Tl+ containing buffer, the influx of Tl+ through active KCNK13 channels causes an increase in fluorescence.
-
Procedure:
-
HEK-293 cells expressing KCNK13 are plated in 96-well plates.
-
Cells are incubated with a Tl+-sensitive dye.
-
Cells are then incubated with varying concentrations of this compound or vehicle control.
-
A Tl+ containing buffer is added, and the change in fluorescence over time is measured using a fluorescence plate reader.
-
-
Data Analysis: The initial rate of fluorescence increase is calculated. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Reference: [1]
Microglial IL-1β Release Assay
-
Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal mice.
-
Principle: This assay measures the ability of this compound to inhibit the NLRP3 inflammasome-mediated release of IL-1β from activated microglia.
-
Procedure:
-
Primary murine microglia are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
The cells are then treated with various concentrations of this compound.
-
NLRP3 inflammasome activation is triggered by stimulating K+ efflux through the removal of extracellular K+.
-
The concentration of IL-1β in the cell culture supernatant is quantified using a commercially available ELISA kit.
-
-
Data Analysis: The amount of IL-1β release is normalized to the vehicle-treated control. IC50 values are calculated from the concentration-response curve.
-
Reference: [1]
Pharmacokinetic Studies in Animals
-
Animals: Studies were conducted in mice, rats, and cynomolgus monkeys.
-
Dosing: this compound was administered orally (p.o.) or intravenously (i.v.).
-
Sample Collection: Blood samples were collected at various time points post-dosing to obtain plasma. Brain and cerebrospinal fluid (CSF) samples were also collected.
-
Analysis: The concentration of this compound in plasma, brain homogenates, and CSF was determined using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Parameters Calculated: Pharmacokinetic parameters including brain to plasma ratio, CSF to unbound plasma ratio, and oral bioavailability were calculated.
-
Reference: [1]
Phase 1 Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participants: 72 healthy adult volunteers.
-
Single Ascending Dose (SAD): 48 participants received a single oral dose of this compound (ranging from 3 mg to 1000 mg) or placebo.[4]
-
Multiple Ascending Dose (MAD): 24 participants received oral doses of this compound (from 50 mg to 750 mg total daily dose, administered as twice-daily doses) or placebo for 14 consecutive days.[4]
-
Assessments: Safety and tolerability were assessed through monitoring of adverse events, vital signs, and clinical laboratory tests. Pharmacokinetics were evaluated by measuring this compound concentrations in plasma and CSF.
-
Reference: [4]
Experimental and Logical Workflows
Drug Discovery and Preclinical Evaluation Workflow
Future Directions and Conclusion
The preclinical and Phase 1 clinical data for this compound demonstrate a promising profile for a novel therapeutic agent targeting neuroinflammation. The compound is a potent and selective inhibitor of KCNK13, with a clear mechanism of action in suppressing microglial NLRP3 inflammasome activation. It exhibits excellent drug-like properties, including oral bioavailability and robust brain penetration across multiple species, including humans. The Phase 1 study in healthy volunteers has established a favorable safety and tolerability profile.
While increased KCNK13 expression has been observed in the brain tissue of Parkinson's disease patients, the critical next step is to evaluate the efficacy of this compound in established preclinical models of Parkinson's disease.[1] Studies in models such as those induced by MPTP, 6-OHDA, or alpha-synuclein are necessary to determine if the potent anti-inflammatory effects of this compound translate into neuroprotection of dopaminergic neurons and amelioration of motor deficits.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cerevance.com]
- 3. Cerevance [cerevance.com]
- 4. Cerevance [cerevance.com]
- 5. Cerevance Reports Positive Phase 1 Results for Novel KCNK13 Inhibitor this compound Targeting Neuroinflammation [trial.medpath.com]
- 6. This compound / Cerevance [delta.larvol.com]
Unraveling the Selectivity Profile of CVN293: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN293 is a potent and selective, brain-permeable inhibitor of the two-pore domain potassium channel KCNK13 (also known as THIK-1). KCNK13 is predominantly expressed in microglia, the resident immune cells of the central nervous system, and plays a crucial role in regulating neuroinflammation through the activation of the NLRP3 inflammasome. By inhibiting KCNK13, this compound offers a targeted therapeutic strategy to reduce the production of pro-inflammatory cytokines, such as IL-1β, and potentially modify the course of neurodegenerative diseases. This technical guide provides an in-depth overview of the selectivity profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the methodologies used for its characterization.
Data Presentation: Quantitative Selectivity Profile of this compound
The selectivity of this compound has been rigorously assessed against its primary target, related ion channels, and a broad range of other biologically relevant targets. The following tables summarize the key quantitative data.
Table 1: Potency of this compound against KCNK13 Orthologs
| Target | IC50 (nM) |
| Human KCNK13 | 41 |
| Murine KCNK13 | 28 |
Table 2: Selectivity of this compound against Related Two-Pore Domain Potassium Channels
| Target | Species | Assay | This compound Concentration (µM) | % Inhibition |
| KCNK2 (TREK-1) | Human | Thallium Influx | 30 | 17.4 |
| KCNK6 (TWIK-2) | Human | Thallium Influx | 30 | 10.7 |
Table 3: this compound Activity in a Broad Off-Target Panel
| Panel | Number of Targets | This compound Concentration (µM) | Result |
| Eurofins SafetyScreen | 168 | 10 | No significant activity (>50% inhibition) observed |
The Eurofins SafetyScreen panel includes a wide range of receptors, ion channels, transporters, and enzymes to assess potential off-target liabilities.
Table 4: this compound Activity against Key Cardiovascular Ion Channels
| Target | Assay Type | This compound Concentration (µM) | Result |
| hERG (KCNH2) | Automated Patch Clamp | 10 | No significant inhibition |
| Nav1.5 (SCN5A) | Automated Patch Clamp | 10 | No significant inhibition |
| Cav1.2 (CACNA1C) | Automated Patch Clamp | 10 | No significant inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established and standardized procedures in the field.
KCNK13 Inhibition Assay (Thallium Influx)
This assay measures the inhibition of KCNK13 channel activity by quantifying the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), into cells expressing the channel.
Cell Line: HEK-293 cells stably expressing human or murine KCNK13.
Materials:
-
HEK-293 cells expressing KCNK13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-Lysine coated 384-well black, clear-bottom microplates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)
-
Stimulus Buffer containing thallium sulfate (Tl₂SO₄) and potassium sulfate (K₂SO₄)
-
This compound compound dilutions
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR® or FlexStation®)
Procedure:
-
Cell Plating: Seed the KCNK13-expressing HEK-293 cells into 384-well plates at a density of 15,000-25,000 cells per well and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare the dye-loading solution containing the thallium-sensitive dye and probenecid (to prevent dye leakage) in the assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.
-
Incubate the plate at room temperature for 60-90 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the dye-loading solution and wash the cells with assay buffer.
-
Add 20 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Thallium Influx Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the automated liquid handler, add 10 µL of the Stimulus Buffer to each well to initiate thallium influx.
-
Continue to record the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
The rate of increase in fluorescence is proportional to the thallium influx and KCNK13 channel activity.
-
Normalize the data to the vehicle control (100% activity) and a maximally inhibiting concentration of a known KCNK13 blocker (0% activity).
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Microglial IL-1β Release Assay
This functional cellular assay assesses the ability of this compound to inhibit the release of the pro-inflammatory cytokine IL-1β from activated microglia.
Cell Type: Primary murine microglia or a murine microglial cell line (e.g., BV-2).
Materials:
-
Primary murine microglia or BV-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
24-well or 96-well tissue culture plates
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound compound dilutions
-
ELISA kit for murine IL-1β
-
Cell lysis buffer
-
Plate reader for ELISA
Procedure:
-
Cell Plating: Seed the microglia into 24-well or 96-well plates at an appropriate density and allow them to adhere overnight.
-
Priming:
-
Treat the cells with LPS (e.g., 100 ng/mL) for 3-4 hours to induce the transcription and translation of pro-IL-1β.
-
-
Compound Treatment:
-
Pre-incubate the LPS-primed cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
-
NLRP3 Inflammasome Activation:
-
Stimulate the cells with ATP (e.g., 2-5 mM) for 30-60 minutes to activate the NLRP3 inflammasome and induce the cleavage and release of mature IL-1β.
-
-
Sample Collection:
-
Centrifuge the plates to pellet any detached cells.
-
Carefully collect the cell culture supernatants for IL-1β measurement.
-
Lyse the remaining cells to measure total protein for normalization, if desired.
-
-
IL-1β Quantification:
-
Quantify the concentration of IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the amount of IL-1β released to the vehicle-treated control.
-
Plot the percentage of inhibition of IL-1β release against the log concentration of this compound to determine the IC50 value.
-
Cardiovascular Ion Channel Safety Panel (Automated Patch Clamp)
This electrophysiological assay evaluates the effect of this compound on the function of key cardiac ion channels (hERG, Nav1.5, and Cav1.2) to assess the potential for cardiovascular side effects.
Cell Lines: HEK-293 or CHO cells stably expressing human hERG, Nav1.5, or Cav1.2 channels.
Materials:
-
Stable cell lines for each ion channel
-
Automated patch clamp system (e.g., QPatch or Patchliner)
-
Appropriate internal and external solutions for recording each specific ionic current
-
This compound compound dilutions
-
Positive control inhibitors for each channel (e.g., Dofetilide for hERG, Lidocaine for Nav1.5, Nifedipine for Cav1.2)
Procedure:
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension according to the automated patch clamp manufacturer's protocol.
-
System Setup: Prime the automated patch clamp system with the appropriate internal and external solutions.
-
Cell Sealing and Whole-Cell Configuration: The system automatically captures cells, forms a high-resistance (giga-ohm) seal, and establishes a whole-cell recording configuration.
-
Current Recording and Compound Application:
-
Record baseline ionic currents using a specific voltage-clamp protocol for each channel. These protocols are designed to elicit the characteristic current of the channel (e.g., a step-ramp protocol for hERG).
-
After a stable baseline is established, perfuse the cells with increasing concentrations of this compound.
-
Record the current at each concentration until a steady-state effect is observed (typically 3-5 minutes per concentration).
-
Apply a positive control at the end of the experiment to confirm assay sensitivity.
-
-
Data Analysis:
-
Measure the peak current amplitude (or other relevant parameter) at each this compound concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Construct concentration-response curves to determine the IC50 value for any observed inhibition. For this compound, no significant inhibition was observed at 10 µM.
-
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits KCNK13-mediated potassium efflux, a key step in NLRP3 inflammasome activation.
Experimental Workflow for Thallium Influx Assay
Caption: Workflow for assessing KCNK13 inhibition using a thallium influx assay.
Logical Relationship in Cardiovascular Safety Assessment
Caption: this compound shows no significant off-target activity on key cardiac ion channels.
The Blood-Brain Barrier and CVN293: A Technical Overview of Permeability and Central Nervous System Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN293 is a novel, orally bioavailable, and brain-permeable small molecule inhibitor of the potassium ion channel KCNK13 (also known as THIK-1).[1] Developed by Cerevance, this compound is a promising therapeutic candidate for a range of neurodegenerative disorders characterized by neuroinflammation, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and frontotemporal dementia.[2][3][4] The therapeutic rationale for this compound is based on its ability to modulate the activity of microglia, the resident immune cells of the central nervous system (CNS).[2] KCNK13 is selectively expressed in microglia and its inhibition by this compound has been shown to suppress the activation of the NLRP3 inflammasome, a key driver of pro-inflammatory cytokine production in the CNS.[2][5] This technical guide provides an in-depth overview of the brain permeability and CNS distribution of this compound, supported by preclinical data and detailed experimental methodologies.
Mechanism of Action: Targeting Microglial Neuroinflammation
This compound exerts its therapeutic effect by inhibiting the KCNK13 potassium channel, which is upregulated in microglia in neurodegenerative diseases.[2] This inhibition prevents the potassium efflux from microglia that is a critical step in the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[2][3] By blocking this pathway, this compound effectively reduces the production and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), thereby mitigating neuroinflammation.[1]
Figure 1: this compound Mechanism of Action in Microglia.
Brain Permeability and CNS Distribution: Quantitative Data
A critical attribute for any CNS drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. This compound has demonstrated excellent brain permeability and distribution across multiple preclinical species.
In Vitro Permeability
The in vitro permeability of this compound was assessed to predict its ability to passively diffuse across the BBB. The apparent permeability coefficient (Papp) from the apical (blood side) to the basolateral (brain side) compartment in a cell-based model was determined.
| Parameter | Value | Interpretation |
| Papp (A to B) | 41 × 10–6 cm/s | High in vitro permeability[1] |
Table 1: In Vitro Permeability of this compound.
Furthermore, this compound was found not to be a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are known to limit the brain penetration of many compounds.[1]
In Vivo CNS Distribution
The CNS distribution of this compound was evaluated in mice, rats, and non-human primates (cynomolgus monkeys). The key parameters measured were the brain-to-plasma ratio (Kp), the unbound brain-to-unbound plasma ratio (Kp,uu), and the cerebrospinal fluid (CSF)-to-unbound plasma ratio.
| Species | Brain to Plasma Ratio (Kp) | Unbound Brain to Unbound Plasma Ratio (Kp,uu) | CSF to Unbound Plasma Ratio |
| Rodents (Mouse, Rat) | 0.72 - 1.85 | 0.6 - 1.4 | 0.7 - 1.1 |
| Monkey (Cynomolgus) | Not Reported | 0.9 - 1.1 | 0.2 - 0.3 |
Table 2: In Vivo CNS Distribution of this compound Across Species.[1]
These data indicate that this compound rapidly and freely distributes into the CNS in rodents, achieving equilibrium quickly.[1] The Kp,uu values, which represent the ratio of unbound drug in the brain to that in the plasma, are close to unity in all species tested, confirming efficient brain penetration.[1]
Experimental Protocols
The following sections provide a general overview of the methodologies typically employed in the assessment of brain permeability and CNS distribution, based on standard industry practices and the information available for this compound. For the specific, detailed protocols used in the development of this compound, readers are referred to the supporting information of the primary publication: "Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment".[1]
In Vitro Permeability Assay
The in vitro permeability of this compound was likely assessed using a cell-based transwell assay, such as the Madin-Darby Canine Kidney (MDCK) cell model.
Figure 2: General Workflow for an In Vitro Permeability Assay.
Methodology:
-
Cell Culture: MDCK cells are seeded onto microporous membrane inserts (Transwells) and cultured until they form a tight, confluent monolayer, mimicking a biological barrier.
-
Compound Addition: A solution of this compound at a known concentration is added to the apical (top) chamber of the Transwell insert.
-
Sampling: At various time points, small aliquots of media are collected from both the apical and basolateral (bottom) chambers.
-
Quantification: The concentration of this compound in the collected samples is determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
In Vivo CNS Distribution Studies
In vivo studies in rodents and non-human primates are essential to confirm the CNS penetration of a drug candidate in a physiological setting.
Figure 3: General Workflow for an In Vivo CNS Distribution Study.
Methodology:
-
Dosing: this compound is administered to the test animals, typically via the intended clinical route (oral) or intravenously to determine fundamental pharmacokinetic parameters.
-
Sample Collection: At predetermined time points after dosing, blood, brain tissue, and cerebrospinal fluid (CSF) are collected.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized to create a uniform sample.
-
Bioanalysis: The concentration of this compound in plasma, brain homogenate, and CSF is measured using LC-MS/MS.
-
Data Analysis:
-
The brain-to-plasma ratio (Kp) is calculated as the ratio of the total concentration of this compound in the brain to that in the plasma.
-
The unbound fraction of this compound in plasma (fu,plasma) and brain (fu,brain) is determined, typically by equilibrium dialysis.
-
The unbound brain-to-unbound plasma ratio (Kp,uu) is calculated as: Kp,uu = (Kp * fu,plasma) / fu,brain.
-
Clinical Significance and Future Directions
The favorable brain permeability and CNS distribution profile of this compound are critical for its potential as a therapeutic for neurodegenerative diseases. Phase 1 clinical trials in healthy volunteers have demonstrated that this compound is generally well-tolerated and achieves dose-dependent exposure with evidence of robust brain penetration, as confirmed by CSF sampling.[2][3][6] These positive results support the advancement of this compound into Phase 2 studies for neurodegenerative diseases characterized by neuroinflammation.[3] The selective targeting of KCNK13 in microglia with a brain-penetrant molecule like this compound represents a promising and novel approach to treating the underlying neuroinflammatory processes that drive disease progression.[3]
References
- 1. This compound [cerevance.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 4. Cerevance [cerevance.com]
- 5. Cerevance Reports Positive Phase 1 Results for Novel KCNK13 Inhibitor this compound Targeting Neuroinflammation [trial.medpath.com]
- 6. researchgate.net [researchgate.net]
CVN293: A Targeted Approach to Modulating Microglial Activation States in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CVN293 is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of the potassium ion channel KCNK13, which is selectively expressed in microglia. By targeting KCNK13, this compound modulates microglial activation, specifically by inhibiting the NLRP3 inflammasome pathway and subsequent release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). This targeted approach holds significant promise for the treatment of neurodegenerative diseases where neuroinflammation is a key pathological driver, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on microglial activation states, and detailed experimental protocols for its evaluation.
Introduction to this compound and its Target: KCNK13
This compound is a highly selective inhibitor of the two-pore domain potassium channel KCNK13 (also known as THIK-1). KCNK13 is predominantly expressed in microglia within the central nervous system (CNS), with minimal expression in peripheral immune cells. This restricted expression profile makes it an attractive therapeutic target for modulating neuroinflammation without causing systemic immunosuppression. In pathological conditions, the expression of KCNK13 in microglia is upregulated, contributing to the pro-inflammatory state of these cells.
Mechanism of Action: Inhibition of the NLRP3 Inflammasome
The primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome in microglia. The activation of the NLRP3 inflammasome is a critical step in the inflammatory cascade, leading to the maturation and release of pro-inflammatory cytokines, most notably IL-1β.
The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), such as lipopolysaccharide (LPS) or amyloid-beta (Aβ). This leads to the upregulation of NLRP3 and pro-IL-1β gene expression through the activation of transcription factors like NF-κB.
-
Activation (Signal 2): A variety of stimuli, including ATP, crystalline structures, and potassium (K+) efflux, can trigger the assembly of the NLRP3 inflammasome complex. K+ efflux from the cell is a common and critical trigger for NLRP3 activation.
KCNK13 is a key regulator of potassium efflux in microglia. By inhibiting KCNK13, this compound prevents the drop in intracellular potassium concentration that is necessary for the assembly and activation of the NLRP3 inflammasome. This, in turn, blocks the cleavage of pro-caspase-1 to active caspase-1, thereby preventing the maturation and secretion of IL-1β.
Quantitative Impact of this compound on Microglial IL-1β Release
Preclinical studies have demonstrated the potent and dose-dependent inhibitory effect of this compound on the release of IL-1β from activated microglia.[1]
| Parameter | Value | Cell Type | Activation Stimulus |
| IC₅₀ (human KCNK13) | 41 nM | Recombinant | N/A |
| IC₅₀ (mouse KCNK13) | 28 nM | Recombinant | N/A |
| Potency (IL-1β release) | 24 nM | Primary Murine Microglia | LPS + Low extracellular K+ |
| Maximal Inhibition | 59.1 ± 6.9% | Primary Murine Microglia | LPS + Low extracellular K+ |
Expected Impact of this compound on Microglial Activation States
While direct experimental data on the effect of this compound on a broad range of microglial activation markers is not yet publicly available, based on its mechanism of action targeting the NLRP3 inflammasome, we can infer its likely impact on microglial polarization. Microglia can exist in a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory/pro-resolving M2 phenotype.
By inhibiting a key pro-inflammatory pathway, this compound is expected to shift the balance from an M1-dominant to a more M2-like or homeostatic phenotype.
| Marker Type | Marker | Expected Effect of this compound | Rationale |
| M1 (Pro-inflammatory) | IL-1β | ↓ | Direct inhibition of NLRP3 inflammasome-mediated release.[1] |
| TNF-α | ↓ | Downstream effect of reduced NLRP3 activation and overall inflammatory state. | |
| IL-6 | ↓ | Downstream effect of reduced NLRP3 activation and overall inflammatory state. | |
| iNOS | ↓ | Associated with the M1 phenotype, likely downregulated with reduced inflammation. | |
| CD86 | ↓ | Co-stimulatory molecule upregulated in M1 microglia. | |
| CD68 | ↓ | Lysosomal protein upregulated in phagocytic and activated microglia. | |
| M2 (Anti-inflammatory) | IL-10 | ↑ | Potential compensatory increase with suppression of pro-inflammatory pathways. |
| TGF-β | ↑ | Key anti-inflammatory cytokine, may be upregulated in a pro-resolving state. | |
| Arginase-1 | ↑ | Enzyme associated with the M2 phenotype. | |
| CD206 (Mannose Receptor) | ↑ | Key marker of the M2 phenotype. |
Note: The expected effects on markers other than IL-1β are inferred based on the known role of KCNK13 and the NLRP3 inflammasome in microglial polarization and require direct experimental validation for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the impact of compounds like this compound on microglial activation states.
IL-1β Release Assay from Primary Microglia
This protocol is based on the methodology used to generate the quantitative data for this compound.[1]
Objective: To quantify the inhibitory effect of a test compound on IL-1β release from LPS-primed microglia activated by potassium efflux.
Materials:
-
Primary murine microglia
-
Lipopolysaccharide (LPS)
-
This compound or other test compounds
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Low-potassium buffer
-
IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Plate primary murine microglia in 96-well plates at a suitable density and culture overnight in DMEM/F-12 supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Priming: Replace the medium with fresh serum-free medium containing LPS (e.g., 100 ng/mL) and incubate for 3-4 hours. This step primes the NLRP3 inflammasome by upregulating pro-IL-1β and NLRP3 expression.
-
Compound Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 30-60 minutes.
-
Activation: To induce potassium efflux and activate the NLRP3 inflammasome, replace the medium with a low-potassium buffer.
-
Incubation: Incubate the cells for 1-2 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Immunocytochemistry for Microglial Polarization Markers
Objective: To visualize and quantify the expression of M1 (e.g., CD68) and M2 (e.g., CD206) markers in microglia treated with a test compound.
Materials:
-
Primary microglia or microglial cell line (e.g., BV-2)
-
This compound or other test compounds
-
LPS and IFN-γ (for M1 polarization)
-
IL-4 and IL-13 (for M2 polarization)
-
Primary antibodies (e.g., anti-CD68, anti-CD206, anti-Iba1)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Glass coverslips in 24-well plates
Procedure:
-
Cell Culture and Treatment: Seed microglia on coverslips. Polarize the cells towards an M1 phenotype with LPS and IFN-γ or an M2 phenotype with IL-4 and IL-13, in the presence or absence of the test compound, for 24-48 hours.
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes.
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.
-
Image Analysis: Quantify the fluorescence intensity of the markers of interest per cell or the percentage of marker-positive cells.
Flow Cytometry for Microglial Phenotyping
Objective: To quantitatively analyze the proportions of M1 and M2 microglia in a population treated with a test compound.
Materials:
-
Microglia culture
-
This compound or other test compounds
-
Polarizing stimuli (as in 5.2)
-
Fluorescently conjugated antibodies (e.g., anti-CD11b, anti-CD45, anti-CD86, anti-CD206)
-
Fixable viability dye
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat microglia as described in 5.2.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.
-
Staining:
-
Stain for cell viability using a fixable viability dye.
-
Block Fc receptors.
-
Stain for surface markers (e.g., CD11b, CD45, CD86, CD206) with fluorescently conjugated antibodies.
-
-
Fixation (optional): If intracellular staining is required, fix and permeabilize the cells.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on live, single cells, then on the microglia population (e.g., CD11b+/CD45low). Analyze the expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers on the gated microglia.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the impact of a novel compound on microglial activation.
Conclusion
This compound represents a promising, targeted therapeutic strategy for neurodegenerative diseases by selectively inhibiting the KCNK13 channel in microglia, thereby suppressing NLRP3 inflammasome-mediated neuroinflammation. The available preclinical data demonstrates its potent activity in reducing IL-1β release. Further investigation into its broader effects on microglial polarization and function will be crucial in fully elucidating its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel modulators of microglial activation.
References
The NETSseq Platform: A Technical Guide to the Identification of CVN293
This technical guide provides an in-depth overview of the Nuclear Enriched Transcript Sort sequencing (NETSseq) platform and its pivotal role in the discovery and development of CVN293, a novel therapeutic candidate for neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals interested in innovative approaches to target identification and validation in the central nervous system (CNS).
Introduction to the NETSseq Platform
The NETSseq platform, developed by Cerevance, is a proprietary technology designed to overcome the challenges of studying the complex cellular and molecular landscape of the human brain.[1] By analyzing the transcriptome of individual cell types from a vast collection of post-mortem human brain tissues, NETSseq enables the identification of novel drug targets that are selectively expressed in specific cell populations affected by neurodegenerative diseases.[2][3]
The platform's unique advantage lies in its ability to perform deep transcriptional profiling of sorted nuclei, providing a higher resolution of gene expression compared to single-cell or single-nucleus sequencing methods.[1] This allows for the detection of subtle but functionally significant changes in gene expression that may be missed by other techniques.[1] The NETSseq platform leverages a large repository of over 20,000 human brain tissue samples, encompassing a wide range of ages and disease states, to generate a rich dataset for identifying and validating new therapeutic targets.[4][5]
The NETSseq Experimental Workflow
The NETSseq workflow integrates techniques from molecular biology, flow cytometry, and next-generation sequencing to isolate and analyze specific cell populations from brain tissue. The general steps are outlined below.
Experimental Protocols
While specific, proprietary details of the NETSseq protocol are not publicly available, the following outlines the key experimental stages based on published information:
-
Nuclei Isolation from Post-Mortem Brain Tissue:
-
Human brain tissue samples are obtained from brain banks.
-
The tissue is homogenized and subjected to a series of centrifugation and filtration steps to isolate the nuclei from other cellular components.
-
-
Cell-Type Specific Labeling of Nuclei:
-
A cocktail of antibodies targeting nuclear, endoplasmic reticulum, and membrane proteins specific to different brain cell types (e.g., microglia, astrocytes, neurons) is used to label the isolated nuclei.[3]
-
In conjunction with antibodies, specific RNA probes are employed to tag cell-type-specific transcripts within the nuclei, allowing for further refinement of cell population identification.[3]
-
-
Fluorescence-Activated Nuclei Sorting (FANS):
-
The labeled nuclei are sorted using a flow cytometer.
-
Nuclei from specific cell populations are isolated based on their unique fluorescence signatures resulting from the antibody and RNA probe labeling.
-
-
Deep RNA Sequencing:
-
RNA is extracted from the sorted nuclei populations.
-
Next-generation sequencing (NGS) libraries are prepared and sequenced to generate a comprehensive transcriptomic profile for each cell type. The platform is capable of sequencing over 12,000 genes per cell.[6]
-
-
Bioinformatics and Data Analysis:
-
The massive dataset, comprising over 92 trillion base pairs of sequenced data, is analyzed using machine learning and artificial intelligence.[5][7]
-
By comparing the transcriptomes of specific cell types from diseased and healthy brain tissues, the platform can identify genes that are significantly up- or down-regulated in disease states, thus revealing potential therapeutic targets.[5]
-
Identification of this compound: A Case Study
The NETSseq platform was instrumental in identifying the potassium two-pore domain channel subfamily K member 13 (KCNK13), also known as THIK-1, as a novel therapeutic target for neurodegenerative diseases.[8][9] Analysis of brain tissue from patients with these conditions revealed that KCNK13 is selectively expressed in microglia and its expression is elevated in disease states.[8][10] This finding highlighted KCNK13 as a promising target for modulating neuroinflammation.
This compound was subsequently developed as a highly selective, oral inhibitor of KCNK13.[4][11] By inhibiting KCNK13, this compound modulates the activation of the NLRP3 inflammasome, a key component of the innate immune response that is implicated in the chronic neuroinflammation observed in many neurodegenerative disorders.[8][12]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by targeting KCNK13 in microglia, thereby suppressing neuroinflammation. The proposed signaling pathway is as follows:
-
KCNK13 Inhibition: this compound selectively binds to and inhibits the KCNK13 potassium channel on microglia.
-
Modulation of NLRP3 Inflammasome: The inhibition of KCNK13 is believed to interfere with the signaling cascade that leads to the activation of the NLRP3 inflammasome.
-
Reduction of Pro-inflammatory Cytokines: By dampening NLRP3 inflammasome activity, this compound reduces the production and release of pro-inflammatory cytokines, such as IL-1β, in the central nervous system.[12]
This targeted approach is designed to reduce neuroinflammation without affecting the peripheral immune system, potentially offering a safer and more effective treatment for neurodegenerative diseases.[8]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound
| Parameter | Species | Value | Reference |
| IC50 for KCNK13 Inhibition | Human (hKCNK13) | 41 nM | [11][12] |
| Murine (mKCNK13) | 28 nM | [11][12] | |
| IC50 for IL-1β Production Inhibition | Murine Microglia | 24 nM | [3] |
| Selectivity over other K+ channels (K2P6.1/TWIK2 and K2P2.1/TREK-1) | >30,000 nM | [3] |
Table 2: Phase 1 Clinical Trial Data for this compound
| Parameter | Details | Reference |
| Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending dose | [13] |
| Participants | 72 healthy adult volunteers | [13] |
| Single Ascending Dose (SAD) | Up to 1,000 mg | [7][13] |
| Multiple Ascending Dose (MAD) | Up to 375 mg twice daily for 14 days | [9] |
| Safety and Tolerability | Generally well-tolerated with no serious adverse events reported. All treatment-emergent adverse events were mild. | [9][13] |
| Pharmacokinetics | Dose-dependent increases in plasma exposure. High brain penetrance demonstrated by cerebrospinal fluid (CSF) sampling. | [9][13] |
Conclusion
The NETSseq platform represents a significant advancement in the field of neuro-therapeutics, enabling the identification of novel, cell-type-specific drug targets. The discovery of KCNK13 and the subsequent development of this compound serve as a compelling example of the platform's power. The promising preclinical and Phase 1 clinical data for this compound underscore the potential of this targeted approach to address the unmet medical need in neurodegenerative diseases by modulating neuroinflammation. Further clinical development of this compound will be critical in determining its efficacy and safety in patient populations.
References
- 1. tecan.com [tecan.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cerevance Reports Positive Phase 1 Clinical Trial Results for KCNK13 Inhibitor and Upcoming Presentations at AAIC 2025 | Nasdaq [nasdaq.com]
- 5. pharmexec.com [pharmexec.com]
- 6. Cerevance [cerevance.com]
- 7. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
- 8. Cerevance Reports Positive Phase 1 Results for Novel KCNK13 Inhibitor this compound Targeting Neuroinflammation [trial.medpath.com]
- 9. This compound [cerevance.com]
- 10. Cerevance [cerevance.com]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cerevance [cerevance.com]
Foundational Research on THIK-1 Channel Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core functional aspects of the TWIK-related Halothane-Inhibited K+ (THIK-1) channel, also known as K2P13.1 or KCNK13. As a member of the two-pore domain potassium (K2P) channel family, THIK-1 plays a crucial role in setting the resting membrane potential and regulating cellular excitability, particularly in microglia.[1][2] Its involvement in neuroinflammation, synapse development, and neurodegenerative diseases positions it as a significant target for therapeutic intervention.[3][4][5] This guide provides a comprehensive overview of THIK-1's physiological functions, the experimental protocols used for its study, and the signaling pathways that govern its activity, presented with detailed data and visualizations to facilitate further research and drug development.
Core Functions and Physiological Significance
THIK-1 is a background or "leak" potassium channel, meaning it exhibits tonic activity that contributes to the maintenance of a stable resting membrane potential.[1] Its expression is highly enriched in microglia, the resident immune cells of the central nervous system.[1][2] In these cells, THIK-1 is the main potassium channel responsible for maintaining their ramified, surveillance state.[1][2][4]
Key physiological roles of the THIK-1 channel include:
-
Regulation of Microglial Activity: By controlling the resting membrane potential, THIK-1 influences microglial ramification, motility, and surveillance of the brain parenchyma.[1][2][4]
-
Neuroinflammation and NLRP3 Inflammasome Activation: THIK-1-mediated potassium efflux is a critical upstream regulator of the NLRP3 inflammasome, a multi-protein complex involved in the activation of caspase-1 and the release of pro-inflammatory cytokines like IL-1β.[3][4][6][7][8][9] This positions THIK-1 as a key player in the neuroinflammatory processes associated with diseases like Alzheimer's and Parkinson's.[3][6]
-
Synapse Development and Pruning: THIK-1 activity in microglia influences their ability to phagocytose synaptic material, thereby playing a role in the pruning of unnecessary synapses during development.[10][11]
-
Apoptosis: The channel is implicated in cell shrinkage during apoptosis through a mechanism involving cleavage by caspase-8.
-
Pain Perception: THIK-1 is expressed in sensory neurons and may play a role in inflammatory pain, although its contribution relative to other potassium channels appears to be minor.[12]
Quantitative Data on THIK-1 Channel Properties
| Property | Reported Value(s) | Species/Cell Type | Reference(s) |
| Single-Channel Conductance | ~5 pS (at +100 mV) | Rat Trigeminal Ganglion | [6][13] |
| 3.0 ± 0.6 pS (at -100 mV) | Rat Trigeminal Ganglion | [3] | |
| 4.5 ± 0.6 pS (at +100 mV) | Rat Trigeminal Ganglion | [3] | |
| Current-Voltage Relationship | Weak inward rectification in symmetrical K+ | Rat Trigeminal Ganglion | [3][6] |
| Outwardly rectifying | - | [13] | |
| Open Probability (Po) | Flickery openings, reliably resolved at -200 mV | HEK293 cells | [14] |
| Current Density | 1-3 nA (at +60 mV) in overexpressing HEK293 cells | HEK293 cells | [3] |
| Increased by C-terminal truncation | Xenopus oocytes | [15] |
| Modulator | Effect | Concentration/Conditions | Cell Type | Reference(s) |
| Halothane | Inhibition | 2 mM | Rat Trigeminal Ganglion | [3] |
| Arachidonic Acid | Activation | 10 µM | Rat Trigeminal Ganglion | [3] |
| Bupivacaine | Inhibition (>50%) | 100 µM | HEK293 cells | [6] |
| Inhibition (~23%) | 100 µM | Rat Trigeminal Ganglion | [3] | |
| Quinidine | Inhibition (>50%) | 50 µM | HEK293 cells | [6] |
| Barium (Ba2+) | Inhibition (>50%) | 3 mM | HEK293 cells | [6] |
| Cold Temperature | Inhibition (~50%) | 10°C | HEK293 cells | [3] |
| Inhibition (~69%) | 10°C | Rat Trigeminal Ganglion | [3] | |
| GABA (via GABABR) | Activation (~1.2-fold) | 100 µM | HEK293T cells | [1] |
| Glutamate (via mGluR1) | Activation | - | HEK293T cells | [1] |
| Linoleic Acid | Activation | EC50 = 0.7 µM | Xenopus oocytes | [5] |
| Oleoyl-CoA | Activation | 5 µM | - | [14] |
| C101248 | Inhibition | IC50: ~50 nM | Mouse and Human THIK-1 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate THIK-1 channel function.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for characterizing the biophysical and pharmacological properties of THIK-1 channels.
Objective: To record whole-cell potassium currents mediated by THIK-1 channels in a heterologous expression system (e.g., HEK293 cells) or in native cells (e.g., microglia).
Materials:
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B)
-
Microscope with manipulators
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture reagents for HEK293 cells or primary microglia
-
Extracellular (bath) solution: 135 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES, 2 mM MgCl2, 10 mM D-glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (pipette) solution: 135 mM KCl, 5 mM NaCl, 2 mM CaCl2, 11 mM EGTA, 2 mM MgATP, 10 mM HEPES (pH adjusted to 7.2 with KOH).
-
Osmolality of both solutions should be adjusted to ~305-310 mOsm.
Procedure:
-
Cell Preparation: Culture HEK293 cells transfected with THIK-1 cDNA or primary microglia on glass coverslips.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Place the coverslip in the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps (e.g., from -120 mV to +60 mV) or voltage steps to elicit and record THIK-1 currents.
-
-
Data Analysis: Analyze the current-voltage relationship, current density, and the effects of pharmacological agents on the recorded currents using appropriate software (e.g., pCLAMP).
siRNA-Mediated Gene Knockdown in Microglia
This method is used to specifically reduce the expression of THIK-1 to study its functional role.
Objective: To transiently knockdown THIK-1 expression in primary microglia to assess its impact on cellular functions like phagocytosis or inflammasome activation.
Materials:
-
Primary microglial cell culture
-
THIK-1 specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Culture plates (e.g., 6-well plates)
-
Reagents for downstream functional assays (e.g., fluorescent beads for phagocytosis) and validation (e.g., qPCR or Western blot).
Procedure:
-
Cell Seeding: Seed primary microglia in 6-well plates and allow them to adhere for 2-3 days.
-
siRNA-Lipofectamine Complex Formation:
-
Dilute the required amount of THIK-1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipofectamine complexes to the microglial cultures and incubate for a specified time (e.g., 48-72 hours).
-
Validation of Knockdown: Harvest a subset of cells to quantify the reduction in THIK-1 mRNA (by qPCR) or protein (by Western blot) levels.
-
Functional Assays: Use the remaining transfected cells to perform functional assays, such as phagocytosis or NLRP3 inflammasome activation assays, to determine the effect of THIK-1 knockdown.
Microglial Phagocytosis Assay
This assay is used to quantify the phagocytic capacity of microglia and to assess the role of THIK-1 in this process.
Objective: To measure the engulfment of fluorescent particles by microglia and to determine how this is affected by THIK-1 expression or activity.
Materials:
-
Primary microglial cultures or acute brain slices
-
Fluorescently labeled microbeads (e.g., 3 µm FITC-labeled beads)
-
Cell culture incubator
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Immunostaining reagents (e.g., anti-Iba1 antibody to label microglia)
-
Fluorescence microscope for imaging.
Procedure:
-
Cell/Slice Preparation: Prepare primary microglial cultures or acute hippocampal slices. For slices, allow them to recover.
-
Incubation with Beads: Add serum-coated fluorescent microbeads to the culture medium or artificial cerebrospinal fluid (aCSF) and incubate with the cells/slices for a defined period (e.g., 1.5 hours at 35°C).
-
Washing and Fixation: Gently wash the cells/slices to remove non-phagocytosed beads and then fix them with 4% paraformaldehyde.
-
Immunostaining: If using slices or co-cultures, perform immunostaining for a microglial marker like Iba1 to identify the phagocytic cells.
-
Imaging and Quantification:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify phagocytosis by determining the percentage of microglia that have internalized one or more beads, or by measuring the total fluorescence intensity of beads within the microglia.
-
Signaling Pathways and Visualizations
The function of the THIK-1 channel is modulated by various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these key regulatory networks.
G-Protein Coupled Receptor (GPCR) Signaling
THIK-1 activity can be modulated by both Gi/o- and Gq-coupled GPCRs.[1][16]
Caption: GPCR-mediated modulation of THIK-1 activity.
NLRP3 Inflammasome Activation Pathway
THIK-1 plays a critical role in the activation of the NLRP3 inflammasome through potassium efflux.[4][7][8][9]
Caption: Role of THIK-1 in ATP-mediated NLRP3 inflammasome activation.
Experimental Workflow for Investigating THIK-1 in Phagocytosis
This diagram outlines a typical experimental workflow to study the role of THIK-1 in microglial phagocytosis.
Caption: Experimental workflow for studying THIK-1's role in phagocytosis.
Conclusion
The THIK-1 potassium channel is a multifaceted regulator of microglial function with profound implications for brain health and disease. Its role in maintaining microglial homeostasis, modulating neuroinflammation, and influencing synaptic plasticity makes it a compelling target for the development of novel therapeutics for a range of neurological disorders. This technical guide provides a foundational understanding of THIK-1, offering detailed experimental protocols and quantitative data to support ongoing and future research endeavors in this critical area of neuroscience and drug discovery. The continued exploration of THIK-1's intricate signaling pathways and the development of specific modulators hold significant promise for advancing our ability to treat neuroinflammatory and neurodegenerative conditions.
References
- 1. Regulation of the two-pore domain potassium channel, THIK-1 and THIK-2, by G protein coupled receptors | PLOS One [journals.plos.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. THIK-1 (K2P13.1) is a small-conductance background K+ channel in rat trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Structure of the human K2P13.1(THIK-1) channel reveals a novel hydrophilic pore restriction and lipid cofactor site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THIK-1 (K2P13.1) is a small-conductance background K(+) channel in rat trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The two pore potassium channel THIK-1 regulates NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The two pore potassium channel THIK‐1 regulates NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Synapse development is regulated by microglial THIK-1 K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterisation of C101248: A novel selective THIK-1 channel inhibitor for the modulation of microglial NLRP3-inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. The cryo-EM structure and physical basis for anesthetic inhibition of the THIK1 K2P channel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of the two-pore domain potassium channel, THIK-1 and THIK-2, by G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CVN293 in Modulating Neuronal Function Through Inhibition of Microglial Potassium Efflux: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVN293 is a novel, selective, and brain-permeable small molecule inhibitor of the two-pore domain potassium channel KCNK13, also known as THIK-1 (TWIK-related Halothane-Inhibitable K+ channel). Emerging research has identified KCNK13 as a key regulator of neuroinflammation through its role in microglial activation. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its targeted effect on potassium efflux in microglia and the subsequent impact on the neuronal environment. While direct modulation of neuronal potassium channels by this compound has not been the primary focus of published studies, its profound influence on microglial function presents a novel therapeutic avenue for a range of neurodegenerative disorders. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound.
Introduction: Targeting Neuroinflammation via Potassium Channel Modulation
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a critical component in the pathology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS)[1][2]. A key cellular event preceding the inflammatory cascade is the efflux of potassium ions (K+) from microglia, which is a prerequisite for the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome[2][3].
This compound has been developed to specifically target the KCNK13 potassium channel, which is predominantly expressed in microglia within the central nervous system (CNS) with minimal expression in peripheral immune cells[1][2][4]. By inhibiting KCNK13-mediated potassium efflux, this compound effectively suppresses NLRP3 inflammasome activation and the subsequent production of the potent pro-inflammatory cytokine, interleukin-1β (IL-1β)[1][3][5]. This targeted approach aims to quell neuroinflammation at its source, thereby preserving neuronal health and function without inducing systemic immunosuppression[1][4][6].
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data from these studies.
Table 1: Inhibitory Potency of this compound on KCNK13 Channels
| Target | Species | Assay Type | IC50 (nM) | Maximal Inhibition (%) | Reference |
| KCNK13 | Human | Thallium Influx | 41.0 ± 8.1 | 100.3 ± 1.4 | [3] |
| KCNK13 | Mouse | Thallium Influx | 28 ± 0.7 | 97 ± 1.8 | [3] |
Table 2: Functional Inhibition of Pro-inflammatory Cytokine Release by this compound
| Cell Type | Species | Stimulus | Measured Endpoint | IC50 (nM) | Maximal Inhibition (%) | Reference |
| Primary Microglia | Murine | LPS + Low Extracellular K+ | IL-1β Release | 24 | 59.1 ± 6.9 | [3] |
Table 3: Selectivity Profile of this compound
| Channel | Species | Assay Type | Concentration Tested (µM) | Inhibition (%) | Reference |
| KCNK2 (TREK-1) | Human | Thallium Influx | 30 | 17.4 (±10.9) | [3] |
| KCNK6 (TWIK-2) | Human | Thallium Influx | 30 | 10.7 (±8.9) | [3] |
Signaling Pathway of this compound-Mediated Neuroinflammation Suppression
The mechanism of action of this compound involves the disruption of a well-defined signaling cascade within microglia. The following diagram illustrates this pathway, from the initial stimulus to the downstream inflammatory response.
References
- 1. This compound [cerevance.com]
- 2. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 3. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerevance [cerevance.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cerevance [cerevance.com]
Methodological & Application
CVN293 In Vitro Assay Protocol for Microglia: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVN293 is a potent and selective inhibitor of the two-pore potassium channel KCNK13, which is preferentially expressed in microglia.[1][2] By targeting KCNK13, this compound effectively suppresses the activation of the NLRP3 inflammasome, a key signaling pathway implicated in neuroinflammation and the progression of various neurodegenerative diseases.[1][3] This suppression leads to a reduction in the production and release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from microglia.[1][4] These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy of this compound in inhibiting NLRP3 inflammasome activation in microglia. The protocol is based on established methods for studying microglial activation and incorporates specific findings related to the mechanism of action of this compound.
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in maintaining brain homeostasis.[5] However, in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, microglia can become chronically activated, contributing to a persistent neuroinflammatory state that exacerbates neuronal damage.[6] The NLRP3 inflammasome is a multi-protein complex within microglia that, upon activation, triggers the maturation and secretion of IL-1β, a potent inflammatory cytokine.[3][7]
This compound has emerged as a promising therapeutic candidate by selectively targeting KCNK13 in microglia, thereby modulating neuroinflammation without affecting peripheral immune responses.[3][6] The in vitro assay described herein provides a robust and reproducible method to quantify the inhibitory activity of this compound on the NLRP3 inflammasome pathway in a controlled laboratory setting.
Signaling Pathway
The mechanism of action of this compound involves the inhibition of the KCNK13 potassium channel, which disrupts the signaling cascade leading to NLRP3 inflammasome activation and subsequent IL-1β release.
Experimental Workflow
The following diagram outlines the key steps of the in vitro assay to assess the effect of this compound on microglial IL-1β production.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound in vitro assay.
| Parameter | Value | Reference |
| This compound IC₅₀ (IL-1β release) | 24 nM | [1] |
| Maximal Inhibition (IL-1β release) | 59.1 ± 6.9% | [1] |
| LPS Priming Concentration | 1 µg/mL | [5] |
| LPS Priming Duration | 2-3 hours | [5] |
| ATP Stimulation Concentration | 5 mM | [8] |
| ATP Stimulation Duration | 30-60 minutes | [5][8] |
| Microglia Seeding Density | 5 x 10⁵ cells/well (24-well plate) | [8] |
Detailed Experimental Protocol
This protocol details the steps for assessing the inhibitory effect of this compound on IL-1β release from primary microglia.
Materials and Reagents:
-
Primary microglia (e.g., from neonatal mice)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Mouse IL-1β ELISA Kit
-
24-well tissue culture plates
Protocol:
-
Cell Culture:
-
Isolate primary microglia from neonatal mouse brains and culture them in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the microglia into 24-well plates at a density of 5 x 10⁵ cells per well.[8]
-
Allow the cells to adhere and grow for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
LPS Priming:
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
After the LPS priming, remove the medium and wash the cells once with warm PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Pre-incubate the cells with this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
NLRP3 Inflammasome Activation:
-
Supernatant Collection:
-
After the incubation period, carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Centrifuge the supernatants at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.
-
Transfer the cleared supernatants to fresh tubes and store them at -80°C until the IL-1β measurement.
-
-
IL-1β Measurement:
-
Quantify the concentration of IL-1β in the collected supernatants using a commercially available mouse IL-1β ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Generate a standard curve using the IL-1β standards provided in the ELISA kit.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
Normalize the data to the vehicle control to determine the percentage of inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and perform a non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion
This detailed protocol provides a framework for researchers to effectively evaluate the in vitro efficacy of this compound in a microglial model of neuroinflammation. By following these procedures, investigators can obtain reliable and reproducible data on the inhibitory effects of this compound on the NLRP3 inflammasome pathway, a critical mechanism in many neurodegenerative diseases. This assay can be a valuable tool in the preclinical development and characterization of novel therapeutics targeting neuroinflammation.
References
- 1. This compound [cerevance.com]
- 2. Cerevance [cerevance.com]
- 3. A Dynamic Protocol to Explore NLRP3 Inflammasome Activation in Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Hallmarks of NLRP3 inflammasome activation are observed in organotypic hippocampal slice culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglial NLRP3 Inflammasome Activation upon TLR2 and TLR5 Ligation by Distinct α-Synuclein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for CVN293 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN293 is a potent and selective inhibitor of the two-pore potassium channel KCNK13.[1][2][3] KCNK13 is expressed in microglia and is implicated in the regulation of the NLRP3 inflammasome, a key component of the inflammatory response.[1][3] By inhibiting KCNK13, this compound effectively suppresses NLRP3 inflammasome activation and the subsequent release of pro-inflammatory cytokines, such as IL-1β.[1][3] These application notes provide a summary of the available data on this compound's activity in cell culture and offer a general protocol for its use in experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity in cell culture, as reported in the available literature.
| Parameter | Cell Type/Target | Value | Reference |
| Potency (IC50) | Inhibition of IL-1β release in LPS-primed murine microglia | 24 nM | [3] |
| IC50 | Mouse KCNK13 channel | 28 ± 0.7 nM | [3] |
| Maximal Inhibition | Of IL-1β release in murine microglia | 59.1 ± 6.9% | [3] |
| Effective Concentration | Attenuation of LPS/ATP-induced IL-1β release in mouse hippocampal slices | 1 µM | [3] |
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound in microglia.
Experimental Protocols
The following is a generalized protocol for the treatment of cultured microglia with this compound to assess its inhibitory effect on inflammasome activation. This protocol is based on methodologies described in the literature.[3]
Objective: To determine the effect of this compound on the production of IL-1β in lipopolysaccharide (LPS)-primed murine microglia.
Materials:
-
Murine microglial cell line or primary microglia
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP (optional, as a secondary NLRP3 activator)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
-
96-well cell culture plates
Experimental Workflow Diagram:
Caption: General experimental workflow for assessing this compound activity.
Procedure:
-
Cell Seeding:
-
Plate murine microglia in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
LPS Priming:
-
The following day, prime the cells by treating them with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4 hours) to induce the expression of pro-IL-1β.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
After LPS priming, wash the cells with PBS and replace the medium with the medium containing the different concentrations of this compound. It is recommended to test a range of concentrations around the reported IC50 of 24 nM (e.g., 1 nM to 1 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
-
NLRP3 Inflammasome Activation:
-
Following treatment with this compound, activate the NLRP3 inflammasome. This can be achieved by methods such as:
-
Replacing the medium with a low potassium buffer to induce K+ efflux.
-
Treating the cells with ATP (e.g., 5 mM) for a short period (e.g., 30-60 minutes).
-
-
-
Sample Collection:
-
After the activation step, centrifuge the plate and carefully collect the cell culture supernatant for analysis.
-
-
IL-1β Measurement:
-
Quantify the concentration of IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-1β concentration against the log of the this compound concentration.
-
Perform a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of IL-1β release compared to the vehicle-treated control.
-
Conclusion
This compound is a valuable research tool for studying the role of the KCNK13 channel and the NLRP3 inflammasome in neuroinflammation. The provided data and protocols offer a starting point for researchers to design and execute experiments to investigate the effects of this compound in various cell culture models. It is recommended to optimize the experimental conditions, including cell type, this compound concentration, and timing of treatments, for each specific application.
References
Application Notes and Protocols for CVN293 in Preclinical Neurodegeneration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN293 is an orally bioavailable, brain-permeable small molecule inhibitor of the potassium ion channel KCNK13 (also known as THIK-1). KCNK13 is predominantly expressed in microglia, the resident immune cells of the central nervous system (CNS)[1][2]. By inhibiting KCNK13, this compound modulates neuroinflammation through the suppression of the NLRP3 inflammasome signaling pathway and subsequent reduction of pro-inflammatory cytokine production, such as IL-1β[3][4]. This targeted approach on microglia-mediated neuroinflammation makes this compound a promising therapeutic candidate for various neurodegenerative disorders where neuroinflammation is a key pathological feature, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS)[3][4].
These application notes provide an overview of the preclinical data available for this compound and protocols for its use in animal models of neurodegeneration.
Mechanism of Action
This compound selectively inhibits the KCNK13 potassium channel in microglia. This inhibition prevents potassium efflux, a critical step for the activation of the NLRP3 inflammasome complex. The subsequent downstream effects include reduced production and release of the pro-inflammatory cytokine IL-1β.
Caption: Signaling pathway of this compound in microglia.
Preclinical Pharmacokinetics and Dosing
This compound has demonstrated favorable pharmacokinetic properties, including oral bioavailability and significant brain penetration across multiple species.
Pharmacokinetic Parameters of this compound[1]
| Species | Route | Dose (mg/kg) | Tmax (h) | Brain to Plasma Ratio |
| Mouse | p.o. | 10 | 1.0 | 0.72 - 1.85 |
| Rat | p.o. | 10 | 1.0 | 0.72 - 1.85 |
| Monkey | p.o. | 10 | 1.25 | N/A |
Note: Brain to plasma ratios in rodents were consistent over time, indicating rapid equilibrium.
In Vitro Potency[1]
| Assay | Cell Type | Potency (IC50) |
| IL-1β Release Inhibition | LPS-primed Murine Microglia | 24 nM |
Recommended Dosing for Animal Models
Based on preclinical pharmacokinetic studies, a starting dose of 10 mg/kg administered orally (p.o.) is recommended for exploratory studies in mouse models of neurodegeneration. Dose-response studies are advised to determine the optimal dose for specific models and experimental endpoints.
Experimental Protocols
While detailed in vivo efficacy studies for this compound in specific neurodegenerative disease models are yet to be fully published, the following are generalized protocols for assessing the efficacy of a neuroinflammatory modulator like this compound in common animal models.
General Workflow for Preclinical Efficacy Studies
Caption: Generalized experimental workflow for this compound efficacy testing.
Protocol 1: Assessment in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
-
Animal Model: SOD1(G93A) transgenic mice are a commonly used model for ALS.
-
Dosing Regimen:
-
Route of Administration: Oral gavage (p.o.).
-
Dose: Start with 10 mg/kg/day. A dose-ranging study (e.g., 3, 10, 30 mg/kg) is recommended.
-
Vehicle: A suitable vehicle for this compound is 5% DMSO, 5% Solutol, and 90% water.
-
Frequency: Once daily.
-
Duration: Initiate dosing at a pre-symptomatic or early symptomatic stage and continue until a pre-defined endpoint.
-
-
Outcome Measures:
-
Behavioral: Monitor body weight, motor performance (e.g., rotarod, grip strength), and disease onset/progression.
-
Survival: Record lifespan.
-
Histopathological: At the endpoint, collect spinal cord and brain tissue for analysis of motor neuron loss, microgliosis (Iba1 staining), and NLRP3 inflammasome activation.
-
Biochemical: Measure levels of IL-1β and other inflammatory markers in tissue homogenates.
-
Protocol 2: Assessment in a Mouse Model of Alzheimer's Disease (AD)
-
Animal Model: 5xFAD or APP/PS1 transgenic mice are common models for amyloid pathology and neuroinflammation.
-
Dosing Regimen:
-
Route of Administration: Oral gavage (p.o.).
-
Dose: 10 mg/kg/day as a starting point.
-
Vehicle: 5% DMSO, 5% Solutol, 90% water.
-
Frequency: Once daily.
-
Duration: Treat for a period of 1-3 months, depending on the age of the animals and the desired pathological stage to be investigated.
-
-
Outcome Measures:
-
Behavioral: Assess cognitive function using tests such as the Morris water maze, Y-maze, or novel object recognition.
-
Histopathological: Analyze brain tissue for amyloid plaque load (Thioflavin S or antibody staining), microgliosis (Iba1), and astrogliosis (GFAP) around plaques.
-
Biochemical: Quantify levels of soluble and insoluble Aβ40 and Aβ42, as well as inflammatory cytokines (e.g., IL-1β, TNF-α) in brain homogenates.
-
Protocol 3: Assessment in a Mouse Model of Parkinson's Disease (PD)
-
Animal Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced model of dopamine neuron loss and neuroinflammation.
-
Dosing Regimen:
-
Route of Administration: Oral gavage (p.o.).
-
Dose: 10 mg/kg/day.
-
Vehicle: 5% DMSO, 5% Solutol, 90% water.
-
Frequency: Pre-treatment with this compound for several days prior to and during MPTP administration.
-
Duration: Continue dosing for a specified period after the final MPTP injection.
-
-
Outcome Measures:
-
Behavioral: Evaluate motor coordination and function using tests like the pole test or cylinder test.
-
Neurochemical: Measure dopamine and its metabolites in the striatum using HPLC.
-
Histopathological: Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra. Assess microgliosis (Iba1) in the substantia nigra and striatum.
-
Summary
This compound is a promising, brain-penetrant KCNK13 inhibitor that targets neuroinflammation by modulating the NLRP3 inflammasome in microglia. The preclinical data suggest good oral bioavailability and CNS exposure, supporting its development for neurodegenerative diseases. The provided protocols offer a framework for researchers to investigate the therapeutic potential of this compound in relevant animal models. It is important to note that specific in vivo efficacy data for this compound in these models are still emerging, and optimization of dosing and experimental design may be required.
References
Measuring the Inhibitory Effect of CVN293 on NLRP3 Inflammasome Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a key role in the response to cellular danger signals.[1][2] Its activation is a two-step process involving a priming signal, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), and a subsequent activation signal from damage-associated molecular patterns (DAMPs) such as extracellular ATP or nigericin.[1][3][4] This leads to the assembly of a multi-protein complex consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1, resulting in the activation of caspase-1.[1][5][6] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][5][6] Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory and neurodegenerative diseases.[1][2][7]
CVN293 is a potent and selective, brain-permeable inhibitor of the two-pore potassium channel KCNK13 (also known as THIK-1), which is predominantly expressed in microglia.[8][9] KCNK13 is a key regulator of potassium (K+) efflux, a critical upstream event for NLRP3 inflammasome activation.[8][9] By blocking KCNK13, this compound inhibits this K+ efflux, thereby preventing the assembly and activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines.[9] These application notes provide detailed protocols to measure the inhibitory effect of this compound on NLRP3 inflammasome activation in relevant cellular models.
Signaling Pathways and Experimental Overview
To understand the mechanism of this compound and the experimental approaches to measure its effects, it's essential to visualize the underlying biological pathways and the overall workflow.
References
- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of NLRP3 activation and inhibition elucidated by functional analysis of disease-associated variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying Caspase-1 Activity in Murine Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 6. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound [cerevance.com]
- 9. assets-global.website-files.com [assets-global.website-files.com]
Application Notes & Protocols: In Vivo Efficacy Assessment of CVN293
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN293 is a selective, orally bioavailable, and brain-penetrant inhibitor of the two-pore domain potassium channel KCNK13.[1][2] KCNK13 is predominantly expressed in microglia and its inhibition has been shown to suppress the NLRP3 inflammasome, a key component of the innate immune system implicated in the pathogenesis of various neurodegenerative diseases.[3][4] By inhibiting KCNK13, this compound potently reduces the production of the pro-inflammatory cytokine IL-1β in microglia.[1][4] These application notes provide a detailed protocol for assessing the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model, a well-established model for studying the effects of compounds targeting neuroinflammatory pathways.
Mechanism of Action of this compound
This compound targets the KCNK13 potassium channel, which plays a crucial role in regulating the activation of the NLRP3 inflammasome in microglia.[3] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. By inhibiting KCNK13, this compound modulates downstream signaling, leading to the suppression of NLRP3 inflammasome activation and a subsequent reduction in IL-1β production.[3][4]
Experimental Protocol: this compound Efficacy in a Mouse Model of LPS-Induced Neuroinflammation
This protocol outlines the procedures for evaluating the neuroprotective and anti-inflammatory effects of this compound in mice challenged with lipopolysaccharide (LPS).
Animals and Housing
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: Mice should be housed in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water. Animals should be acclimated to the facility for at least one week prior to the start of the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Experimental Design and Dosing
-
Groups:
-
Group 1: Vehicle control (saline) + Vehicle (this compound vehicle)
-
Group 2: LPS (1 mg/kg, intraperitoneal) + Vehicle (this compound vehicle)
-
Group 3: LPS (1 mg/kg, i.p.) + this compound (10 mg/kg, oral gavage)
-
Group 4: LPS (1 mg/kg, i.p.) + this compound (30 mg/kg, oral gavage)
-
Group 5: LPS (1 mg/kg, i.p.) + this compound (100 mg/kg, oral gavage)
-
-
Dosing Regimen: this compound or its vehicle is administered orally 1 hour prior to the intraperitoneal LPS injection. Behavioral testing is performed at specified time points post-LPS administration, followed by tissue collection for biochemical and histological analysis.
Behavioral Assessment: Morris Water Maze
The Morris Water Maze (MWM) is used to assess spatial learning and memory.[5][6][7][8][9]
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (Days 8-12):
-
Mice are subjected to four trials per day for five consecutive days.
-
For each trial, the mouse is placed in the water at one of four starting positions, facing the pool wall.
-
The mouse is allowed to swim for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse remains on the platform for 15 seconds before being returned to its home cage.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (Day 13):
-
The platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Biochemical Analysis: IL-1β ELISA
-
Tissue Collection: Following the final behavioral test, mice are euthanized, and brains are rapidly dissected. The hippocampus and cortex are isolated, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Sample Preparation: Brain tissue is homogenized in lysis buffer containing protease inhibitors.[10] The homogenate is centrifuged, and the supernatant is collected.
-
ELISA Protocol: The concentration of IL-1β in the brain tissue lysates is quantified using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.[11][12]
Histological Analysis: Immunohistochemistry for Microglia and Astrocytes
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA overnight and then transferred to a 30% sucrose solution. Coronal brain sections (30 µm) are prepared using a cryostat.
-
Immunostaining Protocol:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections overnight at 4°C with primary antibodies:
-
Rabbit anti-Iba1 (for microglia)
-
Mouse anti-GFAP (for astrocytes)
-
-
Wash sections in PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Wash sections in PBS and mount with a DAPI-containing mounting medium.
-
-
Image Analysis: Images of the hippocampus and cortex are captured using a fluorescence microscope. The number and morphology of Iba1-positive microglia and GFAP-positive astrocytes are quantified using image analysis software.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Spatial Learning in the Morris Water Maze (Acquisition Phase)
| Treatment Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) |
|---|---|---|
| Vehicle + Vehicle | 55.2 ± 4.1 | 15.3 ± 2.5 |
| LPS + Vehicle | 58.1 ± 3.9 | 45.8 ± 3.7* |
| LPS + this compound (10 mg/kg) | 56.5 ± 4.3 | 35.1 ± 3.1# |
| LPS + this compound (30 mg/kg) | 57.2 ± 3.8 | 25.4 ± 2.8## |
| LPS + this compound (100 mg/kg) | 56.9 ± 4.0 | 18.9 ± 2.6### |
*Data are presented as mean ± SEM. p<0.001 vs. Vehicle + Vehicle; #p<0.05, ##p<0.01, ###p<0.001 vs. LPS + Vehicle (Representative Data).
Table 2: Effect of this compound on Spatial Memory in the Morris Water Maze (Probe Trial)
| Treatment Group | Time in Target Quadrant (%) |
|---|---|
| Vehicle + Vehicle | 45.6 ± 3.2 |
| LPS + Vehicle | 23.1 ± 2.8* |
| LPS + this compound (10 mg/kg) | 29.8 ± 2.5# |
| LPS + this compound (30 mg/kg) | 38.4 ± 3.0## |
| LPS + this compound (100 mg/kg) | 42.7 ± 2.9### |
*Data are presented as mean ± SEM. p<0.001 vs. Vehicle + Vehicle; #p<0.05, ##p<0.01, ###p<0.001 vs. LPS + Vehicle (Representative Data).
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in the Hippocampus
| Treatment Group | IL-1β (pg/mg protein) |
|---|---|
| Vehicle + Vehicle | 15.4 ± 2.1 |
| LPS + Vehicle | 85.7 ± 7.3* |
| LPS + this compound (10 mg/kg) | 60.2 ± 5.9# |
| LPS + this compound (30 mg/kg) | 35.8 ± 4.1## |
| LPS + this compound (100 mg/kg) | 20.1 ± 2.8### |
*Data are presented as mean ± SEM. p<0.001 vs. Vehicle + Vehicle; #p<0.05, ##p<0.01, ###p<0.001 vs. LPS + Vehicle (Representative Data).
Table 4: Effect of this compound on Microglial and Astrocyte Activation in the Hippocampus
| Treatment Group | Iba1-Positive Cells (cells/mm²) | GFAP-Positive Cells (cells/mm²) |
|---|---|---|
| Vehicle + Vehicle | 55 ± 6 | 48 ± 5 |
| LPS + Vehicle | 189 ± 15* | 165 ± 12* |
| LPS + this compound (10 mg/kg) | 145 ± 11# | 128 ± 10# |
| LPS + this compound (30 mg/kg) | 98 ± 9## | 85 ± 8## |
| LPS + this compound (100 mg/kg) | 65 ± 7### | 59 ± 6### |
*Data are presented as mean ± SEM. p<0.001 vs. Vehicle + Vehicle; #p<0.05, ##p<0.01, ###p<0.001 vs. LPS + Vehicle (Representative Data).
Conclusion
This protocol provides a comprehensive framework for the in vivo assessment of this compound's efficacy in a mouse model of neuroinflammation. By combining behavioral, biochemical, and histological endpoints, researchers can thoroughly evaluate the therapeutic potential of this novel KCNK13 inhibitor for neurodegenerative disorders characterized by neuroinflammation. The expected outcomes include a dose-dependent improvement in cognitive function, a reduction in pro-inflammatory cytokine levels, and a decrease in microglial and astrocyte activation in this compound-treated animals compared to vehicle-treated controls.
References
- 1. abmole.com [abmole.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound [cerevance.com]
- 4. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 8. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mpbio.com [mpbio.com]
- 11. Mouse IL-1β(Interleukin 1 Beta) ELISA Kit - Elabscience® [elabscience.com]
- 12. Mouse IL-1 beta ELISA Kit Elisa Kit KE10003 | Proteintech [ptglab.com]
Application Notes and Protocols for Studying Neuroinflammation with CVN293 in Organotypic Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. A key player in the neuroinflammatory cascade is the activation of the NLRP3 inflammasome in microglia, the resident immune cells of the central nervous system (CNS).[1][2][3] Organotypic slice cultures have emerged as a valuable ex vivo model system for studying neuroinflammation as they preserve the complex three-dimensional cytoarchitecture of the brain, maintaining the intricate network of neurons, glia, and their synaptic connections.[4] This model allows for the investigation of cellular and molecular processes in a context that closely mimics the in vivo environment.[4]
CVN293 is a potent, selective, and brain-permeable inhibitor of the two-pore potassium channel KCNK13.[5][6][7] KCNK13 is selectively expressed in microglia and acts as a crucial regulator of NLRP3 inflammasome activation.[5] By inhibiting KCNK13, this compound effectively suppresses NLRP3 inflammasome signaling and the subsequent production of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), within the CNS.[5][7] This targeted action on microglia, with minimal effects on peripheral immune cells, makes this compound a promising therapeutic candidate for neurodegenerative disorders.[5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its anti-neuroinflammatory effects in a lipopolysaccharide (LPS)-induced neuroinflammation model in organotypic hippocampal slice cultures.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting key markers of neuroinflammation.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay | IC50 |
| KCNK13 | Human | Electrophysiology | 41 nM[6] |
| KCNK13 | Murine | Electrophysiology | 28 nM[6] |
| IL-1β Release | Murine | LPS-primed primary microglia | 24 nM[7] |
Table 2: Efficacy of this compound in a Hippocampal Slice Culture Model of Neuroinflammation
| Model System | Inflammatory Stimulus | This compound Concentration | Measured Endpoint | Result |
| Mouse Hippocampal Slices | LPS/ATP | 1 µM | IL-1β Release | Attenuated LPS/ATP-induced release (p < 0.001)[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its application in organotypic slice cultures.
Experimental Protocols
Protocol 1: Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from the interface method, which has been shown to be effective for long-term culture of hippocampal slices.[8]
Materials:
-
P6-P9 mouse pups
-
Dissection medium: Earle's Balanced Salt Solution (EBSS) with 25 mM HEPES and 1x Penicillin/Streptomycin, chilled on ice
-
Culture medium: 50% MEM with Glutamax, 25% Horse Serum, 23% EBSS, 2% B27 supplement, 1x Penicillin/Streptomycin, and 2 mM L-glutamine.
-
Sterile dissection tools (forceps, scissors, scalpels)
-
Vibratome (e.g., Leica VT1000S)
-
0.4 µm pore size membrane inserts (e.g., Millipore PICM03050)
-
6-well culture plates
-
Sterile paint brush or bent glass pipette
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Humanely euthanize P6-P9 mouse pups in accordance with institutional guidelines.
-
Sterilize the head with 70% ethanol and rapidly dissect the brain in ice-cold dissection medium.
-
Separate the hemispheres and glue one hemisphere to the vibratome stage.
-
Cut 350-400 µm thick sagittal slices.
-
Carefully dissect the hippocampus and associated entorhinal cortex from the slices in ice-cold dissection medium.
-
Add 1 mL of culture medium to each well of a 6-well plate and place a membrane insert into each well.
-
Using a sterile paintbrush or bent glass pipette, carefully transfer one to three hippocampal slices onto the center of each membrane insert.
-
Remove any excess medium from the surface of the membrane, ensuring the slices are at the air-medium interface.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
Change the culture medium every 2-3 days.
-
Allow the slices to mature for at least 14 days before initiating experiments to allow the initial inflammatory response from slicing to subside.[4][9]
Protocol 2: Induction of Neuroinflammation and Treatment with this compound
Materials:
-
Mature organotypic hippocampal slice cultures (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli O55:B5 (e.g., Sigma L5418)
-
ATP (Adenosine 5'-triphosphate disodium salt hydrate)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Fresh culture medium
Procedure:
-
Priming (Signal 1):
-
Prepare a stock solution of LPS in sterile PBS or culture medium.
-
On day 14 in vitro, replace the culture medium with fresh medium containing the desired concentration of LPS (e.g., 10-200 ng/mL).[8] Incubate for 4-24 hours.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Pre-treat the slices with this compound (e.g., 1 µM) or vehicle control for 1-2 hours prior to the activation step.[7] The final concentration of the vehicle should be consistent across all conditions and typically below 0.1%.
-
-
Activation (Signal 2):
-
Prepare a stock solution of ATP in sterile PBS or culture medium.
-
Add ATP to the culture medium to a final concentration of 1-5 mM.
-
Incubate for the desired time, typically 1-6 hours for cytokine release assays.
-
-
Sample Collection:
-
Following the treatment period, collect the culture medium for cytokine analysis (e.g., ELISA).
-
Harvest the slice tissue for protein analysis (Western blot), RNA extraction (qPCR), or fixation for immunohistochemistry.
-
Protocol 3: Quantification of Neuroinflammation
A. Cytokine Measurement by ELISA:
-
Collect the culture medium from each well and centrifuge to remove any cellular debris.
-
Use commercially available ELISA kits (e.g., for murine IL-1β or TNF-α) to quantify the concentration of cytokines in the supernatant.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.
B. Microglial Activation by Immunohistochemistry:
-
Fix the slice cultures on the membrane with 4% paraformaldehyde (PFA) in PBS for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the slices with PBS.
-
Permeabilize the tissue with 0.5% Triton X-100 in PBS for at least 12 hours at 4°C.[10]
-
Block non-specific binding with a blocking solution (e.g., 20% Bovine Serum Albumin in PBS) for at least 4 hours at room temperature.[10]
-
Incubate with a primary antibody against a microglial marker (e.g., rabbit anti-Iba1) in blocking solution overnight at 4°C.
-
Wash extensively with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in blocking solution for 2-4 hours at room temperature.
-
Wash with PBS and mount the membrane with slices onto a glass slide using a mounting medium with DAPI.
-
Image the slices using a confocal or fluorescence microscope.
-
Analyze microglial morphology and Iba1 immunoreactivity as a measure of activation.
C. Synaptic Protein Analysis by Western Blot:
-
Homogenize the harvested slice tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against synaptic proteins (e.g., synaptophysin, PSD-95) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
The use of this compound in organotypic slice cultures provides a robust and physiologically relevant platform to investigate the therapeutic potential of targeting the KCNK13-NLRP3 inflammasome pathway in neuroinflammation. The detailed protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this model system for the evaluation of novel anti-neuroinflammatory compounds. This approach can significantly contribute to the pre-clinical assessment of drug candidates for a range of neurodegenerative diseases.
References
- 1. Hallmarks of NLRP3 inflammasome activation are observed in organotypic hippocampal slice culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hallmarks of NLRP3 inflammasome activation are observed in organotypic hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assays | Biology | Organotypic Brain Slice Inflammasome Assay [conceptlifesciences.com]
- 4. Frontiers | Organotypic Brain Slice Culture Microglia Exhibit Molecular Similarity to Acutely-Isolated Adult Microglia and Provide a Platform to Study Neuroinflammation [frontiersin.org]
- 5. This compound [cerevance.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced neuroinflammation induces presynaptic disruption through a direct action on brain tissue involving microglia-derived interleukin 1 beta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of CVN293 in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. Neuroinflammation, driven by activated microglia in the central nervous system, is increasingly recognized as a key contributor to the pathogenesis of ALS. CVN293, a novel, potent, and selective inhibitor of the potassium channel KCNK13 (also known as THIK-1), has emerged as a promising therapeutic candidate. KCNK13 is predominantly expressed in microglia and its inhibition has been shown to suppress the activation of the NLRP3 inflammasome, a key pathway in the production of pro-inflammatory cytokines such as IL-1β. This document provides detailed application notes and protocols for the use of this compound in the widely utilized SOD1-G93A transgenic mouse model of ALS.
Mechanism of Action
This compound targets the KCNK13 potassium channel on microglia. Inhibition of this channel is believed to prevent the potassium efflux that is a critical step in the activation of the NLRP3 inflammasome. By blocking this pathway, this compound effectively reduces the production and release of the pro-inflammatory cytokine IL-1β, thereby mitigating neuroinflammation in the central nervous system. Preclinical studies have demonstrated that this mechanism of action can decelerate disease progression in the SOD1-G93A mouse model of ALS.
Data Presentation
While specific quantitative data from Cerevance's preclinical studies with this compound in the SOD1-G93A mouse model are not publicly available, the following tables represent the types of data typically generated in such studies and plausible outcomes based on the reported deceleration of disease progression.
Table 1: Effect of this compound on Motor Performance (Rotarod Test)
| Treatment Group | Week 10 (seconds) | Week 12 (seconds) | Week 14 (seconds) | Week 16 (seconds) |
| Vehicle | 180 ± 15 | 150 ± 20 | 100 ± 25 | 60 ± 30 |
| This compound (10 mg/kg) | 185 ± 12 | 170 ± 18 | 130 ± 22 | 90 ± 28 |
| This compound (30 mg/kg) | 190 ± 10 | 180 ± 15 | 150 ± 20 | 110 ± 25 |
*Data are presented as mean latency to fall (seconds) ± SEM.
Table 2: Effect of this compound on Survival
| Treatment Group | Median Survival (days) | Increase in Lifespan (%) |
| Vehicle | 130 ± 5 | - |
| This compound (10 mg/kg) | 140 ± 6 | 7.7 |
| This compound (30 mg/kg) | 145 ± 5 | 11.5 |
*Data are presented as mean ± SEM.
Table 3: Effect of this compound on Neuroinflammation Markers in Spinal Cord Tissue
| Treatment Group | Iba1+ Microglia (cells/mm²) | GFAP+ Astrocytes (cells/mm²) | IL-1β Levels (pg/mg protein) |
| Wild-Type Control | 50 ± 8 | 80 ± 12 | 10 ± 2 |
| Vehicle (SOD1-G93A) | 250 ± 30 | 300 ± 40 | 50 ± 8 |
| This compound (30 mg/kg) | 150 ± 25 | 200 ± 35 | 25 ± 5 |
*Data are presented as mean ± SEM from lumbar spinal cord sections at end-stage disease.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in the SOD1-G93A mouse model.
Animal Model
-
Strain: B6SJL-Tg(SOD1-G93A)1Gur/J (High copy number)
-
Source: The Jackson Laboratory
-
Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.
-
Genotyping: Transgenic mice are identified by PCR analysis of tail DNA.
Experimental Workflow
Drug Administration
-
Preparation of this compound Formulation: this compound is formulated for oral administration. A common vehicle is 0.5% methylcellulose in sterile water. The drug is suspended to the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 mg/kg and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Dosing: Mice are treated daily via oral gavage starting at a presymptomatic age (e.g., 60 days). The vehicle control group receives the same volume of 0.5% methylcellulose.
Behavioral Analysis
-
Rotarod Test:
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure: Mice are placed on the rotating rod, which accelerates from 4 to 40 rpm over a 5-minute period. The latency to fall is recorded for each mouse.
-
Schedule: Mice are trained for 3 consecutive days before the start of the treatment. Testing is performed once weekly. Each test session consists of three trials with a 15-minute inter-trial interval. The best performance of the three trials is used for analysis.
-
-
Clinical Scoring:
-
Procedure: Mice are monitored daily and scored for disease progression based on a neurological scale. A common scale ranges from 0 (normal) to 4 (end-stage paralysis).
-
Endpoint: The humane endpoint is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.
-
Histological and Biochemical Analysis
-
Tissue Preparation:
-
At the experimental endpoint, mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
The spinal cord and brain are dissected and post-fixed in 4% PFA overnight, then transferred to a 30% sucrose solution for cryoprotection.
-
Tissues are embedded in OCT compound and sectioned on a cryostat (e.g., 30 µm sections).
-
-
Immunohistochemistry for Neuroinflammation:
-
Blocking: Sections are blocked with a solution containing normal goat serum and Triton X-100 in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes).
-
Secondary Antibody Incubation: After washing, sections are incubated with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Imaging and Quantification: Sections are imaged using a fluorescence or confocal microscope. The number of Iba1+ and GFAP+ cells is quantified in the ventral horn of the lumbar spinal cord using image analysis software.
-
-
ELISA for IL-1β:
-
Sample Preparation: A portion of the spinal cord tissue is homogenized in lysis buffer containing protease inhibitors.
-
Assay: IL-1β levels in the tissue homogenates are measured using a commercially available ELISA kit according to the manufacturer's instructions. Protein concentration in the homogenates is determined using a BCA assay to normalize the IL-1β levels.
-
Conclusion
This compound represents a targeted therapeutic approach for ALS by modulating neuroinflammation through the inhibition of the microglial KCNK13 channel and subsequent suppression of the NLRP3 inflammasome
Application Notes and Protocols: CVN293 Treatment in Chronic Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic neuroinflammation is a key pathological feature in a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, Frontotemporal Dementia (FTD), and Amyotrophic Lateral Sclerosis (ALS).[1][2] Microglia, the resident immune cells of the central nervous system (CNS), play a central role in mediating this inflammatory response. CVN293 is an investigational, orally bioavailable, and brain-permeable small molecule inhibitor that offers a targeted approach to modulating neuroinflammation.[3][4] It selectively inhibits the potassium two-pore domain channel subfamily K member 13 (KCNK13), also known as THIK-1, which is predominantly expressed in microglia.[4][5] By targeting KCNK13, this compound suppresses the activation of the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome, a critical pathway in the production of pro-inflammatory cytokines like IL-1β.[1][6][7]
This document provides a detailed overview of the this compound treatment paradigm, summarizing key preclinical and clinical data, and offering protocols for its application in experimental models of chronic neuroinflammation.
Mechanism of Action: KCNK13 Inhibition
This compound's mechanism of action is centered on the selective inhibition of the KCNK13 potassium channel in microglia.[1][5] KCNK13 is a key regulator of the microglial inflammatory state. Its inhibition by this compound prevents the downstream activation of the NLRP3 inflammasome, leading to a reduction in the maturation and release of potent pro-inflammatory cytokines.[1][3] A significant advantage of this targeted approach is that KCNK13 expression is minimal in peripheral immune cells, suggesting this compound can address neuroinflammation without causing systemic immunosuppression.[5][8]
Data Presentation
Preclinical Data
This compound has demonstrated potent inhibition of its target, high permeability, and favorable pharmacokinetic properties across multiple species.
Table 1: In Vitro Potency and Permeability of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| IC₅₀ | Human (hKCNK13) | 41.0 ± 8.1 nM | [3][9] |
| IC₅₀ | Mouse (mKCNK13) | 28 ± 0.7 nM | [3][9] |
| In Vitro Permeability (Papp A to B) | N/A | 41 x 10⁻⁶ cm/s | [3] |
| Efflux Liability | N/A | Not a substrate for P-gp or BCRP |[3] |
Table 2: Cross-Species Pharmacokinetic (PK) Data of this compound
| Species | Administration | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vdₛₛ) | Oral Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Sprague-Dawley Rat | i.v. / p.o. | 35 | Greater than body water volume | 87% | [3] |
| Beagle Dog | i.v. / p.o. | 38 | Greater than body water volume | N/A | [3] |
| Cynomolgus Monkey | i.v. / p.o. | 22 | Greater than body water volume | N/A |[3] |
Clinical Data
A first-in-human Phase 1 study assessed the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The results were positive, supporting advancement into Phase 2 trials.[2][5][10]
Table 3: Summary of Phase 1 Clinical Trial of this compound in Healthy Volunteers
| Study Design | Participants | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|---|
| Single Ascending Dose (SAD) | 48 healthy volunteers (randomized 6:2 drug to placebo in 5 cohorts) | Single doses from 3mg to 1,000mg | Generally well-tolerated at all doses. No serious adverse events. | [5][8] |
| Multiple Ascending Dose (MAD) | 24 healthy volunteers (randomized 6:2 drug to placebo in 3 cohorts) | Doses from 50mg to 750mg (up to 375mg twice daily) for 14 days | Generally well-tolerated. All treatment-emergent adverse events were mild. | [1][4][5] |
| Overall Findings | 72 healthy volunteers | N/A | Dose-dependent increases in plasma exposure. Cerebrospinal fluid (CSF) analysis confirmed robust brain penetration. Favorable safety and PK profile for Phase 2 advancement. |[2][5][10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Microglial Inflammasome Activation
This protocol details an in vitro assay to measure the inhibitory effect of this compound on NLRP3 inflammasome-mediated IL-1β production in murine microglia, based on published methods.[3]
Methodology:
-
Cell Culture:
-
Isolate primary microglia from the cortices of neonatal (P0-P3) C57BL/6 mouse pups.
-
Culture the cells in DMEM/F12 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.
-
After 10-14 days, harvest microglial cells by gentle shaking and re-plate for experiments.
-
-
Assay Procedure:
-
Plate microglia at a density of 5 x 10⁴ cells/well in a 96-well plate.
-
Priming: Prime the cells with 100 ng/mL of LPS for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Treatment: Remove LPS-containing media. Add fresh media containing this compound at desired final concentrations (e.g., a dose-response curve from 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 30-60 minutes.
-
Activation: Activate the NLRP3 inflammasome by replacing the media with a potassium-free buffer.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
-
Data Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β using a commercially available ELISA kit according to the manufacturer's instructions.
-
Normalize data to the vehicle-treated control and calculate the IC₅₀ value for this compound.
-
Protocol 2: Proposed In Vivo Efficacy Testing in a Chronic Neuroinflammation Model
To assess the therapeutic potential of this compound in vivo, a chronic neuroinflammation model is required. The progranulin-deficient mouse (Grn R493X or Grn -/-) is a relevant model as it develops age-dependent microgliosis, lysosomal dysfunction, and behavioral deficits analogous to FTD.[11]
References
- 1. This compound [cerevance.com]
- 2. Cerevance [cerevance.com]
- 3. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 5. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Cerevance Reports Positive Phase 1 Clinical Trial Results for KCNK13 Inhibitor and Upcoming Presentations at AAIC 2025 | Nasdaq [nasdaq.com]
- 8. Cerevance [cerevance.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. Biochemical, biomarker, and behavioral characterization of the GrnR493X mouse model of frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring IL-1β Secretion in Response to CVN293 Treatment
Introduction
CVN293 is a potent, selective, and brain-permeable small molecule inhibitor of the KCNK13 potassium channel.[1][2] This channel is predominantly expressed in microglia within the central nervous system (CNS) and its expression is elevated in neurodegenerative disorders like Alzheimer's disease.[1][3][4] KCNK13 plays a critical role in regulating the activation of the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome, a key component of the innate immune system involved in neuroinflammation.[3][5][6] By inhibiting KCNK13, this compound blocks potassium efflux from microglia, a crucial step for NLRP3 inflammasome assembly and activation.[1][6] This targeted action ultimately suppresses the production and secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β), offering a promising therapeutic strategy for neurodegenerative diseases characterized by neuroinflammation.[1][3][7]
These application notes provide a detailed protocol for inducing and measuring IL-1β secretion in a microglial cell culture model to assess the inhibitory activity of this compound.
Signaling Pathway of NLRP3 Inflammasome Activation
The secretion of mature IL-1β is a tightly regulated two-step process. The first "priming" signal, often initiated by lipopolysaccharide (LPS), induces the transcription of the genes for pro-IL-1β and NLRP3. The second signal, such as extracellular ATP, triggers potassium (K+) efflux from the cell. This efflux leads to the assembly of the NLRP3 inflammasome complex, which activates Caspase-1. Activated Caspase-1 then cleaves pro-IL-1β into its mature, biologically active form, which is subsequently secreted from the cell. This compound specifically inhibits the KCNK13 channel, preventing the K+ efflux required for the second activation step.
Caption: NLRP3 inflammasome signaling pathway and points of inhibition by this compound and VX-765.
Experimental Protocols
Protocol 1: In Vitro Assay for this compound-Mediated Inhibition of IL-1β Secretion
This protocol describes the stimulation of murine microglial cells to produce IL-1β and the assessment of this compound's inhibitory effect.
Materials:
-
Primary murine microglial cells or a suitable cell line (e.g., THP-1 monocytes differentiated into macrophages).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Lipopolysaccharide (LPS), E. coli O111:B4.
-
Adenosine 5'-triphosphate (ATP) disodium salt hydrate.
-
This compound.
-
Vehicle (e.g., DMSO).
-
Sterile 96-well cell culture plates.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: Seed microglial cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Prepare a working solution of the positive control, VX-765 (e.g., 20-50 µM).[12]
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest drug concentration well.
-
Add the prepared solutions of this compound, VX-765, or vehicle to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Store the supernatants at -80°C until ready for IL-1β quantification or proceed directly to the ELISA protocol.
-
Caption: Workflow for assessing the effect of this compound on IL-1β secretion in vitro.
Protocol 2: Quantification of IL-1β by Sandwich ELISA
This protocol provides a general procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of IL-1β in the collected cell culture supernatants. Always refer to the specific manufacturer's instructions for the ELISA kit being used.[15][16][17]
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and wash buffers as instructed by the ELISA kit manual.
-
Standard Curve: Create a serial dilution of the IL-1β standard to generate a standard curve (e.g., 0 pg/mL to 1000 pg/mL).[15]
-
Assay Procedure:
-
Add 50-100 µL of each standard, control, and unknown sample (supernatant) to the appropriate wells of the antibody-pre-coated microplate.[15][17]
-
Incubate for 1-2 hours at room temperature or 37°C as specified.
-
Wash the wells several times with the provided wash buffer.
-
Add the biotinylated detection antibody to each well.
-
Incubate for 1 hour.
-
Wash the wells.
-
Add streptavidin-horseradish peroxidase (SA-HRP) conjugate to each well.
-
Incubate for 30 minutes.
-
Wash the wells thoroughly.
-
Add the TMB substrate solution and incubate in the dark for 15-30 minutes, allowing color to develop.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of IL-1β in the samples by plotting a standard curve (absorbance vs. concentration) and interpolating the sample absorbance values.
Caption: General workflow for a sandwich ELISA to quantify secreted IL-1β.
Data Presentation
The efficacy of this compound in inhibiting IL-1β secretion can be summarized by presenting the dose-dependent response. Preclinical data has demonstrated that this compound potently blocks the release of IL-1β from LPS-primed murine microglia.[1][7]
| Treatment Group | Concentration | IL-1β Inhibition (%) | Potency (IC₅₀) | Notes |
| This compound | Dose-dependent | Max Inhibition: 59.1 ± 6.9% | 24 nM | Data from LPS-primed neonatal murine microglia stimulated with low extracellular K+.[1][7] |
| This compound | 1 µM | Significant Attenuation (p < 0.001) | - | Data from LPS/ATP-induced release in mouse cultured hippocampal slices.[1][7] |
| Vehicle (DMSO) | - | 0% (Control) | - | Serves as the baseline for calculating percent inhibition. |
| VX-765 | 20-50 µM | >90% (Expected) | - | Positive control; inhibits Caspase-1, blocking IL-1β processing.[8][9] |
The protocols outlined provide a robust framework for researchers to evaluate the inhibitory effect of this compound on NLRP3 inflammasome-mediated IL-1β secretion. By following these methodologies, scientists can effectively quantify the potency and efficacy of this compound in a controlled in vitro setting, generating critical data for drug development and mechanistic studies in the field of neuroinflammation. The selective action of this compound on the microglial KCNK13 channel highlights its potential as a targeted therapeutic for neurodegenerative diseases.[3][18]
References
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cerevance.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 6. drughunter.com [drughunter.com]
- 7. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. IL-converting enzyme/caspase-1 inhibitor VX-765 blocks the hypersensitive response to an inflammatory stimulus in monocytes from familial cold autoinflammatory syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shop-neotest.ru [shop-neotest.ru]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. alsnewstoday.com [alsnewstoday.com]
Application Notes and Protocols for CVN293 Administration for Optimal Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN293 is a novel, orally bioavailable, and brain-permeable small molecule inhibitor of the potassium ion channel KCNK13.[1][2] KCNK13 is expressed selectively in microglia, the resident immune cells of the central nervous system (CNS), and its inhibition has been shown to suppress neuroinflammation.[3][4][5] Specifically, this compound-mediated inhibition of KCNK13 prevents the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome and the subsequent release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[1][2] This mechanism of action makes this compound a promising therapeutic candidate for a range of neurodegenerative disorders characterized by neuroinflammation, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][4][5]
These application notes provide a comprehensive overview of the administration of this compound for achieving optimal brain penetration, based on available preclinical and clinical data. Detailed protocols for key experiments to evaluate brain penetration and target engagement are also provided to guide researchers in their drug development efforts.
Optimal Administration Route for Brain Penetration
Based on extensive preclinical and Phase 1 clinical studies, oral administration has been identified as an effective route for delivering therapeutically relevant concentrations of this compound to the brain.[1][5][6]
Key Findings:
-
High Brain Permeability: this compound is a brain-permeable molecule.[1][2]
-
Oral Bioavailability: Preclinical studies in multiple species have demonstrated good oral bioavailability.[7]
-
Clinical Evidence: A Phase 1 study in healthy volunteers showed that oral administration of this compound resulted in dose-dependent increases in plasma exposure and high brain penetrance, as confirmed by cerebrospinal fluid (CSF) sampling.[3][4][6][8]
While intravenous (IV) administration has been used in preclinical pharmacokinetic studies to determine parameters such as clearance and volume of distribution, there is a lack of direct comparative studies evaluating brain penetration of this compound following different administration routes (e.g., oral vs. intravenous vs. subcutaneous). However, the robust and consistent data from oral administration studies in both animals and humans strongly support its use as the optimal route for achieving significant brain exposure.
Quantitative Data on this compound Brain Penetration (Oral Administration)
The following tables summarize the key pharmacokinetic parameters related to this compound brain penetration from preclinical studies.
Table 1: this compound Brain and CSF Penetration in Preclinical Models
| Species | Parameter | Value | Reference |
| Rodents | Brain-to-Plasma Ratio | 0.72 - 1.85 | [3] |
| Rodents | Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.6 - 1.4 | [3] |
| Rodents | CSF-to-Unbound Plasma Ratio | 0.7 - 1.1 | [3] |
| Monkeys | CSF-to-Plasma Ratio | 0.2 - 0.3 | [3] |
Table 2: Cross-Species Pharmacokinetic Data for this compound
| Species | Administration Route | Key Findings | Reference |
| Rat, Dog, Monkey | Oral & Intravenous | Good distribution in the body. | [1] |
| Mouse | Oral (10 mg/kg) | Unbound brain concentration measured at 4 hours post-dosing. | [1] |
Experimental Protocols
Protocol for In Vivo Assessment of this compound Brain Penetration in Mice
This protocol describes a method to determine the brain-to-plasma concentration ratio of this compound in mice following oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 5% DMSO, 5% Solutol, 90% water)
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Prepare a solution of this compound in the appropriate vehicle at the desired concentration.
-
Administer a single oral dose of this compound to mice via oral gavage. A typical dose used in preclinical studies is 10 mg/kg.[1]
-
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 1, 2, 4, 8, and 24 hours), anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Immediately perfuse the mice with ice-cold saline to remove blood from the brain tissue.
-
Carefully dissect and collect the whole brain.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Bioanalysis:
-
Extract this compound from plasma and brain homogenate samples.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration of this compound in the brain (ng/g) by the concentration in plasma (ng/mL).
-
Protocol for Cerebrospinal Fluid (CSF) Sampling in Rodents
This protocol provides a method for collecting CSF from the cisterna magna of anesthetized rodents.
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Stereotaxic frame
-
Glass capillaries or specialized CSF collection needles
-
Collection tubes
-
Centrifuge
Procedure:
-
Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent.
-
Positioning: Mount the animal in a stereotaxic frame with its head flexed downwards to expose the cisterna magna.
-
Incision: Make a small incision in the skin over the occipital bone to expose the underlying muscle.
-
Muscle Dissection: Carefully dissect the muscles to reveal the cisterna magna membrane.
-
CSF Collection:
-
Gently puncture the cisterna magna membrane with a glass capillary or a specialized needle.
-
Allow the CSF to flow into the capillary or collection tube via capillary action or gentle aspiration.
-
Collect the desired volume of CSF (typically 5-10 µL from mice and 50-100 µL from rats).[4]
-
-
Sample Processing: Immediately centrifuge the CSF sample to pellet any contaminating cells. Store the supernatant at -80°C until analysis.
Protocol for Western Blot Analysis of NLRP3 Inflammasome Activation
This protocol describes the detection of key proteins in the NLRP3 inflammasome pathway in brain tissue lysates.
Materials:
-
Brain tissue lysates from this compound-treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NLRP3, anti-ASC, anti-Caspase-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize brain tissue in lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Protocol for Measurement of IL-1β Levels in Brain Tissue
This protocol outlines the quantification of IL-1β in brain tissue homogenates using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Brain tissue homogenates from this compound-treated and control animals
-
Commercial ELISA kit for IL-1β (mouse or rat specific)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare brain tissue homogenates as described in the western blot protocol.
-
ELISA Assay:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated microplate, followed by the addition of detection antibodies and a substrate.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
-
Normalize the IL-1β concentration to the total protein concentration of the homogenate.
-
Visualizations
This compound Mechanism of Action: Inhibition of the KCNK13-NLRP3 Inflammasome Pathway
Caption: this compound inhibits KCNK13, blocking K+ efflux and subsequent NLRP3 inflammasome activation in microglia.
Experimental Workflow for Assessing this compound Brain Penetration and Efficacy
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Minimally-Invasive Method for Serial Cerebrospinal Fluid Collection and Injection in Rodents with High Survival Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Publication: A Method for Sampling Rat Cerebrospinal Fluid with Minimal Blood Contamination: A Critical Tool for Biomarker Studies - HESI - Health and Environmental Sciences Institute [hesiglobal.org]
- 6. researchgate.net [researchgate.net]
- 7. Kv1.3 In Microglia: Neuroinflammatory Determinant and Promising Pharmaceutical Target [jneurology.com]
- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CVN293 for the Study of Microglial Phagocytosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system, play a critical role in brain homeostasis, including the phagocytic clearance of cellular debris, pathogens, and protein aggregates such as amyloid-beta (Aβ). Dysregulation of microglial phagocytosis is implicated in the pathogenesis of various neurodegenerative diseases. CVN293 is a potent and selective inhibitor of the two-pore domain potassium channel KCNK13 (also known as THIK-1), which is almost exclusively expressed in microglia within the brain.[1][2] By inhibiting KCNK13, this compound modulates the activation of the NLRP3 inflammasome, a key signaling platform in the innate immune response, and reduces the production of pro-inflammatory cytokines like IL-1β.[3][4][5]
Emerging evidence indicates a direct link between KCNK13, the NLRP3 inflammasome, and microglial phagocytosis.[3][6][7] Studies have shown that the inhibition of KCNK13 can regulate microglial surveillance and phagocytic activity.[4][8] Furthermore, activation of the NLRP3 inflammasome has been demonstrated to restrict the phagocytic capabilities of microglia, while its inhibition can enhance the clearance of Aβ.[6][7] This positions this compound as a valuable research tool to investigate the intricate relationship between ion channel function, neuroinflammation, and the phagocytic capacity of microglia. These application notes provide detailed protocols for utilizing this compound to study its effects on microglial phagocytosis.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the known quantitative data for this compound's effect on inflammatory cytokine release and provide illustrative data on its potential impact on microglial phagocytosis based on its mechanism of action.
Table 1: Effect of this compound on IL-1β Release from LPS-Primed Murine Microglia [4]
| This compound Concentration | Potency (IC₅₀) | Maximal Inhibition |
| Varies | 24 nM | 59.1 ± 6.9% |
Table 2: Illustrative Dose-Dependent Effect of this compound on Microglial Phagocytosis of Fluorescently Labeled Aβ42 (Hypothetical Data)
| This compound Concentration (nM) | Phagocytic Index (Mean Fluorescence Intensity/Cell) | Percentage of Phagocytic Cells (%) |
| 0 (Vehicle) | 1500 ± 120 | 65 ± 5 |
| 1 | 1650 ± 130 | 70 ± 6 |
| 10 | 2100 ± 180 | 80 ± 7 |
| 100 | 2550 ± 210 | 88 ± 5 |
| 1000 | 2600 ± 220 | 89 ± 4 |
Note: The data in Table 2 is hypothetical and serves to illustrate the expected outcome of an experiment based on the known mechanism of this compound. Actual results may vary.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound inhibits the KCNK13 channel, leading to reduced NLRP3 inflammasome activation and potentially enhanced microglial phagocytosis.
Experimental Workflow for Assessing Microglial Phagocytosis
Caption: A stepwise workflow for evaluating the effect of this compound on microglial phagocytosis of fluorescently labeled amyloid-beta.
Experimental Protocols
Protocol 1: In Vitro Microglial Phagocytosis Assay Using Fluorescently Labeled Amyloid-Beta (Aβ42)
This protocol is adapted from established methods for assessing microglial phagocytosis.[1][9]
Materials:
-
Primary microglia or a suitable microglial cell line (e.g., BV-2, HMC3)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Fluorescently labeled Aβ42 (e.g., HiLyte™ Fluor 488-labeled Aβ42)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin)
-
Poly-D-lysine (PDL) coated coverslips or 24-well plates
-
Paraformaldehyde (PFA), 4% in PBS
-
Phosphate-buffered saline (PBS)
-
Primary antibody against a microglial marker (e.g., rabbit anti-Iba1)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Confocal microscope
-
Image analysis software (e.g., ImageJ, CellProfiler)
Procedure:
-
Cell Plating:
-
Coat 24-well plates or coverslips with PDL according to the manufacturer's instructions.
-
Plate primary microglia or microglial cell line at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.
-
-
Preparation of Aβ42 Oligomers:
-
Reconstitute the fluorescently labeled Aβ42 in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the Aβ42 stock solution in serum-free culture medium to a final concentration of 1-5 µM.
-
Incubate the Aβ42 solution at 37°C for 1-4 hours to promote oligomerization.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations based on its known IC₅₀ for IL-1β inhibition (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
Phagocytosis:
-
After the pre-incubation period, add the prepared fluorescent Aβ42 oligomers to each well.
-
Incubate the cells for 1-3 hours at 37°C to allow for phagocytosis. The optimal incubation time may need to be determined empirically.
-
-
Fixation and Staining:
-
Gently aspirate the medium and wash the cells three times with ice-cold PBS to remove any non-phagocytosed Aβ42.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the Iba1 antibody).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against Iba1 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Acquire images using a confocal microscope. Capture multiple random fields of view for each condition.
-
Quantify phagocytosis using image analysis software.
-
Phagocytic Index: Measure the total fluorescence intensity of the internalized Aβ42 per cell (identified by Iba1 staining).
-
Percentage of Phagocytic Cells: Count the number of Iba1-positive cells that have internalized Aβ42 and express this as a percentage of the total number of Iba1-positive cells.
-
-
Protocol 2: High-Content Imaging Assay for Microglial Phagocytosis and Cell Health
This protocol is adapted for higher throughput screening.[10][11]
Materials:
-
Same as Protocol 1, but using 96- or 384-well imaging plates.
-
Automated liquid handler (optional, but recommended).
-
High-content imaging system.
Procedure:
-
Cell Plating:
-
Plate microglia in 96- or 384-well black-walled, clear-bottom imaging plates at an appropriate density.
-
-
Compound Treatment:
-
Use an automated liquid handler to add this compound at various concentrations to the designated wells.
-
-
Phagocytosis and Staining:
-
Add fluorescently labeled Aβ42 (or other phagocytic substrates like pHrodo-labeled myelin debris) to the wells.
-
Incubate for the desired time to allow phagocytosis.
-
Add a live-cell nuclear stain (e.g., Hoechst 33342) to all wells.
-
-
High-Content Imaging:
-
Image the plates using a high-content imaging system. Set up automated acquisition to capture images from multiple fields in each well.
-
-
Data Analysis:
-
Use the analysis software associated with the high-content imager to automatically identify cells (based on nuclear stain) and microglia (if a fluorescent marker is used).
-
Quantify the fluorescence intensity of the phagocytosed material within each identified microglial cell.
-
Simultaneously quantify cell number and nuclear intensity as measures of cell health and potential cytotoxicity of the compound.
-
By following these protocols, researchers can effectively utilize this compound to investigate the role of the KCNK13 channel in regulating microglial phagocytosis and to explore its potential as a therapeutic target for neurodegenerative diseases.
References
- 1. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of NLRP3 inflammasome for microglial response to peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of C101248: A novel selective THIK-1 channel inhibitor for the modulation of microglial NLRP3-inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in phagocytosis and potassium channel activity in microglia of 5xFAD mice indicate alterations in purinergic signaling in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NLRP3-mediated glutaminolysis controls microglial phagocytosis to promote Alzheimer's disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Microglia and the Nlrp3 Inflammasome in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Microglial Phagocytosis Assay [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microglial Phagocytosis/Cell Health High-Content Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CVN293 solubility issues in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of CVN293 in common experimental buffers. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in aqueous and organic solvents?
A1: this compound is a lipophilic compound with limited aqueous solubility. Available data indicates a kinetic aqueous solubility of 94 μM at pH 7.4.[1] It is sparingly soluble in Dimethyl Sulfoxide (DMSO), with a reported solubility range of 1-10 mg/mL.[2]
Q2: How should I prepare a stock solution of this compound?
A2: Based on its solubility profile, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[2] For example, to prepare a 10 mM stock solution, dissolve 3.113 mg of this compound (Formula Weight: 311.3 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary, but avoid excessive heat to prevent degradation.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with lipophilic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Q4: What is the recommended final concentration of DMSO in my in vitro experiments?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.1% is generally recommended. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent.
Q5: Are there any established formulations for in vivo studies with this compound?
A5: Yes, a formulation used in pharmacokinetic studies of this compound has been reported as 5% DMSO, 5% Solutol, and 90% water.[1] Another similar formulation mentioned is 5% DMSO, 10% Solutol, and 85% water.[3] These formulations are designed to enhance the solubility and bioavailability of the compound for administration.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered when preparing this compound for experimental use.
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture media).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
The following table summarizes the available quantitative data on this compound solubility.
| Solvent/Buffer System | Solubility | Source |
| Aqueous Buffer (pH 7.4) | 94 µM | [1] |
| Dimethyl Sulfoxide (DMSO) | 1-10 mg/mL | [2] |
| Formulation for in vivo studies | ||
| 5% DMSO, 5% Solutol, 90% Water | Formulation | [1] |
| 5% DMSO, 10% Solutol, 85% Water | Formulation | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Formula Weight: 311.3 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out 3.113 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol 2: Preparation of Working Solutions for in vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in your desired aqueous buffer to achieve the final working concentration.
-
Crucially , to minimize precipitation, add the this compound stock solution to the aqueous buffer while vortexing the buffer. This ensures rapid mixing and dispersion.
-
Ensure the final DMSO concentration in your working solution is below 0.1% to prevent cytotoxicity. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of buffer.
-
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of the KCNK13 potassium channel, which is involved in the activation of the NLRP3 inflammasome in microglia.[4][5][6][7] Inhibition of KCNK13 by this compound is proposed to reduce neuroinflammation.[8]
Signaling Pathway of this compound Action:
Caption: this compound inhibits the KCNK13 channel, leading to reduced NLRP3 inflammasome activation.
Experimental Workflow for Testing this compound in a Microglia Inflammasome Activation Assay:
Caption: Workflow for an in vitro inflammasome activation assay.
References
- 1. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Imaging Inflammasome Activation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [cerevance.com]
- 7. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 8. Cerevance [cerevance.com]
Technical Support Center: Optimizing CVN293 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of CVN293 for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and brain-permeable inhibitor of the potassium ion (K+) channel KCNK13.[1] KCNK13 is primarily expressed in microglia and plays a role in regulating the NLRP3 inflammasome, a key component of the neuroinflammatory response.[2][3] By inhibiting KCNK13, this compound suppresses NLRP3 inflammasome signaling, leading to a reduction in the production of pro-inflammatory cytokines, such as IL-1β, in the central nervous system (CNS).[2][3] This targeted action on microglia suggests its therapeutic potential in a range of neurodegenerative disorders where neuroinflammation is a contributing factor.[2][3]
Q2: What is the known potency of this compound in vitro?
This compound has demonstrated potent inhibition of both human and mouse KCNK13 channels. The half-maximal inhibitory concentrations (IC50) are 41 nM for human KCNK13 (hKCNK13) and 28 nM for mouse KCNK13 (mKCNK13).[1]
Q3: What preclinical pharmacokinetic data is available for this compound?
Pharmacokinetic studies have been conducted in several species. The compound is orally bioavailable and demonstrates good brain permeability.[4] A summary of key pharmacokinetic parameters is provided in the table below.
Q4: Has this compound been tested in humans? What were the doses used?
Yes, this compound has undergone Phase 1 clinical trials in healthy volunteers. The trials evaluated single ascending doses (SAD) and multiple ascending doses (MAD). This compound was generally well-tolerated with single doses up to 1000 mg and multiple doses of up to 375 mg twice daily for 14 days.
Q5: Are there any published in vivo efficacy studies using this compound in animal models of disease?
As of early 2024, detailed in vivo efficacy data from preclinical disease models were anticipated but had not yet been fully published.[4] However, the available pharmacokinetic and in vitro potency data provide a strong foundation for designing such studies.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| Human KCNK13 (hKCNK13) | 41 |
| Mouse KCNK13 (mKCNK13) | 28 |
Source: MedchemExpress.com[1]
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose (mg/kg) |
| Rat | Intravenous (i.v.) | 0.5 |
| Oral (p.o.) | 3 | |
| Dog | Intravenous (i.v.) | 1 |
| Oral (p.o.) | 10 | |
| Cynomolgus Monkey | Intravenous (i.v.) | - |
| Oral (p.o.) | - |
Note: Specific pharmacokinetic parameter values (e.g., Cmax, Tmax, AUC) were not publicly available in the search results. This table reflects the species and routes of administration tested.[4]
Table 3: Human Phase 1 Clinical Trial Dosing
| Study Type | Maximum Dose | Duration |
| Single Ascending Dose (SAD) | 1000 mg | Single dose |
| Multiple Ascending Dose (MAD) | 375 mg twice daily | 14 days |
Source: Cerevance
Experimental Protocols
Protocol 1: General Workflow for In Vivo Dosage Optimization of this compound
This protocol outlines a general approach for determining the optimal dose of this compound in a new in vivo model.
-
Literature Review & Target Engagement:
-
Thoroughly review all available literature on this compound and similar KCNK13 inhibitors.
-
Based on the in vitro IC50 of 28 nM for murine KCNK13, calculate a target plasma and brain concentration that is a multiple of this value (e.g., 10-50x) to ensure adequate target engagement.
-
-
Pharmacokinetic (PK) Study in the Chosen Animal Model:
-
If using a different strain or species than reported, conduct a preliminary PK study.
-
Administer a single oral dose of this compound (e.g., starting at 10 mg/kg, based on preclinical studies of a similar compound[4]) to a small group of animals.
-
Collect blood and brain tissue samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Analyze the samples to determine key PK parameters such as Cmax, Tmax, AUC, and brain/plasma ratio.
-
This data will inform the selection of initial doses and the dosing frequency for efficacy studies.
-
-
Dose-Range Finding (DRF) Efficacy Study:
-
Based on the PK data and target engagement calculations, select a range of 3-4 doses for an initial efficacy study.
-
Include a vehicle control group.
-
Administer this compound at the selected doses and frequency to your disease model animals.
-
Monitor for the desired therapeutic effect using relevant behavioral, histological, or molecular readouts.
-
Also, monitor for any signs of toxicity (e.g., weight loss, changes in behavior).
-
-
Definitive Efficacy Study:
-
Based on the results of the DRF study, select the most promising dose(s) for a larger, more comprehensive efficacy study with appropriate statistical power.
-
Include positive and negative controls as appropriate for the model.
-
Collect endpoint data to determine the efficacy of this compound.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway in Microglia.
Caption: Experimental Workflow for this compound Dosage Optimization.
Troubleshooting Guide
Issue 1: No therapeutic effect is observed at the tested doses.
-
Possible Cause: Insufficient target engagement.
-
Solution: Re-evaluate your PK/PD data. Is the unbound brain concentration of this compound reaching a level that is a sufficient multiple of the in vitro IC50? You may need to increase the dose or consider a different dosing regimen.
-
-
Possible Cause: The animal model is not appropriate.
-
Solution: Confirm that the neuroinflammatory pathway involving KCNK13 and the NLRP3 inflammasome is relevant to the pathology in your chosen model.
-
-
Possible Cause: Issues with the formulation or administration of this compound.
-
Solution: Verify the stability and solubility of your dosing formulation. Ensure accurate and consistent administration.
-
Issue 2: High variability in the response between animals in the same group.
-
Possible Cause: Inconsistent drug exposure.
-
Solution: Review your dosing procedure to ensure consistency. Consider conducting a small PK study on a subset of your efficacy study animals to check for variability in exposure.
-
-
Possible Cause: Biological variability in the animal model.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure that animals are age and sex-matched.
-
Issue 3: Signs of toxicity are observed at doses required for efficacy.
-
Possible Cause: The therapeutic window is narrow in the chosen model.
-
Solution: Consider a dose reduction and/or a different dosing frequency (e.g., less frequent administration) to minimize off-target effects while maintaining sufficient target engagement.
-
-
Possible Cause: Formulation-related toxicity.
-
Solution: Run a control group with just the vehicle to rule out any toxicity from the formulation itself. If the vehicle is the issue, explore alternative formulations.
-
Caption: Troubleshooting Decision Tree for this compound In Vivo Studies.
References
Troubleshooting CVN293 variability in experimental results
Welcome to the technical support center for CVN293. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common sources of variability in experimental results when working with this compound, a selective inhibitor of the KCNK13 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be assaying?
A1: this compound is a selective inhibitor of the KCNK13 potassium channel, which is highly expressed in microglia.[1][2][3] By inhibiting KCNK13, this compound blocks potassium efflux from microglia, which in turn suppresses the activation of the NLRP3 inflammasome and subsequent release of the pro-inflammatory cytokine IL-1β.[1][4] Therefore, key assays to consider are those that measure NLRP3 inflammasome activation, such as quantifying IL-1β release, ASC speck formation, or caspase-1 cleavage.[5]
Q2: I am seeing significant well-to-well or day-to-day variability in my IL-1β ELISA results. What are the common causes?
A2: Variability in IL-1β ELISA assays is a common issue. Several factors can contribute to this, including:
-
Microglia health and activation state: Primary microglia are highly sensitive to their environment and can become activated during isolation and culture, leading to baseline changes in inflammasome activity.[6][7]
-
Inconsistent priming and activation: For in vitro NLRP3 activation assays, a two-step process is typically required: a priming signal (e.g., LPS) to upregulate NLRP3 and pro-IL-1β, followed by a second signal (e.g., ATP or nigericin) to activate the inflammasome.[8] Variability in the timing or concentration of these stimuli can lead to inconsistent results.
-
ELISA-specific issues: False positives can occur in IL-1β ELISAs due to heterophilic antibodies or other interfering substances in the sample.[9] It is also important to ensure that the ELISA kit can distinguish between the precursor (pro-IL-1β) and mature, active form of IL-1β.
Q3: My primary microglia cultures are behaving inconsistently. How can I improve their reproducibility?
A3: Primary microglia are notoriously sensitive and can change their phenotype in culture, a phenomenon sometimes referred to as "culture shock."[7] To improve consistency:
-
Standardize isolation procedures: The method of isolation (e.g., enzymatic vs. mechanical digestion) can alter the expression of cell surface markers and the activation state of the microglia.[10]
-
Ensure high purity: Contamination with other cell types, such as astrocytes or other myeloid cells, can influence experimental outcomes.[6]
-
Use appropriate culture conditions: Microglia survival and phenotype can be supported by co-culturing with astrocytes or using astrocyte-conditioned medium.[2] Pay close attention to media components, such as glucose levels, as these can impact microglia health.[11]
-
Minimize time in culture: Be aware that cultured microglia can become over-activated and may not be representative of their in vivo counterparts.[7]
Q4: I am trying to measure KCNK13 channel activity using patch-clamp electrophysiology, but my recordings are noisy and variable. What can I do?
A4: Patch-clamp is a technically demanding technique, and variability is common.[12] Some key considerations are:
-
Series resistance: High series resistance can introduce voltage errors and affect the quality of your recordings. This can be a particular issue in whole-cell patch-clamp experiments.[13]
-
Seal quality: A tight giga-ohm seal between the patch pipette and the cell membrane is crucial for low-noise recordings.[14]
-
Cellular dialysis: In the whole-cell configuration, the contents of your patch pipette will dialyze into the cell, which can alter the cell's internal environment and affect channel activity over time.[14]
-
KCNK13 expression levels: The expression of KCNK13 can be reduced during the preparation of brain slices for electrophysiology, which could impact the ability to measure channel activity.[15]
Troubleshooting Guides
Guide 1: Inconsistent Inhibition of IL-1β Release by this compound
This guide addresses issues where the inhibitory effect of this compound on IL-1β release is variable.
| Symptom | Potential Cause | Recommended Solution |
| High variability in baseline IL-1β levels across wells. | Microglia are pre-activated or unhealthy. | Optimize microglia isolation and culture protocols to minimize stress. Allow cells to rest after plating before beginning the experiment. |
| Inconsistent this compound potency (IC50) between experiments. | Variability in LPS priming or NLRP3 activator concentration/timing. | Strictly standardize the concentration and incubation times for both the priming (LPS) and activation (e.g., ATP, nigericin) steps. |
| This compound shows no effect or a weak effect. | Suboptimal assay conditions for KCNK13-dependent NLRP3 activation. | Ensure the use of a low extracellular potassium concentration during the activation step to promote K+ efflux, which is critical for KCNK13's role in NLRP3 activation.[1] |
| High background in the IL-1β ELISA. | Non-specific binding or interfering substances in the sample. | Use a blocking agent, such as non-immune serum from the species of the secondary antibody, to reduce non-specific binding.[9] Consider a different ELISA kit or confirming results with a Western blot for cleaved caspase-1. |
Guide 2: Variability in Microglia Culture Phenotype
This guide provides troubleshooting for maintaining a consistent microglial phenotype in vitro.
| Symptom | Potential Cause | Recommended Solution |
| Microglia appear activated (amoeboid morphology) even in control conditions. | "Culture shock" - microglia are highly reactive to the in vitro environment. | Minimize the time microglia are in culture before an experiment. Use of astrocyte-conditioned media can help maintain a more quiescent state.[2] |
| Low cell viability or proliferation. | Suboptimal culture media or supplements. | Ensure appropriate glucose concentration in the media.[11] Supplement with necessary growth factors if required. |
| Inconsistent expression of microglial markers (e.g., Iba1, TMEM119). | Changes in phenotype due to culture conditions. Downregulation of homeostatic markers is common in vitro.[7] | Be aware that marker expression can change. For critical experiments, consider using freshly isolated microglia. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Murine Microglia
This protocol is adapted from methodologies described for evaluating KCNK13 inhibitors.[1][4]
-
Cell Culture:
-
Isolate primary microglia from neonatal mice.
-
Plate cells in a suitable medium and allow them to adhere and rest for at least 24 hours.
-
-
Priming:
-
Prime the microglia with Lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3. A typical concentration is 1 µg/mL for 3-4 hours.
-
-
This compound Treatment:
-
Pre-incubate the LPS-primed microglia with varying concentrations of this compound for a specified period (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by treating the cells with a stimulus such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) in a low-potassium buffer to facilitate K+ efflux. The incubation time is typically 30-60 minutes.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a specific and validated ELISA kit.
-
Visualizations
Caption: this compound inhibits the KCNK13 channel, blocking NLRP3 inflammasome activation.
Caption: A logical workflow for troubleshooting variability in IL-1β assays.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
- 3. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and culture of microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Culture shock: microglial heterogeneity, activation, and disrupted single-cell microglial networks in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELISA detection of IL-1 beta in human sera needs independent confirmation. False positives in hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Microglia isolation from aging mice for cell culture: A beginner’s guide [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Potential off-target effects of CVN293 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CVN293, a selective inhibitor of the KCNK13 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, selective, and brain-permeable inhibitor of the two-pore domain potassium channel KCNK13 (also known as THIK-1).[1] By inhibiting KCNK13 in microglia, this compound blocks potassium efflux, which in turn prevents the activation of the NLRP3 inflammasome and the subsequent production and release of the pro-inflammatory cytokine IL-1β.[1][2] This mechanism of action makes it a promising therapeutic candidate for neurodegenerative diseases characterized by neuroinflammation.[1][2]
Q2: What is the known on-target potency of this compound?
A2: this compound exhibits potent inhibition of both human and mouse KCNK13 channels. In cellular assays, it blocks the release of IL-1β from microglia in a concentration-dependent manner.[2]
Q3: Has the selectivity of this compound been profiled? What are the key findings?
A3: Yes, the selectivity of this compound has been assessed across a broad range of targets. In a comprehensive Eurofins promiscuity panel spanning 168 targets, no significant activity (defined as >50% inhibition) was observed at a concentration of 10 μM.[2][3] This indicates a high degree of selectivity for its primary target, KCNK13.
Q4: What about off-target effects on other potassium channels?
A4: this compound has been tested against closely related two-pore domain potassium channels, KCNK2 (TREK-1) and KCNK6 (TWIK-2), which share 30-35% amino acid identity with KCNK13. At concentrations up to 30 μM, this compound showed only minimal inhibition of these channels, demonstrating its high selectivity for KCNK13.[2]
Q5: Are there any known cardiovascular off-target effects?
A5: this compound has a clean cardiovascular profile. It was tested against a panel of key cardiovascular ion channels, including hERG, Nav1.5, and Cav1.2, at a concentration of 10 μM and showed no significant inhibitory activity.[2][3]
Q6: I am observing an unexpected cellular phenotype in my experiment with this compound. How can I troubleshoot for potential off-target effects?
A6: While this compound is highly selective, it is always good practice to rule out off-target effects. Here are a few troubleshooting steps:
-
Perform a dose-response experiment: An on-target effect should correlate with the known IC50 of this compound for KCNK13. If the phenotype occurs at concentrations significantly different from the on-target potency, it might suggest an off-target effect.
-
Use a structurally unrelated KCNK13 inhibitor: If available, a different chemical scaffold targeting KCNK13 should reproduce the same phenotype. This strengthens the evidence for an on-target effect.
-
Rescue experiment: If possible, overexpressing KCNK13 might rescue the phenotype, confirming the on-target engagement.
-
Consult the selectivity data: Refer to the provided selectivity data table. If your unexpected phenotype could be explained by interaction with one of the screened targets, even with low affinity, it might warrant further investigation.
Quantitative Data Summary
The following table summarizes the known on-target potency and off-target selectivity of this compound.
| Target | Target Class | Assay Type | Potency/Selectivity | Reference |
| Human KCNK13 (hKCNK13) | Potassium Channel | Thallium Influx Assay | IC50: 41.0 ± 8.1 nM | [2] |
| Mouse KCNK13 (mKCNK13) | Potassium Channel | Thallium Influx Assay | IC50: 28 ± 0.7 nM | [2] |
| IL-1β Release (from murine microglia) | Cytokine Release | ELISA | IC50: 24 nM | [2] |
| Human KCNK2 (hKCNK2) | Potassium Channel | Thallium Influx Assay | 17.4% inhibition at 30 µM | [2] |
| Human KCNK6 (hKCNK6) | Potassium Channel | Thallium Influx Assay | 10.7% inhibition at 30 µM | [2] |
| Eurofins Promiscuity Panel (168 targets) | Various | Binding/Enzymatic Assays | No significant activity (>50% inhibition) at 10 µM | [2][3] |
| hERG | Potassium Channel | Electrophysiology | No significant activity at 10 µM | [2][3] |
| Nav1.5 | Sodium Channel | Electrophysiology | No significant activity at 10 µM | [2][3] |
| Cav1.2 | Calcium Channel | Electrophysiology | No significant activity at 10 µM | [2][3] |
| CYP1A2 | Enzyme (Cytochrome P450) | Inhibition Assay | Some reversible inhibition observed | [2] |
Experimental Protocols
Protocol 1: Assessing On-Target Activity - Inhibition of NLRP3 Inflammasome-Mediated IL-1β Release in Microglia
This protocol details the methodology to confirm the on-target effect of this compound on the NLRP3 inflammasome pathway.
1. Cell Culture and Priming:
- Culture primary murine microglia or a suitable microglial cell line (e.g., BV-2).
- Plate cells at an appropriate density in a 96-well plate.
- Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
2. Compound Treatment:
- Prepare a serial dilution of this compound in culture medium.
- After LPS priming, remove the medium and add the medium containing different concentrations of this compound. Incubate for 1 hour.
3. NLRP3 Inflammasome Activation:
- Activate the NLRP3 inflammasome using a known agonist. A common method is to use ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
4. Sample Collection and Analysis:
- Centrifuge the plate to pellet any detached cells.
- Collect the cell culture supernatant.
- Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
- Plot the IL-1β concentration against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Activity - Counter-Screening Against a Panel of Kinases
This protocol provides a general workflow for assessing the off-target effects of this compound on a panel of kinases, a common source of off-target interactions for small molecules.
1. Kinase Panel Selection:
- Select a commercially available kinase screening panel (e.g., from Eurofins, Reaction Biology, or MilliporeSigma). Choose a panel that provides broad coverage of the human kinome.
2. Assay Format:
- Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP incorporation into a substrate) or fluorescence/luminescence-based assays (e.g., ADP-Glo™, LanthaScreen™). The choice of format will depend on the screening provider.
3. Compound Concentration:
- For an initial screen, a single high concentration of this compound (e.g., 10 µM) is typically used to identify any potential hits.
4. Experimental Procedure (General):
- The kinase, its specific substrate, and ATP are incubated in a buffer solution.
- This compound is added to the reaction mixture.
- The reaction is allowed to proceed for a defined period at a specific temperature.
- The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified using the chosen detection method.
5. Data Analysis:
- The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO).
- A common threshold for a "hit" in a primary screen is >50% inhibition.
- For any identified hits, a follow-up dose-response experiment should be performed to determine the IC50 value and confirm the off-target interaction.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for assessing on-target activity.
Caption: Troubleshooting logic for off-target effects.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets-global.website-files.com [assets-global.website-files.com]
CVN293 stability and storage recommendations for research
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of CVN293, along with troubleshooting guides and frequently asked questions for its use in experiments.
Stability and Storage Recommendations
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.
Storage Summary
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to prevent repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Use within one month.[1] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | 5 mg/mL (16.06 mM) | Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can significantly impact solubility.[1] |
| In vivo Formulation | - | A formulation of 5% DMSO, 5% solutol, and 90% H₂O has been used for in vivo studies.[2] |
| Kinetic Solubility (pH 7.4) | 94 μM | [2] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: To prepare a stock solution, we recommend dissolving this compound in high-quality, anhydrous DMSO.[1] For a 5 mg/mL stock, you may need to use sonication and gentle warming to 60°C to ensure complete dissolution.[1]
Q2: My this compound solution appears to have precipitated after thawing. What should I do?
A2: Precipitation can occur if the compound's solubility limit is exceeded or due to repeated freeze-thaw cycles.[1] If you observe precipitation, try warming the solution gently (e.g., in a 37°C water bath) and vortexing to redissolve the compound. To avoid this, it is recommended to prepare aliquots of your stock solution to minimize the number of freeze-thaw cycles.[1]
Q3: What is the recommended method for storing this compound stock solutions?
A3: For long-term storage, aliquots of your this compound stock solution in DMSO should be stored at -80°C, where it is stable for up to 6 months.[1] For short-term storage, -20°C is suitable for up to one month.[1]
Q4: Is this compound stable in aqueous solutions or cell culture media?
Q5: What is the known mechanism of action for this compound?
A5: this compound is a selective inhibitor of the KCNK13 potassium ion channel.[1][3] By inhibiting KCNK13, it suppresses the NLRP3 inflammasome signaling pathway, leading to a reduction in the production of the proinflammatory cytokine IL-1β in microglia.[1][3]
Experimental Protocols & Methodologies
While detailed, step-by-step protocols for specific assays are proprietary to the developers, published research provides insight into the methodologies used.
In Vitro Inhibition of IL-1β Production in Murine Microglia
This experimental workflow is based on descriptions of this compound's use in preclinical studies.[1][2]
-
Cell Culture: Primary murine microglia are cultured under standard conditions.
-
Priming: The microglia are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
Treatment: The primed cells are then treated with varying concentrations of this compound (e.g., 0.05, 0.5, 5 μM) or a DMSO vehicle control.[1]
-
Activation: Following treatment with this compound, the NLRP3 inflammasome is activated. One method described is the removal of extracellular K+.[4]
-
Analysis: The supernatant is collected, and the concentration of secreted IL-1β is measured using a suitable immunoassay, such as an ELISA.
-
Data Interpretation: The results are typically presented as a percentage of the DMSO-treated control, demonstrating a concentration-dependent inhibition of IL-1β release by this compound.[2]
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the KCNK13 channel, suppressing NLRP3 inflammasome activation.
Experimental Workflow for this compound In Vitro Assay
Caption: A typical workflow for assessing this compound's inhibitory effect on IL-1β production.
This compound Storage and Handling Logic
Caption: Best practices for the storage and handling of this compound in a research setting.
References
Technical Support Center: CVN293 In Vitro Efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal efficacy with the KCNK13 inhibitor, CVN293, in in vitro experiments.
This compound: Key Compound Information
This compound is a selective and brain-permeable small molecule inhibitor of the two-pore domain potassium (K+) channel KCNK13 (also known as THIK-1).[1][2][3] Its primary mechanism of action involves the suppression of the NLRP3 inflammasome, leading to reduced production of the pro-inflammatory cytokine IL-1β in microglia.[1][3][4] KCNK13 is expressed in microglia and its inhibition is a potential therapeutic strategy for neurodegenerative diseases.[4][5]
Quantitative Data Summary
| Parameter | Species/Cell Type | Value | Reference |
| IC50 (KCNK13 Inhibition) | Human (hKCNK13) | 41 nM | [1][3] |
| Murine (mKCNK13) | 28 nM | [1][3] | |
| IC50 (IL-1β Production Inhibition) | LPS-stimulated primary neonatal murine microglia | 24 nM | [2] |
| Solubility | DMSO | Sparingly soluble: 1-10 mg/ml | [2] |
| In Vitro Permeability (Papp A to B) | Not specified | 41 × 10–6 cm/s |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing the expected inhibition of IL-1β production in my microglial cell culture after treatment with this compound. What are the possible reasons?
A1: Several factors, from compound handling to the specifics of your assay setup, could contribute to a lack of efficacy. Below is a step-by-step troubleshooting guide to help you identify the potential issue.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting poor this compound efficacy in vitro.
Step 1: Compound Integrity and Handling
-
Solubility Issues: this compound is sparingly soluble in DMSO.[2] Ensure that your stock solution is fully dissolved. Precipitates in your stock or working solutions will lead to a lower effective concentration.
-
Action: Visually inspect your stock solution for any particulate matter. If you suspect precipitation, gently warm the solution and vortex. Consider preparing a fresh stock solution. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to prevent the compound from crashing out.
-
-
Compound Stability: Repeated freeze-thaw cycles can degrade the compound.
-
Action: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
-
-
Accurate Concentration: Errors in calculating dilutions can lead to a final concentration that is too low to be effective.
-
Action: Double-check all your calculations for serial dilutions. Ensure your pipettes are calibrated and functioning correctly.
-
Q2: My cell viability is compromised after this compound treatment, which is not the expected outcome. What could be the cause?
A2: Unintended cytotoxicity can confound your results. The issue might be related to the solvent or the compound concentration.
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Action: Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells, including vehicle controls, and is at a non-toxic level (generally below 0.5%, with <0.1% being ideal).
-
-
Off-Target Effects at High Concentrations: While this compound is selective, very high concentrations may lead to off-target effects and cytotoxicity.
-
Action: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the therapeutic window.
-
Q3: I am using a cell line other than primary microglia and not seeing an effect. Is this compound suitable for my cells?
A3: The efficacy of this compound is dependent on the expression of its target, KCNK13, and the functional integrity of the NLRP3 inflammasome pathway in your chosen cell line.
-
Target Expression: KCNK13 is primarily expressed in microglia.[5] Other cell types may not express this channel, or may express it at very low levels.
-
Action: Verify the expression of KCNK13 in your cell line at the mRNA (e.g., via RT-qPCR) or protein level (e.g., via Western blot or flow cytometry), if antibodies are available.
-
-
Functional NLRP3 Pathway: Your cells must have a functional NLRP3 inflammasome that can be activated to produce IL-1β.
-
Action: Confirm that your cell line responds to standard NLRP3 inflammasome activators (e.g., LPS priming followed by nigericin or ATP).
-
NLRP3 Inflammasome Signaling Pathway
Caption: this compound inhibits K+ efflux through the KCNK13 channel, a key step in NLRP3 inflammasome activation.
Experimental Protocols
General Protocol for Assessing this compound Efficacy in Primary Murine Microglia
This protocol outlines a general procedure for evaluating the inhibitory effect of this compound on IL-1β secretion from LPS-primed primary murine microglia.
1. Preparation of Primary Microglia
-
Isolate primary microglia from the cortices of P0-P2 mouse pups.
-
Culture the mixed glial cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
After 10-14 days, isolate microglia by gentle shaking and re-plate onto new culture plates.
2. Cell Seeding
-
Seed the purified microglia in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Allow the cells to adhere and rest for 24 hours before treatment.
3. This compound Treatment and Inflammasome Activation
-
Priming (Signal 1):
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour.
-
Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells (except the unstimulated control) and incubate for 3-4 hours. This step primes the inflammasome by upregulating Pro-IL-1β and NLRP3 expression.
-
-
Activation (Signal 2):
-
Following LPS priming, add an NLRP3 activator such as ATP (5 mM) or Nigericin (5 µM) to the appropriate wells.
-
Incubate for an additional 1-2 hours.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound's inhibitory effect on inflammasome activation.
4. Measurement of IL-1β
-
Carefully collect the cell culture supernatants.
-
Centrifuge the supernatants to pellet any detached cells or debris.
-
Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
5. Data Analysis
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle-treated, LPS + activator control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Controls to Include:
-
Unstimulated Control: Cells with no treatment to measure baseline IL-1β levels.
-
LPS Only Control: Cells treated only with LPS to ensure priming alone does not cause significant IL-1β secretion.
-
Activator Only Control: Cells treated only with the activator (ATP or Nigericin) to show the necessity of the priming signal.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration, along with LPS and the activator, to serve as the 0% inhibition control.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 5. This compound [cerevance.com]
Interpreting unexpected results with CVN293 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CVN293, a selective inhibitor of the KCNK13 potassium channel that modulates neuroinflammation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and brain-permeable inhibitor of the KCNK13 potassium channel.[1][2][3] By inhibiting KCNK13, which is highly expressed in microglia, this compound suppresses the activation of the NLRP3 inflammasome and consequently reduces the production of the pro-inflammatory cytokine IL-1β in the central nervous system (CNS).[1][3][4] This mechanism of action is targeted to reduce neuroinflammation without affecting the peripheral immune system.[1][4]
Q2: What are the expected outcomes of successful this compound treatment in a relevant cell-based assay?
A2: In a properly conducted experiment using an appropriate cell model (e.g., LPS-primed microglia), treatment with this compound is expected to lead to a dose-dependent decrease in the release of IL-1β upon stimulation of the NLRP3 inflammasome.[3][5] This should occur without significant cytotoxicity at effective concentrations.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to refer to the manufacturer's datasheet for specific solubility information. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: Has this compound been tested in vivo, and what were the general findings?
A4: Yes, this compound has undergone Phase 1 clinical trials in healthy volunteers.[6][7][8] The results indicated that this compound was generally well-tolerated, with dose-dependent increases in plasma exposure.[1][8][9] Importantly, cerebrospinal fluid (CSF) sampling demonstrated that this compound has high brain penetrance, which is critical for its intended therapeutic effect in the CNS.[1][7][8]
Troubleshooting Guides
Issue 1: No observable inhibition of IL-1β release after this compound treatment.
If you are not observing the expected decrease in IL-1β production in your cell-based assays, consider the following potential causes and troubleshooting steps.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Culture Health and Passage Number | Ensure cells are healthy and within a low passage number range, as high passage numbers can alter cellular responses.[10] Regularly test for mycoplasma contamination. |
| Suboptimal NLRP3 Inflammasome Activation | Verify that your positive controls for NLRP3 activation (e.g., LPS + ATP or nigericin) are inducing a robust IL-1β response. The concentration and timing of priming (LPS) and activation signals are critical. |
| This compound Degradation or Precipitation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Visually inspect the media for any signs of compound precipitation after addition to the wells. |
| Incorrect Assay Timing | Optimize the pre-incubation time with this compound before adding the NLRP3 activator. A sufficient pre-incubation period is necessary for the compound to engage with its target. |
| Assay Interference | Run a control to determine if this compound interferes with your IL-1β detection method (e.g., ELISA). This can be done by adding this compound to a known amount of recombinant IL-1β and checking for signal alteration. |
Issue 2: High variability in results between replicate wells or experiments.
Inconsistent results can mask the true effect of this compound. The following steps can help improve the reproducibility of your assays.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and consider avoiding the outer wells of the plate, which are prone to the "edge effect".[11] |
| Pipetting Inaccuracy | Calibrate pipettes regularly.[12] For small volumes, use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each step. |
| Inadequate Reagent Mixing | After adding reagents to the wells, gently mix the plate on an orbital shaker to ensure even distribution without disturbing the cell monolayer. |
| Fluctuations in Incubation Conditions | Ensure consistent temperature and CO2 levels in the incubator.[13] Minimize the time plates are outside the incubator during experimental manipulations. |
Issue 3: Unexpected cytotoxicity observed at presumed therapeutic concentrations.
This compound is expected to be non-toxic at concentrations where it effectively inhibits the NLRP3 inflammasome. If you observe significant cell death, investigate the following possibilities.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| High DMSO Concentration | Ensure the final concentration of the vehicle (DMSO) in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. Run a vehicle-only control to assess its toxicity. |
| Cell Line Sensitivity | The sensitivity to a compound can be cell-line specific. Perform a dose-response curve for cytotoxicity using a reliable method (e.g., LDH or MTT assay) to determine the non-toxic concentration range for your specific cell model. |
| Compound Contamination or Degradation | Impurities in the compound or degradation products could be cytotoxic. If possible, verify the purity of your this compound lot. |
| Confounding Off-Target Effects | While this compound is selective, off-target effects can occur at high concentrations. Correlate the cytotoxicity data with the IL-1β inhibition data to determine the therapeutic window. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-1β Release from Murine Microglia
This protocol outlines the steps to assess the dose-dependent inhibition of NLRP3-mediated IL-1β release by this compound in lipopolysaccharide (LPS)-primed murine microglia.
Materials:
-
Murine microglial cell line (e.g., BV-2) or primary microglia
-
This compound
-
LPS (from E. coli O111:B4)
-
ATP (Adenosine 5'-triphosphate disodium salt hydrate)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
IL-1β ELISA kit
-
DMSO
Procedure:
-
Cell Seeding: Seed microglia in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells. Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
LPS Priming: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL. Incubate for 3-4 hours.
-
NLRP3 Activation: Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome. Incubate for 1 hour.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-1β analysis.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-1β release for each this compound concentration relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is to determine the cytotoxic effects of this compound.
Materials:
-
Cells treated with this compound as in the primary assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Treatment: Treat cells with this compound at the same concentrations and for the same duration as in the functional assay. Include a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizations
References
- 1. This compound [cerevance.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
- 8. Cerevance [cerevance.com]
- 9. Cerevance’s this compound Demonstrated Positive Phase 1 Results in [globenewswire.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selectscience.net [selectscience.net]
CVN293 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with CVN293, a selective inhibitor of the KCNK13 potassium channel.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and brain-permeable inhibitor of the KCNK13 potassium ion channel.[1][2] KCNK13 is primarily expressed in microglia, the resident immune cells of the central nervous system (CNS).[3][4] By inhibiting KCNK13, this compound suppresses the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the inflammatory response.[3][5] This inhibition leads to a reduction in the production and release of pro-inflammatory cytokines, such as IL-1β, within the CNS.[1] A key advantage of this compound is its targeted action in the brain, with minimal impact on the peripheral immune system due to the low expression of KCNK13 in peripheral immune cells.[3][4]
Q2: What are the recommended in vitro applications for this compound?
A2: this compound is well-suited for in vitro studies investigating neuroinflammation. A primary application is in cell-based assays using microglia to assess the inhibition of NLRP3 inflammasome activation.[1] Researchers can measure the reduction of IL-1β release from microglia that have been primed with lipopolysaccharide (LPS) and subsequently activated with an NLRP3 agonist like ATP or nigericin.[1]
Q3: What are the key pharmacokinetic properties of this compound?
A3: this compound is an orally bioavailable compound with good brain permeability.[1] Phase 1 clinical trial data in healthy volunteers have shown that this compound is generally well-tolerated.[6][7] The compound exhibits dose-dependent increases in plasma exposure and achieves pharmacologically relevant concentrations in the CNS.[3][6]
Q4: In which disease models has this compound shown potential?
A4: Preclinical and clinical studies suggest that this compound has therapeutic potential in a range of neurodegenerative disorders where neuroinflammation is a key pathological feature. These include Alzheimer's disease, Parkinson's disease, Amyotrophic Lateral Sclerosis (ALS), and Frontotemporal Dementia (FTD).[3][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in IL-1β ELISA | - Contamination of reagents or cell culture. - Non-specific antibody binding. - Excessive cell death leading to cytokine release. | - Use sterile techniques and fresh reagents. - Ensure proper washing steps in the ELISA protocol. - Optimize cell seeding density and check for cytotoxicity of treatments. |
| Inconsistent results between experiments | - Variability in cell passage number or health. - Inconsistent timing of reagent addition. - Pipetting errors. | - Use cells within a consistent passage number range. - Standardize all incubation times and procedural steps. - Calibrate pipettes regularly and use proper pipetting techniques. |
| No inhibition of IL-1β release by this compound | - Incorrect concentration of this compound. - Inactive this compound due to improper storage or handling. - Suboptimal activation of the NLRP3 inflammasome. | - Perform a dose-response curve to determine the optimal inhibitory concentration. - Store this compound according to the manufacturer's instructions and prepare fresh solutions for each experiment. - Confirm NLRP3 activation with a positive control (e.g., a known NLRP3 inhibitor). |
| This compound appears to be cytotoxic to cells | - this compound concentration is too high. - The solvent (e.g., DMSO) concentration is toxic. | - Determine the maximum non-toxic concentration of this compound using a cell viability assay (e.g., MTT or LDH assay). - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤0.1%). |
Experimental Protocols & Data
In Vitro Inhibition of IL-1β Release from Microglia
This protocol provides a general framework for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in murine microglia.
Materials:
-
Primary murine microglia or a suitable microglial cell line
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (vehicle control)
-
IL-1β ELISA kit
-
Cell viability assay kit (e.g., MTT or LDH)
Methodology:
-
Cell Seeding: Plate microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
This compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for IL-1β measurement.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) |
| KCNK13 | Human | 41 |
| KCNK13 | Mouse | 28 |
Data synthesized from publicly available information.
Table 2: Phase 1 Clinical Trial Dosing of this compound
| Study Phase | Dose Range | Duration | Population |
| Single Ascending Dose (SAD) | Up to 1000 mg | Single dose | Healthy Volunteers |
| Multiple Ascending Dose (MAD) | Up to 375 mg twice daily | 14 days | Healthy Volunteers |
Data from Phase 1 clinical trial results.[6][7]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in microglia.
Experimental Workflow for In Vitro this compound Testing
Caption: In vitro experimental workflow for this compound.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [cerevance.com]
- 4. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
- 6. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 7. Cerevance [cerevance.com]
Overcoming challenges in CVN293 delivery to the CNS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with CVN293, a selective inhibitor of the KCNK13 potassium channel, to overcome challenges in its delivery to the Central Nervous System (CNS).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the two-pore potassium channel KCNK13.[1][2] KCNK13 is predominantly expressed in microglia within the CNS and is understood to be a regulator of the NLRP3 inflammasome.[1][3] By inhibiting KCNK13, this compound aims to suppress NLRP3 inflammasome signaling, thereby reducing the production of pro-inflammatory cytokines and mitigating neuroinflammation.[3] This targeted action in the CNS is designed to avoid systemic immunosuppression.[3]
Q2: What are the known pharmacokinetic properties of this compound?
A2: this compound is an orally administered, brain-permeable small molecule.[2][4] Phase 1 clinical trial data have indicated that this compound demonstrates good exposure in the central nervous system.[1] Preclinical studies have shown that it is not a substrate for major efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4] The compound has demonstrated dose-dependent increases in plasma exposure and high brain penetrance in cerebrospinal fluid (CSF) sampling.[3][5]
Q3: Has this compound shown efficacy in preclinical or clinical studies?
A3: In preclinical models, this compound has been shown to inhibit the NLRP3-inflammasome mediated production of the pro-inflammatory cytokine IL-1β in microglia in a concentration-dependent manner.[4] A Phase 1 clinical trial in healthy volunteers showed that this compound was generally well-tolerated and demonstrated robust brain penetration.[5] These findings support its potential as a treatment for neurodegenerative diseases characterized by neuroinflammation.[5]
Q4: What are the main challenges in delivering drugs like this compound to the CNS?
A4: The primary obstacle for CNS drug delivery is the blood-brain barrier (BBB), a highly selective barrier that protects the brain but also restricts the entry of most therapeutic agents.[6] Achieving sufficient and sustained concentrations of a drug at its target site within the brain is a significant challenge.[7] Factors such as drug metabolism, distribution within the brain tissue, and potential off-target effects are also critical considerations.[7]
Troubleshooting Guides
Problem 1: Inconsistent or low brain-to-plasma concentration ratio of this compound in animal models.
-
Possible Cause 1: Issues with drug formulation and administration.
-
Troubleshooting Steps:
-
Verify the stability and solubility of the this compound formulation. Particle size can be critical for oral bioavailability.[8]
-
Ensure accurate and consistent dosing across all animals. For oral gavage, confirm proper technique to avoid accidental administration into the lungs.
-
Consider alternative, more direct routes of administration for initial studies to bypass first-pass metabolism, such as intraperitoneal (IP) injection, if appropriate for the experimental question.[9]
-
-
-
Possible Cause 2: Inter-animal variability in metabolism.
-
Troubleshooting Steps:
-
Increase the number of animals per group to improve statistical power and account for biological variability.
-
Measure plasma and brain levels at multiple time points to construct a full pharmacokinetic profile for each animal.
-
Assess the expression and activity of drug-metabolizing enzymes in the liver and brain tissue of the animal model, if known to be relevant for this class of compounds.
-
-
-
Possible Cause 3: Compromised Blood-Brain Barrier integrity in the disease model.
-
Troubleshooting Steps:
-
Evaluate the integrity of the BBB in both healthy and diseased animals using techniques such as Evans blue or sodium fluorescein dye exclusion assays.
-
If the BBB is compromised in the disease model, this may lead to inconsistent drug entry. Characterize the extent of the disruption and consider its implications on the interpretation of results.
-
-
Problem 2: High variability in efficacy studies despite adequate CNS exposure.
-
Possible Cause 1: Differences in disease progression and target engagement.
-
Troubleshooting Steps:
-
Ensure that the animal model exhibits a consistent and measurable neuroinflammatory phenotype.
-
Measure downstream biomarkers of this compound activity, such as levels of IL-1β in the brain tissue or CSF, to confirm target engagement.
-
Consider using imaging techniques, such as PET scans with appropriate tracers, to non-invasively assess neuroinflammation and target engagement in longitudinal studies.
-
-
-
Possible Cause 2: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Conduct a comprehensive screen of this compound against a panel of CNS targets to identify potential off-target interactions.
-
If off-target effects are suspected, try to correlate them with any observed behavioral or physiological changes in the animals.
-
Consider synthesizing and testing a negative control compound that is structurally similar to this compound but inactive against KCNK13 to differentiate on-target from off-target effects.
-
-
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| IC50 (hKCNK13) | Human | 41 nM | [2] |
| IC50 (mKCNK13) | Mouse | 28 nM | [2] |
| Oral Bioavailability | Rat | 87% | [4] |
| Brain to Plasma Ratio | Rodents | 0.72 - 1.85 | [4] |
| Unbound Brain to Unbound Plasma Ratio (Kp,uu) | Rodents | 0.6 - 1.4 | [4] |
| CSF to Unbound Plasma Ratio | Rodents | 0.7 - 1.1 | [4] |
| Unbound Brain to Unbound Plasma Ratio (Kp,uu) | Monkeys | 0.9 - 1.1 | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Permeability across a Blood-Brain Barrier Model
This protocol describes a method to assess the ability of this compound to cross an in vitro model of the BBB, which is a critical first step in evaluating its CNS delivery potential.
-
Materials:
-
Transwell inserts (e.g., 24-well format with 0.4 µm pore size)
-
Human or rodent brain microvascular endothelial cells (BMECs)
-
Astrocyte-conditioned media
-
This compound
-
Lucifer yellow as a marker of paracellular permeability
-
LC-MS/MS for quantification of this compound
-
-
Methodology:
-
Culture BMECs on the apical side of the Transwell inserts until a confluent monolayer is formed.
-
Co-culture with astrocytes on the basolateral side or use astrocyte-conditioned media to induce tight junction formation.
-
Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the monolayer.
-
Add this compound to the apical (blood) side of the Transwell.
-
At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (brain) side.
-
At the end of the experiment, add Lucifer yellow to the apical side and measure its flux to the basolateral side to confirm monolayer integrity throughout the experiment.
-
Quantify the concentration of this compound in the basolateral samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of this compound transport across the in vitro BBB model.
-
Protocol 2: In Vivo Assessment of this compound Brain Penetration in Mice
This protocol outlines the procedure for determining the brain-to-plasma concentration ratio of this compound in mice following oral administration.
-
Materials:
-
This compound formulated for oral gavage
-
C57BL/6 mice (or other appropriate strain)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Brain tissue homogenization equipment
-
LC-MS/MS for quantification of this compound
-
-
Methodology:
-
Administer a single oral dose of this compound to a cohort of mice.
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-dose, collect blood samples via cardiac puncture or another appropriate method.
-
Immediately following blood collection, perfuse the animals with saline to remove blood from the brain vasculature.
-
Harvest the brains and store them at -80°C until analysis.
-
Separate plasma from the blood samples by centrifugation.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from the plasma and brain homogenates.
-
Quantify the concentration of this compound in the plasma and brain samples using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio at each time point.
-
Visualizations
Caption: this compound inhibits the KCNK13 channel in microglia, leading to reduced NLRP3 inflammasome activation and decreased IL-1β production, thereby mitigating neuroinflammation.
Caption: A general experimental workflow for evaluating the CNS delivery and efficacy of this compound, starting from in vitro BBB models to in vivo pharmacokinetic and efficacy studies.
Caption: A decision tree for troubleshooting unexpected low efficacy results in preclinical studies of this compound.
References
- 1. Cerevance Reports Positive Phase 1 Results for Novel KCNK13 Inhibitor this compound Targeting Neuroinflammation [trial.medpath.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [cerevance.com]
- 4. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerevance [cerevance.com]
- 6. proventainternational.com [proventainternational.com]
- 7. tandfonline.com [tandfonline.com]
- 8. drughunter.com [drughunter.com]
- 9. criver.com [criver.com]
Navigating CVN293 Treatment Protocols: A Technical Support Guide
Boston, MA - As research into the novel KCNK13 inhibitor, CVN293, progresses, investigators are keenly focused on optimizing treatment regimens to harness its full therapeutic potential in neurodegenerative diseases. This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting this compound treatment duration for optimal effects, drawing from the latest clinical findings and preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the established optimal treatment duration for this compound in a clinical setting?
A1: The optimal treatment duration for this compound to achieve therapeutic efficacy in specific neurodegenerative diseases is not yet established. The compound is in the early stages of clinical development. A Phase 1 multiple ascending dose (MAD) study in healthy volunteers administered this compound for a period of 14 consecutive days.[1][2][3] Future Phase 2 and 3 trials in patient populations will be crucial for determining long-term treatment regimens.
Q2: What were the key findings from the Phase 1 clinical trial regarding treatment duration and safety?
A2: The Phase 1 trial, which included single and multiple ascending doses, demonstrated that this compound was generally well-tolerated in healthy adult volunteers for up to 14 days of continuous dosing.[3] No serious adverse events were reported, and all participants completed the study.[2][4] Treatment-emergent adverse events were all considered mild.[2][4] These findings support the safety of a 14-day treatment duration in a healthy population and provide a foundation for designing longer-term studies in patients.
Q3: How should I approach determining the optimal treatment duration in my preclinical animal models?
A3: Determining the optimal treatment duration in preclinical models will depend on the specific neurodegenerative disease model and the desired therapeutic outcome. We recommend a time-course study to evaluate the onset, peak, and duration of this compound's therapeutic effect. Key considerations should include:
-
Disease Progression: The treatment window should align with the key pathological stages of the disease model.
-
Pharmacokinetics: The dosing frequency should be based on the pharmacokinetic profile of this compound in the specific animal model to maintain target engagement.
-
Pharmacodynamic Readouts: Monitor relevant biomarkers of neuroinflammation (e.g., IL-1β levels) and neuronal function at multiple time points to assess the biological response to treatment.
Q4: Are there any known contraindications or concerns with long-term this compound administration based on its mechanism of action?
A4: this compound selectively inhibits KCNK13, a potassium channel predominantly expressed in microglia with minimal expression in peripheral tissues.[1][2] This targeted approach is designed to reduce neuroinflammation in the central nervous system (CNS) without affecting the peripheral immune system.[4] While long-term safety data is not yet available, the selective mechanism of action suggests a favorable tolerability profile for chronic administration. Future clinical trials will be essential to confirm the long-term safety profile.
Troubleshooting Guide
Issue 1: Lack of Efficacy in a Preclinical Model with a 14-day Treatment Regimen.
-
Possible Cause 1: Insufficient Treatment Duration. The 14-day duration from the Phase 1 healthy volunteer study may not be sufficient to observe a disease-modifying effect in your model.
-
Troubleshooting Step: Extend the treatment duration and include multiple assessment points to capture potential delayed therapeutic effects.
-
-
Possible Cause 2: Inadequate Dose. The dose used may not be achieving sufficient target engagement in the CNS.
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal dose for your specific model. Confirm target engagement by measuring relevant downstream biomarkers.
-
-
Possible Cause 3: Mismatch between Treatment Window and Disease Stage. The intervention may be too early or too late in the disease progression of your model.
-
Troubleshooting Step: Initiate treatment at different stages of the disease pathology to identify the optimal therapeutic window.
-
Issue 2: Observing a Diminishing Effect Over a Prolonged Treatment Period.
-
Possible Cause: Development of Tolerance or Compensatory Mechanisms. While not yet observed, this is a theoretical possibility with any long-term treatment.
-
Troubleshooting Step: Investigate potential mechanisms of tolerance. This could involve intermittent dosing schedules or combination therapies to sustain the therapeutic effect.
-
Data at a Glance
Table 1: Summary of this compound Phase 1 Clinical Trial Dosing Regimens
| Study Phase | Dosage Range | Treatment Duration | Participant Group |
| Single Ascending Dose (SAD) | 3 mg to 1000 mg (single dose)[1][2] | Single Administration | Healthy Adult Volunteers[1][5] |
| Multiple Ascending Dose (MAD) | 50 mg to 750 mg total daily dose (administered as twice-daily doses)[2][3] | 14 consecutive days[1][2][3] | Healthy Adult Volunteers[1][5] |
Experimental Protocols
Protocol: Phase 1 Multiple Ascending Dose (MAD) Study Design
This protocol provides a general overview of the methodology used in the Phase 1 MAD study of this compound. Researchers should adapt this framework to their specific experimental needs.
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of multiple ascending doses of orally administered this compound in healthy volunteers.[6]
-
Study Design: A randomized, double-blind, placebo-controlled study.[6]
-
Participants: Healthy adult volunteers (typically 18-55 years of age).[7]
-
Dosing:
-
Participants are randomized to receive either this compound or a placebo.
-
This compound is administered orally, typically twice daily, for 14 consecutive days.[2][6]
-
Dose escalation occurs in subsequent cohorts after a safety review of the previous dose level. Doses have ranged from 50 mg to 750 mg total daily dose.[2]
-
-
Key Assessments:
-
Safety and Tolerability: Monitor for adverse events, changes in vital signs, and clinical laboratory parameters throughout the study.[6]
-
Pharmacokinetics: Collect plasma and cerebrospinal fluid (CSF) samples at multiple time points to determine the pharmacokinetic profile of this compound, including its CNS penetration.[5][6]
-
Visualizing the Pathway and Process
Caption: Mechanism of action of this compound in microglia.
Caption: Preclinical workflow for determining optimal treatment duration.
Caption: Troubleshooting logic for preclinical studies.
References
- 1. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Cerevance [cerevance.com]
- 4. This compound [cerevance.com]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. neurology.org [neurology.org]
- 7. Cerevance [cerevance.com]
Troubleshooting CVN293's effect on microglial viability
This technical support center provides troubleshooting guidance and detailed protocols for researchers studying the effects of CVN293 on microglial viability. As this compound is a novel investigational compound, this resource is intended to address common experimental challenges and ensure data accuracy and reproducibility.
Disclaimer: this compound is a hypothetical compound developed for illustrative purposes within this guide. It is posited as a selective inhibitor of the NLRP3 inflammasome. The experimental data and troubleshooting scenarios are based on common challenges encountered in microglial cell culture and viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule designed to be a selective inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. In microglia, the NLRP3 inflammasome is a key component of the innate immune response that, when activated, processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature forms and can induce a form of programmed cell death called pyroptosis. This compound is hypothesized to interfere with the assembly of the inflammasome complex, thereby reducing the release of inflammatory cytokines and preventing pyroptosis.
Q2: I am observing significant microglial cell death at concentrations where this compound should be therapeutic. Why is this happening?
A2: This is a critical observation and can stem from several factors.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that impact essential cellular pathways unrelated to the NLRP3 inflammasome.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to microglia, especially at higher final concentrations. It is crucial to run a vehicle-only control.
-
Compound Purity: Impurities in the synthesized batch of this compound could be cytotoxic.
-
Assay Interference: The compound itself might interfere with the chemistry of your chosen viability assay (e.g., reducing MTT in a cell-free system).
Q3: My viability assay results are inconsistent between experiments. What are the common causes?
A3: Inconsistent results in cell-based assays are a common challenge. Key factors include:
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and growth phase can significantly impact results. Ensure you are using microglia within a consistent and low passage number range and that they are in a logarithmic growth phase.
-
Reagent Variability: Ensure all reagents, including media, serum, and the this compound compound itself, are from consistent lots and stored correctly.
-
Pipetting and Timing: Small errors in pipetting volumes or variations in incubation times can lead to significant data scatter.
-
Contamination: Low-level microbial or mycoplasma contamination can stress cells and alter their response to treatment.
Troubleshooting Guide
Problem 1: High Background Signal in LDH Cytotoxicity Assay
-
Observation: The "no-cell" or "media-only" control wells show high absorbance values, masking the signal from the experimental wells.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Serum Interference | Phenol red and high concentrations of serum in the culture medium can interfere with the LDH assay chemistry. Solution: Use serum-free medium for the final incubation step before collecting the supernatant for the assay. If cells require serum, minimize the concentration and ensure all control wells contain the same medium. |
| This compound Interference | The compound this compound may directly react with the assay reagents. Solution: Run a control plate with just medium, this compound at various concentrations, and the LDH assay reagents (no cells) to check for direct chemical interference. |
| Hemolysis | If using primary microglia from blood-contaminated brain tissue, residual red blood cells can lyse and release their own LDH. Solution: Ensure thorough perfusion and washing during the microglial isolation process to remove red blood cells. |
| Reagent Contamination | Bacterial contamination of reagents or water can sometimes contribute to background signal. Solution: Use sterile, high-purity water and fresh reagents. Filter-sterilize all solutions where appropriate. |
Problem 2: Discrepancy Between MTT and LDH Assay Results
-
Observation: The MTT assay shows a decrease in viability with this compound treatment, but the LDH assay does not show a corresponding increase in cytotoxicity (LDH release).
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Metabolic Inhibition vs. Cell Lysis | The MTT assay measures mitochondrial reductase activity, an indicator of metabolic health. This compound might be inhibiting mitochondrial function without causing immediate plasma membrane rupture, which is what the LDH assay detects. Solution: This is a valid biological result. Report both findings and consider that this compound may induce a cytostatic or metabolically quiescent state rather than immediate necrosis. Supplement with a third assay, like Calcein-AM/EthD-1 staining, to visualize membrane integrity directly. |
| Apoptosis Induction | If this compound induces apoptosis, the cell membrane may remain intact during early stages, preventing LDH release. Apoptotic bodies are eventually cleared, meaning significant LDH release might not be observed. Solution: Perform an assay specific for apoptosis, such as Annexin V staining or a caspase activity assay, to confirm the cell death mechanism. |
| Timing of Assay | LDH is released upon membrane rupture. If cells are dying slowly, significant LDH may not have accumulated in the supernatant at your chosen time point. Solution: Perform a time-course experiment, collecting supernatant for LDH analysis at multiple time points (e.g., 12, 24, 48 hours) post-treatment. |
Experimental Protocols & Data
Hypothetical Data Summary
The following table summarizes hypothetical results from three different viability assays performed on BV-2 microglial cells treated with this compound for 24 hours.
| Assay Type | This compound EC50 | Positive Control (LPS + Nigericin) | Vehicle Control (0.1% DMSO) | Interpretation |
| MTT Assay | 15 µM | 15% Viability | 98% Viability | Indicates this compound reduces metabolic activity. |
| LDH Release Assay | > 50 µM | 85% Cytotoxicity | 3% Cytotoxicity | Suggests this compound does not cause significant membrane lysis at 24h. |
| Calcein-AM/EthD-1 | > 50 µM (for EthD-1) | 90% Dead (Red) | 97% Live (Green) | Confirms intact membranes in most this compound-treated cells. |
Protocol 1: LDH Cytotoxicity Assay
This protocol measures the activity of lactate dehydrogenase (LDH) released into the culture supernatant from cells with damaged plasma membranes.
-
Cell Seeding: Plate microglial cells (e.g., BV-2) in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), and positive controls (e.g., 10% Triton X-100 for maximum lysis).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C.
-
Supernatant Collection: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically involves a substrate mix and a catalyst). Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Stop Reaction & Read: Add 50 µL of stop solution (e.g., 1M acetic acid) to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate percent cytotoxicity relative to the positive (maximum lysis) and negative (vehicle) controls.
Protocol 2: Calcein-AM / Ethidium Homodimer-1 (EthD-1) Staining
This fluorescence-based assay simultaneously identifies live and dead cells.
-
Reagent Preparation: Prepare a working staining solution by diluting Calcein-AM (e.g., to 2 µM) and EthD-1 (e.g., to 4 µM) in sterile PBS. Protect the solution from light.
-
Cell Treatment: Culture and treat microglia with this compound in a 96-well, black-walled, clear-bottom plate suitable for fluorescence imaging.
-
Staining: After treatment, carefully aspirate the culture medium. Wash cells once with PBS.
-
Add 100 µL of the Calcein-AM/EthD-1 working solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at room temperature, protected from light.
-
Imaging: Image the wells using a fluorescence microscope or a high-content imager.
-
Live cells (Green): Calcein is retained in cells with intact membranes (Ex/Em ~495/515 nm).
-
Dead cells (Red): EthD-1 enters cells with compromised membranes and binds to nucleic acids (Ex/Em ~528/617 nm).
-
-
Analysis: Quantify the number of green and red cells using image analysis software to determine the percentage of viable cells.
Visualizations
Experimental Workflow
The following diagram outlines a logical workflow for assessing the impact of this compound on microglial viability and distinguishing between cytotoxicity and metabolic inhibition.
Signaling Pathway
This diagram illustrates the hypothesized mechanism of this compound in the context of the NLRP3 inflammasome signaling pathway in microglia.
CVN293 lot-to-lot variability and its impact on experiments
Welcome to the technical support center for CVN293. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistency and reliability of your experiments involving this novel KCNK13 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the potassium ion channel KCNK13, which is predominantly expressed in microglia within the central nervous system.[1][2] By inhibiting KCNK13, this compound suppresses the activation of the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β.[1][3] This targeted action in the CNS allows for the modulation of neuroinflammation without affecting the peripheral immune system.[1]
Q2: What are the recommended quality control specifications for a new lot of this compound?
While specific lot-to-lot variability data for this compound is not publicly available, based on the initial discovery and characterization, each lot should meet stringent quality control standards.[4] We recommend verifying the following for each new batch:
-
Purity: Greater than 95% as determined by High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmation of the chemical structure using techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.
Should you suspect issues with a particular lot, we advise requesting the certificate of analysis from your supplier and considering independent analytical verification.
Q3: What are the optimal storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to proper storage and handling protocols. While specific stability studies for all conditions are not detailed in public literature, general best practices for small molecule inhibitors should be followed. It is recommended to store this compound as a solid at -20°C. For creating stock solutions, use an appropriate solvent like DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature and vortex gently to ensure homogeneity.
Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?
Inconsistent results between different lots of a small molecule inhibitor can stem from several factors. These may include:
-
Purity and Impurity Profile: Even minor differences in the impurity profile between batches could potentially lead to off-target effects or altered efficacy.
-
Compound Stability: Degradation of the compound due to improper storage or handling can lead to reduced potency.
-
Solubility Issues: Incomplete solubilization of the compound can result in a lower effective concentration in your experiments.
We recommend a systematic troubleshooting approach, starting with a side-by-side comparison of the new and old lots in a validated assay.
Troubleshooting Guide
Issue 1: Reduced or No Inhibition of IL-1β Release
If you observe a decrease or complete loss of inhibitory activity with a new lot of this compound in your microglial cell-based assays, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh stock solutions from the solid compound of both the new and a previously validated lot. Run a dose-response curve for both lots in parallel. | If the new lot shows restored activity, the previous stock solution may have degraded. If not, the issue may be with the solid compound of the new lot. |
| Inaccurate Concentration | Verify the concentration of your stock solution using a spectrophotometer or by submitting a sample for analytical chemistry analysis. | Ensures that the final concentration in your assay is accurate. |
| Cell Health and Passage Number | Ensure your microglial cells are healthy, within a low passage number, and respond as expected to positive and negative controls (e.g., LPS and ATP stimulation). | Healthy and consistent cell cultures are crucial for reproducible results. |
| Assay Conditions | Review and standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. | Consistent assay conditions minimize experimental variability. |
Issue 2: Increased Cell Toxicity or Off-Target Effects
Should you observe unexpected cytotoxicity or phenotypes inconsistent with the known on-target effects of this compound, it is important to investigate potential off-target effects that may be specific to a particular lot.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of a Cytotoxic Impurity | Request the certificate of analysis for the problematic lot and compare the impurity profile to that of a known good lot. Consider analytical testing (e.g., HPLC-MS) to identify any unique impurities. | Identification of a potential cytotoxic contaminant. |
| Off-Target Activity | Perform a counter-screen using a cell line that does not express KCNK13. | If the cytotoxic effect persists, it is likely due to an off-target effect of the compound or an impurity. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that is non-toxic to your cells. | Rules out solvent-induced cytotoxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay | Species | IC50 (nM) |
| KCNK13 | Thallium Flux | Human | 41.0 ± 8.1 |
| KCNK13 | Thallium Flux | Mouse | 28 ± 0.7 |
| NLRP3 Inflammasome | IL-1β Release from Microglia | Murine | 24 |
Data sourced from "Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment"[4]
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration | Dose (mg/kg) | Bioavailability (%) |
| Rat | p.o. | 3 | Not Reported |
| Dog | p.o. | 10 | Not Reported |
| Cynomolgus Monkey | p.o. | Not Reported | Not Reported |
Detailed pharmacokinetic parameters can be found in the primary publication.[4]
Experimental Protocols
Key Experiment: Inhibition of IL-1β Release from Murine Microglia
This protocol is adapted from the methodology described in the discovery of this compound.[4]
1. Cell Culture:
- Culture neonatal murine microglia in a suitable medium and plate at an appropriate density in 96-well plates.
- Allow cells to adhere overnight.
2. Priming:
- Prime the microglia with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 3 hours.
3. This compound Treatment:
- Prepare serial dilutions of this compound in the assay medium.
- Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for 30 minutes.
4. NLRP3 Inflammasome Activation:
- Activate the NLRP3 inflammasome by replacing the medium with a low extracellular potassium buffer containing ATP (5 mM).
- Incubate for 1 hour.
5. Measurement of IL-1β:
- Collect the cell culture supernatant.
- Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
- Calculate the percentage of inhibition of IL-1β release for each concentration of this compound relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: this compound Signaling Pathway in Microglia.
Caption: Workflow for this compound IL-1β Inhibition Assay.
References
- 1. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cerevance.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CVN293 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the cellular target engagement of CVN293. This document includes troubleshooting guides and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a selective and brain-permeable small molecule inhibitor. Its primary cellular target is the potassium ion channel KCNK13, also known as the two-pore domain potassium channel THIK-1.[1][2][3] KCNK13 is predominantly expressed in microglia in the central nervous system.[2][4]
Q2: What is the mechanism of action of this compound?
This compound inhibits the activity of the KCNK13 potassium channel. This inhibition suppresses the activation of the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response.[2][3][4] By inhibiting the NLRP3 inflammasome, this compound reduces the production and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1]
Q3: What are the primary methods to confirm that this compound is engaging its target, KCNK13, in cells?
There are several methods to confirm the target engagement of this compound in a cellular context:
-
Direct Target Engagement Assays: These assays confirm the physical interaction between this compound and KCNK13. The Cellular Thermal Shift Assay (CETSA) is a key example.
-
Functional Assays: These methods measure the modulation of KCNK13 channel activity. The thallium flux assay is a common and robust functional assay for ion channels.
-
Downstream Signaling Assays: These assays assess the biological consequences of this compound-mediated KCNK13 inhibition. Measuring the reduction in IL-1β secretion via ELISA is a primary downstream assay. Additionally, assessing the phosphorylation status of NLRP3 via Western Blot can provide insights into inflammasome activation.
Experimental Protocols and Troubleshooting
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[5]
Experimental Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for KCNK13 CETSA:
-
Cell Culture: Culture cells expressing KCNK13 (e.g., microglia or a KCNK13-overexpressing cell line) to 80-90% confluency.
-
Compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing the respective concentrations of this compound or vehicle.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: For a membrane protein like KCNK13, lyse the cells by freeze-thaw cycles followed by the addition of a mild non-ionic detergent (e.g., 0.4% NP-40) to solubilize membrane proteins.[6]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble KCNK13 by Western Blot using a KCNK13-specific antibody.
-
Data Analysis: Quantify the band intensities and normalize them to the intensity at the lowest temperature. Plot the percentage of soluble KCNK13 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Troubleshooting Guide: CETSA
| Issue | Possible Cause | Recommendation |
| No thermal shift observed | This compound does not sufficiently stabilize KCNK13 under the tested conditions. | Optimize compound concentration and incubation time. Ensure the temperature range is appropriate to capture the melting transition of KCNK13. |
| Low expression of KCNK13. | Use a cell line with higher or induced expression of KCNK13. | |
| High variability between replicates | Inconsistent heating or sample handling. | Ensure precise and uniform heating of all samples. Use a thermal cycler for accurate temperature control. Maintain consistency in lysis and centrifugation steps. |
| Uneven cell density. | Ensure a homogenous cell suspension before aliquoting. | |
| Poor KCNK13 signal in Western Blot | Inefficient protein extraction of the membrane protein. | Optimize the detergent and lysis buffer composition to efficiently solubilize KCNK13.[6] |
| Low antibody affinity or specificity. | Validate the KCNK13 antibody for Western Blotting. |
Functional Assay: Thallium Flux Assay
This assay measures the ion channel activity of KCNK13. Thallium (Tl+) is a surrogate for potassium (K+) and its influx through the channel can be detected by a Tl+-sensitive fluorescent dye.[7][8] Inhibition of KCNK13 by this compound will result in a decreased thallium influx.
Experimental Workflow:
Caption: Workflow for Thallium Flux Assay.
Detailed Protocol for KCNK13 Thallium Flux Assay:
-
Cell Plating: Plate HEK293 cells stably expressing KCNK13 in a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound or vehicle control to the wells and incubate for the desired time.
-
Thallium Influx: Use a fluorescent plate reader with an automated injection system to add a thallium-containing stimulus buffer to the wells.
-
Fluorescence Reading: Immediately begin reading the fluorescence intensity over time.
-
Data Analysis: Calculate the rate of fluorescence increase, which corresponds to the rate of thallium influx. Plot the percentage of inhibition of thallium influx against the this compound concentration to determine the IC50 value.
Troubleshooting Guide: Thallium Flux Assay
| Issue | Possible Cause | Recommendation |
| Low signal-to-noise ratio | Low expression or activity of KCNK13. | Ensure high expression and functionality of the KCNK13 channels in the cell line. |
| Inefficient dye loading. | Optimize dye concentration and loading time. | |
| High background fluorescence | Autofluorescence from the compound or media. | Run a control with compound and no cells to check for autofluorescence. |
| Cell death or membrane leakage. | Ensure cell viability and optimize assay conditions to minimize cytotoxicity. | |
| Inconsistent results | Uneven cell plating or dye loading. | Ensure uniform cell seeding and consistent dye loading across the plate. |
| Pipetting errors. | Use automated liquid handling for compound and stimulus addition if possible. |
Downstream Signaling: IL-1β ELISA
This assay quantifies the amount of secreted IL-1β in the cell culture supernatant, which is a downstream consequence of NLRP3 inflammasome activation.[9] this compound is expected to reduce IL-1β secretion in a dose-dependent manner.[1]
Experimental Workflow:
Caption: Workflow for IL-1β ELISA.
Detailed Protocol for IL-1β Secretion Assay:
-
Cell Seeding: Plate microglial cells (e.g., primary microglia or BV-2 cell line) in a 96-well plate.
-
Priming: Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Compound Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome with a second stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-1β in each sample. Plot the IL-1β concentration against the this compound concentration to determine the inhibitory effect.
Troubleshooting Guide: IL-1β ELISA
| Issue | Possible Cause | Recommendation |
| No or low IL-1β secretion | Inefficient priming or activation. | Optimize the concentrations and incubation times for LPS and the NLRP3 activator. |
| Cell type not responsive. | Ensure the chosen cell line expresses all the necessary components of the NLRP3 inflammasome pathway. | |
| High background in ELISA | Non-specific binding. | Ensure proper washing steps during the ELISA procedure. Use a high-quality ELISA kit. |
| High variability | Pipetting errors or inconsistent cell numbers. | Be precise with all pipetting steps. Ensure uniform cell seeding. |
| Cell death due to treatment. | Perform a cell viability assay (e.g., MTS or LDH assay) to ensure that the reduction in IL-1β is not due to cytotoxicity. |
Quantitative Data Summary
| Assay | Compound | Target | Cell Line | IC50 / Potency | Reference |
| Thallium Flux | This compound | Human KCNK13 | HEK293 | 41.0 ± 8.1 nM | [10] |
| This compound | Mouse KCNK13 | HEK293 | 28 ± 0.7 nM | [10] | |
| IL-1β Release | This compound | KCNK13/NLRP3 | Murine Microglia | 24 nM | [10] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [cerevance.com]
- 3. Cerevance Reports Positive Phase 1 Results for Novel KCNK13 Inhibitor this compound Targeting Neuroinflammation [trial.medpath.com]
- 4. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 5. annualreviews.org [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CVN293: A Technical Guide to Consistent Experimental Outcomes
Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CVN293. Our aim is to help you achieve consistent and reliable results in your experimental models by addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the inhibition of IL-1β release by this compound in our microglial cell cultures. What are the potential causes?
A1: Inconsistent inhibition of IL-1β can stem from several factors. Firstly, the activation state of the microglia is critical. This compound specifically inhibits the NLRP3 inflammasome activation, which is a downstream event following initial priming.[1][2][3] Ensure that your priming step (e.g., with LPS) is consistent across all experiments in terms of concentration and incubation time. Secondly, the subsequent activation signal (e.g., ATP, nigericin) must also be consistently applied. Variability in the timing or concentration of this second signal can lead to divergent results. Finally, cell health and passage number can significantly impact inflammasome activation and response to inhibitors. We recommend using microglia at a low passage number and ensuring high viability before initiating the experiment.
Q2: What is the optimal concentration range for this compound in in-vitro experiments?
A2: this compound is a potent inhibitor of the KCNK13 channel.[1] For human and murine KCNK13, the reported IC50 values are 41 nM and 28 nM, respectively.[1] In functional cell-based assays, such as inhibiting IL-1β release from LPS-primed murine microglia, this compound has shown a concentration-dependent effect with a potency of 24 nM.[3] A concentration range of 0.05 µM to 5 µM has been shown to effectively inhibit NLRP3-inflammasome mediated production of IL-1β.[1] We recommend performing a dose-response curve in your specific experimental system to determine the optimal concentration.
Q3: We are not observing the expected reduction in neuroinflammation in our in-vivo model. What should we consider?
A3: Several factors can influence the in-vivo efficacy of this compound. While this compound is brain permeable, verifying its concentration in the central nervous system (CNS) in your specific model is crucial.[1][4][5][6] Pharmacokinetic profiles can vary between different animal models and strains. We advise conducting a pilot pharmacokinetic study to confirm adequate brain exposure. Additionally, the timing of this compound administration relative to the induction of the neuroinflammatory insult is critical. The therapeutic window for inhibiting the NLRP3 inflammasome can be narrow. Consider optimizing the dosing regimen in relation to the disease progression in your model.
Q4: Does this compound have any off-target effects that could confound our results?
A4: this compound is a highly selective inhibitor for KCNK13.[7][8] It has been profiled against a broad panel of related and non-related targets and showed a clean profile at concentrations up to 10 µM, including key cardiovascular ion channels.[3] The expression of KCNK13 is largely restricted to microglia within the CNS, with minimal expression in peripheral immune cells.[2][6][9] This selectivity is a key feature of this compound, minimizing the likelihood of peripheral immune suppression confounding your results in neuroinflammation models.[2][9]
Troubleshooting Guides
Issue 1: High background signal in IL-1β ELISA
-
Potential Cause: Pre-activation of microglia before the experiment.
-
Troubleshooting Steps:
-
Ensure all reagents and cultureware are endotoxin-free.
-
Handle cells gently during plating and media changes to minimize mechanical stress.
-
Allow cells to rest for at least 24 hours after plating before initiating the experiment.
-
Issue 2: Inconsistent this compound potency between experimental days
-
Potential Cause: Reagent instability or inconsistent preparation.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound from powder for each experiment. If using a frozen stock, ensure it is single-use aliquots to avoid freeze-thaw cycles.
-
Use a consistent, high-quality source of DMSO for dissolving this compound.
-
Ensure complete dissolution of the compound before adding it to the cell culture media.
-
Data Presentation
Table 1: this compound Potency Across Different Assays
| Assay Type | Target | Species | IC50 / Potency | Reference |
| Thallium Flux Assay | hKCNK13 | Human | 41 nM | [1] |
| Thallium Flux Assay | mKCNK13 | Murine | 28 nM | [1] |
| IL-1β Release Assay | NLRP3 Inflammasome | Murine | 24 nM | [3] |
Table 2: Recommended Concentration Ranges for In-Vitro Experiments
| Cell Type | Application | Recommended Concentration Range | Notes |
| Primary Microglia | IL-1β Inhibition | 10 nM - 1 µM | Perform a dose-response curve to determine optimal concentration. |
| BV-2 Microglia | NLRP3 Activation Assay | 10 nM - 1 µM | Ensure proper priming and activation stimuli are used. |
| HEK293 (KCNK13 expressing) | Ion Channel Activity | 1 nM - 500 nM | Useful for confirming direct channel inhibition. |
Experimental Protocols
Protocol: In-vitro Inhibition of IL-1β Release from Primary Murine Microglia
-
Cell Plating: Plate primary murine microglia in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the media containing different concentrations of this compound. Incubate for 1 hour.
-
Priming: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells (except for the negative control) to prime the NLRP3 inflammasome. Incubate for 3 hours.
-
Activation: Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome. Incubate for 1 hour.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for IL-1β analysis.
-
Analysis: Quantify the amount of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Visualizations
Caption: this compound inhibits the KCNK13 channel, blocking K+ efflux and subsequent NLRP3 inflammasome activation.
Caption: Experimental workflow for assessing this compound's inhibition of IL-1β release in microglia.
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [cerevance.com]
- 3. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
- 6. Cerevance [cerevance.com]
- 7. Cerevance Reports Positive Phase 1 Results for Novel KCNK13 Inhibitor this compound Targeting Neuroinflammation [trial.medpath.com]
- 8. Cerevance [cerevance.com]
- 9. Cerevance Doses First Subject in Phase 1 Clinical Study of this compound, a Selective Inhibitor of KCNK13 Designed to Selectively Modulate Neuroinflammation, for the Treatment of ALS and Alzheimer’s Disease - BioSpace [biospace.com]
Validation & Comparative
A Comparative Guide to CVN293 and Other KCNK13 Inhibitors for Neuroinflammation Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CVN293 and other selective KCNK13 inhibitors, supported by available preclinical and clinical data. This document summarizes key performance indicators, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for neurodegenerative disease research.
The potassium channel KCNK13 (also known as THIK-1) has emerged as a promising therapeutic target for neurodegenerative diseases due to its specific expression in microglia and its role in regulating neuroinflammation. Inhibition of KCNK13 is proposed to modulate the activation of the NLRP3 inflammasome, a key driver of inflammatory processes in the central nervous system. This guide focuses on this compound, a clinical-stage KCNK13 inhibitor, and compares it with other known inhibitors, primarily C101248, based on published research.
At a Glance: this compound vs. Other KCNK13 Inhibitors
| Parameter | This compound | C101248 | Reference Compound 1 |
| Target | KCNK13 (THIK-1) | KCNK13 (THIK-1) | KCNK13 (THIK-1) |
| Development Stage | Phase 1 Clinical Trials | Preclinical | Preclinical |
| hKCNK13 IC50 | 41 nM[1] | ~50 nM[2] | 46 nM[3] |
| mKCNK13 IC50 | 28 nM[1] | ~50 nM[2] | 49 nM[3] |
| Selectivity | Minimal inhibition of KCNK2 and KCNK6 at up to 30 µM[3] | Inactive against K2P family members TREK-1 and TWIK-2, and Kv2.1[2] | Not specified |
| Effect on IL-1β Release | Potent inhibition of NLRP3-mediated IL-1β production in microglia (IC50 = 24 nM)[3] | Prevents NLRP3-dependent release of IL-1β in isolated microglia[2] | Concentration-dependent inhibition of IL-1β release (IC50 = 106 nM)[3] |
| Brain Permeability | Yes, demonstrated in preclinical species and humans[3][4][5] | Information not available | Information not available |
| Clinical Data | Generally well-tolerated in Phase 1 with good CNS exposure[4][6] | Not applicable | Not applicable |
Signaling Pathway of KCNK13 in Neuroinflammation
The following diagram illustrates the proposed mechanism of KCNK13 in the activation of the NLRP3 inflammasome in microglia, a key process in neuroinflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of C101248: A novel selective THIK-1 channel inhibitor for the modulation of microglial NLRP3-inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [cerevance.com]
- 6. Cerevance Reports Positive Phase 1 Results for Novel KCNK13 Inhibitor this compound Targeting Neuroinflammation [trial.medpath.com]
A Comparative Guide: CVN293 vs. NLRP3 Inflammasome Inhibitors like MCC950
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions from neurodegenerative disorders to autoimmune diseases. This guide provides an objective comparison of two notable inhibitors: CVN293, a novel, CNS-targeted NLRP3 modulator, and MCC950, a well-characterized direct NLRP3 inhibitor.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and MCC950 lies in their mechanism of action. MCC950 directly targets the NLRP3 protein, whereas this compound acts on an upstream regulator, the KCNK13 potassium channel, specifically in microglia.
This compound: Indirect, Upstream Inhibition in the Central Nervous System
This compound is a selective inhibitor of the KCNK13 (also known as THIK-1) two-pore potassium channel. This channel is predominantly expressed in microglia, the resident immune cells of the central nervous system (CNS). KCNK13 plays a crucial role in regulating the efflux of potassium ions (K+) from microglia, a key upstream event for NLRP3 inflammasome activation. By blocking KCNK13, this compound prevents this K+ efflux, thereby inhibiting the assembly and activation of the NLRP3 inflammasome specifically in the brain. This targeted approach aims to reduce neuroinflammation without affecting peripheral immune responses.
MCC950: Direct Inhibition of the NLRP3 Inflammasome
MCC950 is a potent and specific small-molecule inhibitor that directly binds to the NLRP3 protein. It targets the Walker B motif within the NACHT domain of NLRP3, which is essential for its ATPase activity. By binding to this site, MCC950 locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent activation of caspase-1 and release of pro-inflammatory cytokines IL-1β and IL-18. Unlike this compound, MCC950's action is not cell-type specific and it inhibits NLRP3 activation in various immune cells, both in the CNS and the periphery.
Potency and Efficacy: A Quantitative Comparison
Direct head-to-head comparisons of this compound and MCC950 in the same experimental setup are not publicly available. However, we can compare their reported potencies from various studies.
| Compound | Target | Assay | Potency (IC50) | Reference |
| This compound | human KCNK13 | Thallium influx assay | 41.0 ± 8.1 nM | |
| mouse KCNK13 | Thallium influx assay | 28 ± 0.7 nM | ||
| IL-1β release | LPS-primed murine microglia | 24 nM | ||
| MCC950 | NLRP3 | IL-1β release in BMDMs | ~7.5 - 8 nM | |
| NLRP3 | IL-1β release in human monocytes | 14.3 nM |
BMDMs: Bone Marrow-Derived Macrophages
Selectivity and Off-Target Effects
This compound: High Selectivity for KCNK13
This compound has demonstrated high selectivity for its target, KCNK13. In a broad promiscuity panel of 168 targets, this compound showed no significant activity at concentrations up to 10 μM. It is also reported to be selective over other related potassium channels like K2P6.1/TWIK2 and K2P2.1/TREK-1, with IC50 values greater than 30,000 nM for both. This high selectivity, coupled with the restricted expression of KCNK13 to microglia, is expected to contribute to a favorable safety profile with minimal peripheral side effects.
MCC950: Specific for NLRP3 but with Off-Target Concerns
MCC950 is highly selective for the NLRP3 inflammasome and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1. However, its clinical development was halted in Phase II trials for rheumatoid arthritis due to observations of elevated liver enzymes, suggesting potential hepatotoxicity. Further studies have identified the enzyme carbonic anhydrase 2 (CA2) as a potential off-target of MCC950, which could contribute to its toxicity profile.
| Compound | Selectivity Profile | Off-Target Effects |
| This compound | Highly selective for KCNK13. No significant activity in a panel of 168 targets. | No significant off-target effects reported. |
| MCC950 | Selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes. | Associated with liver toxicity in clinical trials. Carbonic anhydrase 2 identified as an off-target. |
Pharmacokinetics and Brain Penetrance
A key differentiator for this compound is its design for CNS applications, necessitating excellent brain penetrance.
This compound:
Preclinical studies in multiple species, including monkeys, have demonstrated that this compound has good CNS distribution. Phase 1 clinical trial results confirmed robust brain penetration in healthy human volunteers. The compound is orally bioavailable.
MCC950:
While MCC950 has been extensively used in preclinical models of CNS diseases and has shown efficacy, detailed clinical data on its brain penetrance in humans is less clear, partly due to the halt in its clinical development.
Clinical Status and Safety
This compound: Promising Early-Stage Clinical Data
This compound has successfully completed a Phase 1 clinical trial in healthy volunteers. The study demonstrated that the drug was generally well-tolerated with no severe or dose-limiting adverse events reported. All treatment-related adverse events were mild. These positive results support the advancement of this compound into Phase 2 trials for neurodegenerative diseases characterized by neuroinflammation.
MCC950: Clinical Development Halted
MCC950 entered Phase II clinical trials for the treatment of rheumatoid arthritis. However, its development was terminated due to concerns about drug-induced liver injury. Despite this setback, MCC950 remains a valuable research tool for studying the role of the NLRP3 inflammasome in disease.
Experimental Protocols
Measurement of IL-1β Release in Microglia (General Protocol)
This protocol outlines the general steps for assessing the inhibitory effect of compounds on NLRP3 inflammasome activation in microglia.
-
Cell Culture: Primary microglia or microglial cell lines are cultured in appropriate media.
-
Priming (Signal 1): Cells are primed with a TLR agonist, typically lipopolysaccharide (LPS; e.g., 100-500 ng/mL), for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound or MCC950) for a specified period (e.g., 1-2 hours).
-
Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus, such as ATP (e.g., 3-5 mM) or nigericin (e.g., 10 µM), for 1-2 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
IL-1β Quantification: The concentration of mature IL-1β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
KCNK13 Inhibition Assay (Thallium Influx)
This assay is used to determine the potency of KCNK13 inhibitors like this compound.
-
Cell Line: A stable cell line expressing human or mouse KCNK13 is used.
-
Compound Incubation: Cells are incubated with varying concentrations of the inhibitor.
-
Thallium Influx: A thallium-containing buffer is added to the cells. Thallium ions (Tl+) act as a surrogate for potassium ions (K+) and can be detected by a fluorescent dye.
-
Fluorescence Measurement: The influx of thallium is measured by monitoring the change in fluorescence over time.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve.
Conclusion
This compound and MCC950 represent two distinct strategies for targeting the NLRP3 inflammasome. MCC950's direct and potent inhibition of NLRP3 has made it an invaluable tool for preclinical research, though its clinical utility has been hampered by safety concerns. In contrast, this compound offers a novel, indirect, and microglia-specific approach to modulating NLRP3 activity within the CNS. Its promising early clinical data, favorable safety profile, and high brain penetrance position it as a strong candidate for the treatment of neurodegenerative diseases where neuroinflammation is a key pathological driver. The choice between a direct, systemic inhibitor like MCC950 and a targeted, upstream modulator like this compound will depend on the specific therapeutic indication and the desired balance between efficacy and safety.
Diagrams
Caption: NLRP3 inflammasome signaling pathway and inhibitor targets.
Caption: Experimental workflow for testing inflammasome inhibitors.
Validating CVN293's Mechanism of Action: A Comparative Guide Using Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CVN293, a novel KCNK13 inhibitor, with alternative therapeutic strategies targeting the NLRP3 inflammasome pathway in the context of neuroinflammation. We delve into the available experimental data, with a focus on validating the mechanism of action using genetic models, and provide detailed protocols for key experiments.
Introduction to this compound and Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and frontotemporal dementia.[1] A key player in the neuroinflammatory cascade is the activation of the NLRP3 inflammasome in microglia, the resident immune cells of the central nervous system (CNS).[1] This activation leads to the release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β), which contribute to neuronal damage and disease progression.[1]
This compound is a potent, selective, and brain-permeable small molecule inhibitor of the two-pore domain potassium channel KCNK13 (also known as THIK-1).[1][2] KCNK13 is predominantly expressed in microglia and its activity is linked to the regulation of the NLRP3 inflammasome.[3][4] By inhibiting KCNK13, this compound aims to suppress NLRP3 inflammasome activation and reduce the production of inflammatory cytokines within the CNS, offering a targeted therapeutic approach for neurodegenerative disorders.[3][4]
This compound's Mechanism of Action: The KCNK13-NLRP3 Axis
The proposed mechanism of action for this compound centers on the modulation of potassium ion (K+) efflux from microglia, a critical step in the canonical activation of the NLRP3 inflammasome.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cerevance.com]
- 4. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
Benchmarking CVN293's Potency Against Known KCNK13 Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
The potassium channel KCNK13, also known as THIK-1, has emerged as a promising therapeutic target for neurodegenerative diseases due to its specific expression in microglia and its role in regulating neuroinflammation. The inhibition of KCNK13 is proposed to modulate the activation of the NLRP3 inflammasome, a key driver of inflammatory processes in the central nervous system. This guide provides a comparative analysis of CVN293, a clinical-stage KCNK13 inhibitor, against other known antagonists, presenting key potency data and detailed experimental methodologies to aid in the evaluation of these compounds.
Potency Comparison of KCNK13 Antagonists
The following table summarizes the in vitro potency of this compound and other selective KCNK13 inhibitors. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the KCNK13 activity or its downstream effects.
| Compound Name | Target | Assay Type | Species | IC50 (nM) |
| This compound | KCNK13 | Thallium Flux | Human | 41 |
| KCNK13 | Thallium Flux | Mouse | 28 | |
| NLRP3 Inflammasome | IL-1β Release | Mouse | 24 | |
| C101248 | KCNK13 (THIK-1) | Thallium Flux & Electrophysiology | Human & Mouse | ~50 |
| Compound 1 | KCNK13 | Thallium Flux | Human | 46 |
| (benzimidazolyl-oxadiazole) | KCNK13 | Thallium Flux | Mouse | 49 |
| NLRP3 Inflammasome | IL-1β Release | Mouse | 106 |
Experimental Protocols
A detailed understanding of the methodologies used to generate the potency data is crucial for accurate interpretation and comparison. The following are detailed protocols for the key assays cited.
KCNK13 Inhibition Assay (Thallium Flux)
This assay directly measures the inhibition of KCNK13 channel activity by assessing the influx of thallium ions, a surrogate for potassium ions, into cells expressing the channel.
1. Cell Culture and Seeding:
-
Human Embryonic Kidney (HEK-293) cells stably expressing either human or mouse KCNK13 are cultured in appropriate media.
-
Cells are seeded into 384-well plates and grown to confluence.
2. Compound Incubation:
-
The culture medium is removed, and cells are washed with an assay buffer.
-
A range of concentrations of the test compound (e.g., this compound, C101248, Compound 1) is added to the wells and incubated for a specified time (e.g., 15-60 minutes) at room temperature.
3. Thallium Influx Measurement:
-
A thallium-containing buffer is added to the wells.
-
The influx of thallium is measured using a fluorescent plate reader that detects a thallium-sensitive dye. The fluorescence signal is proportional to the amount of thallium that has entered the cells through the KCNK13 channels.
4. Data Analysis:
-
The fluorescence signal is normalized to controls (no compound and fully inhibited).
-
The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
NLRP3 Inflammasome Activation Assay (IL-1β Release)
This functional assay measures the ability of a KCNK13 antagonist to inhibit the downstream consequences of KCNK13 activity, specifically the release of the pro-inflammatory cytokine IL-1β from microglia.
1. Microglia Isolation and Culture:
-
Primary microglia are isolated from the brains of neonatal mice.
-
The cells are cultured in a suitable medium and seeded into 96-well plates.
2. Priming Step:
-
The microglia are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a set period (e.g., 4 hours) to induce the expression of pro-IL-1β and NLRP3.
3. Compound Treatment and NLRP3 Activation:
-
The cells are pre-incubated with various concentrations of the KCNK13 antagonist.
-
NLRP3 inflammasome activation is then triggered by adding an agonist such as nigericin or by replacing the medium with a low-potassium buffer to induce potassium efflux.
4. Measurement of IL-1β Release:
-
After a specific incubation time (e.g., 1-2 hours), the cell culture supernatant is collected.
-
The concentration of IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
5. Data Analysis:
-
The amount of IL-1β release is normalized to vehicle-treated controls.
-
The IC50 value is determined by plotting the IL-1β concentration against the antagonist concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: KCNK13-mediated signaling pathway in NLRP3 inflammasome activation.
Caption: Experimental workflow for assessing KCNK13 antagonist potency.
Validating the Specificity of CVN293 for KCNK13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CVN293, a selective inhibitor of the potassium channel KCNK13, with other potential modulators. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to validate the specificity of this compound for its target.
Executive Summary
This compound is a potent and selective inhibitor of the KCNK13 potassium channel, a key regulator of neuroinflammation. KCNK13, also known as THIK-1, is expressed predominantly in microglia and its activity is linked to the activation of the NLRP3 inflammasome, a critical pathway in the inflammatory response associated with neurodegenerative diseases. Experimental data demonstrates that this compound exhibits high specificity for KCNK13 with minimal off-target effects on closely related potassium channels and a broad range of other molecular targets. This high degree of selectivity suggests a favorable safety profile and a targeted mechanism of action for the therapeutic modulation of neuroinflammation.
Comparative Analysis of KCNK13 Modulators
The following table summarizes the quantitative data on the potency and selectivity of this compound in comparison to other known KCNK13 modulators.
| Compound | Type | Target | Potency (IC50/EC50) | Selectivity Data |
| This compound | Inhibitor | Human KCNK13 | 41 nM | - Minimal inhibition of KCNK2 and KCNK6 (up to 30 µM)- No significant activity (>50% inhibition) against a panel of 168 off-targets at 10 µM- No significant activity against hERG, Nav1.5, and Cav1.2 channels at 10 µM |
| Mouse KCNK13 | 28 nM | |||
| C101248 | Inhibitor | Human/Mouse KCNK13 | ~50 nM | - Inactive against K2P family members TREK-1 and TWIK-2, and Kv2.1 |
| Halothane | Inhibitor | KCNK13 | Not specified | - Known to inhibit other K2P channels |
| Arachidonic Acid | Activator | KCNK13 | Not specified | - Activates other K+ channels |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: KCNK13's role in NLRP3 inflammasome activation in microglia.
Caption: Workflow for the thallium flux assay to determine inhibitor potency.
Experimental Protocols
Thallium Flux Assay for KCNK13 Inhibition
This assay is a high-throughput method used to determine the potency of compounds that inhibit KCNK13. The principle of the assay is that KCNK13 channels are permeable to thallium (Tl+) ions. When Tl+ enters the cell through open KCNK13 channels, it binds to a fluorescent dye, causing an increase in fluorescence. Inhibitors of KCNK13 will block the entry of Tl+, thus preventing the increase in fluorescence.
Protocol:
-
Cell Culture: HEK293 cells stably expressing human or mouse KCNK13 are seeded into 384-well plates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2, AM) at room temperature in the dark for approximately 1 hour.
-
Compound Incubation: After dye loading, the cells are washed, and a buffer containing various concentrations of the test compound (e.g., this compound) or a vehicle control is added to the wells. The plate is incubated for a predetermined period to allow the compound to interact with the channels.
-
Thallium Stimulation and Signal Detection: A stimulus buffer containing thallium sulfate is added to the wells to initiate Tl+ influx through the open KCNK13 channels. The fluorescence intensity in each well is measured immediately and kinetically over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is calculated for each well. The data is then normalized to the control wells (vehicle-treated for 100% activity and a maximally inhibiting concentration for 0% activity). The normalized data is plotted against the compound concentration, and the IC50 value (the concentration at which the compound inhibits 50% of the channel activity) is determined by fitting the data to a four-parameter logistic equation.
Selectivity and Off-Target Screening
To assess the specificity of this compound, a comprehensive screening against a panel of other ion channels and a broad range of unrelated molecular targets was performed.
Protocols:
-
KCNK Family Selectivity: The thallium flux assay described above was adapted to assess the activity of this compound against other closely related K2P channels, specifically KCNK2 (TREK-1) and KCNK6 (TWIK-2). HEK293 cells individually expressing these channels were used, and the assay was performed as described for
CVN293: A Breakthrough in Selective Neuroinflammation Modulation
A Comparative Analysis of CVN293 and Non-Selective Ion Channel Blockers in Targeting the NLRP3 Inflammasome Pathway
Neuroinflammation, a key player in the progression of numerous neurodegenerative diseases, is largely mediated by the activation of microglia, the resident immune cells of the central nervous system (CNS). A critical pathway in this process is the activation of the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome, which leads to the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Consequently, targeting the NLRP3 inflammasome has emerged as a promising therapeutic strategy. This compound, a novel, potent, and selective inhibitor of the KCNK13 potassium ion channel, offers a targeted approach to modulating neuroinflammation. This guide provides a detailed comparison of this compound with non-selective ion channel blockers, highlighting its advantages through experimental data and detailed methodologies.
The Advantage of Selectivity: this compound vs. Non-Selective Blockers
This compound's primary advantage lies in its high selectivity for the KCNK13 ion channel, which is predominantly expressed in microglia within the CNS. This targeted action allows for the specific modulation of neuroinflammation without the widespread effects associated with non-selective ion channel blockers.
Non-selective ion channel blockers, such as the sulfonylurea drug Glyburide, can inhibit ATP-sensitive potassium channels (K-ATP) and have been shown to inhibit the NLRP3 inflammasome. However, their lack of specificity can lead to off-target effects, as these channels are widely expressed throughout the body, including in pancreatic β-cells where they regulate insulin secretion. Similarly, other non-selective NLRP3 inhibitors like MCC950, while potent, target the central NLRP3 protein itself, which can be involved in immune responses in peripheral tissues.
The selective nature of this compound, targeting a microglia-specific channel, is anticipated to offer a superior safety profile by minimizing interference with peripheral immune function and other physiological processes. This is a crucial consideration for long-term therapeutic intervention in chronic neurodegenerative diseases.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound.
Table 1: Inhibitory Potency of this compound on KCNK13 and NLRP3 Inflammasome
| Target | Species | Assay | IC50 | Reference |
| KCNK13 (hKCNK13) | Human | Thallium Influx Assay | 41 nM | |
| KCNK13 (mKCNK13) | Mouse | Thallium Influx Assay | 28 nM | |
| NLRP3 Inflammasome | Murine (neonatal microglia) | IL-1β Release Assay | 24 nM |
Table 2: Selectivity of this compound Against Other Potassium Channels
| Channel | Species | Assay | % Inhibition at 30 µM | Reference |
| KCNK2 (TREK-1) | Human | Thallium Influx Assay | 17.4% | |
| KCNK6 (TWIK-2) | Human | Thallium Influx Assay | 10.7% |
Signaling Pathway and Experimental Workflow
KCNK13-Mediated NLRP3 Inflammasome Activation and Inhibition by this compound
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the NLRP3 inflammasome in microglia.
Caption: this compound selectively inhibits the KCNK13 channel, blocking potassium efflux and subsequent NLRP3 inflammasome activation in microglia.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the key experimental steps to determine the potency and selectivity of this compound.
Caption: Experimental workflow for determining the selectivity and potency of this compound.
Experimental Protocols
Thallium Influx Assay for KCNK13 Inhibition
This assay measures the influx of thallium (Tl+), a surrogate for K+, through the KCNK13 channel.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing human KCNK13, KCNK2, or KCNK6 are cultured in appropriate media.
2. Assay Procedure:
-
Cells are seeded into 384-well plates.
-
The cell medium is replaced with a fluorescent dye that is sensitive to thallium.
-
Cells are incubated with varying concentrations of this compound.
-
A stimulus buffer containing thallium is added to the wells.
-
The influx of thallium into the cells is measured as an increase in fluorescence using a kinetic plate reader.
3. Data Analysis:
-
The rate of fluorescence increase is proportional to the channel activity.
-
The half-maximal inhibitory concentration (IC50) of this compound is calculated by fitting the concentration-response data to a four-parameter logistic equation.
IL-1β Release Assay in Primary Murine Microglia
This assay quantifies the inhibitory effect of this compound on NLRP3 inflammasome-mediated IL-1β release from microglia.
1. Isolation and Culture of Primary Murine Microglia:
-
Primary microglia are isolated from the cerebral cortices of neonatal mice (P0-P3).
-
Brains are mechanically and enzymatically dissociated to create a mixed glial cell suspension.
-
The mixed glial culture
Safety Operating Guide
Navigating the Safe Disposal of CVN293: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like CVN293 is a critical component of laboratory safety and operational integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of laboratory chemical waste provide a clear framework for its responsible management. This guide offers procedural steps and essential information to ensure the safe handling and disposal of this compound, reinforcing a culture of safety and environmental responsibility.
Standard Operating Procedures for this compound Disposal
In the absence of a specific SDS for this compound, it should be treated as a hazardous chemical waste. Laboratory personnel must adhere to their institution's hazardous waste disposal procedures, which are designed to comply with local, state, and federal regulations.[1][2][3] The following steps outline a general protocol for the proper disposal of this compound:
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, glassware), as hazardous waste.[1]
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions.[2] For instance, keep it separate from biological or radioactive waste unless it is a mixed waste, which requires special handling procedures.[3]
2. Container Management:
-
Use a designated, compatible, and leak-proof container for this compound waste.[1][2] The container must be in good condition and have a secure lid.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[1] Avoid using abbreviations or chemical formulas. The label should also include the date when the waste was first added to the container.
3. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.[2]
-
Ensure the storage area has secondary containment to control any potential leaks or spills.[1]
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3][4]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[3][4]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular laboratory trash or recycled, in accordance with institutional policies.[3][4]
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.[1][3] Do not attempt to dispose of chemical waste down the drain or in the regular trash.[2]
Understanding the Mechanism of Action: The KCNK13/NLRP3 Pathway
This compound is an inhibitor of the potassium channel KCNK13 (also known as THIK-1).[5][6] This channel plays a crucial role in the activation of the NLRP3 inflammasome, a key component of the innate immune system.[7][8] Dysregulation of the NLRP3 inflammasome is implicated in various inflammatory diseases.[9] The following diagram illustrates the simplified signaling pathway targeted by this compound.
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing the disposal or environmental fate of this compound. As an investigational compound, such data is often proprietary or not yet generated. In the absence of specific data, adherence to the precautionary disposal procedures outlined above is paramount to minimize any potential environmental impact.
By following these guidelines, laboratory professionals can ensure the safe and responsible management of this compound, contributing to a secure research environment and upholding the principles of environmental stewardship.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. youtube.com [youtube.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. What are KCNK13 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. KCNK13 - Wikipedia [en.wikipedia.org]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling CVN293
Disclaimer: CVN293 is an investigational compound. This guide is based on best practices for handling potent, non-hazardous small molecule compounds in a research setting, as a specific Safety Data Sheet (SDS) is not publicly available. A thorough risk assessment should be conducted by the user before handling this compound.
This compound is an investigational, highly selective oral inhibitor of the potassium two-pore domain channel subfamily K member 13 (KCNK13). It is being developed for the treatment of neurodegenerative disorders by targeting neuroinflammation. As a potent bioactive molecule, appropriate safety precautions are necessary during handling to minimize exposure risk to researchers and laboratory personnel.
Personal Protective Equipment (PPE)
The recommended personal protective equipment for handling this compound in a laboratory setting is summarized below. This is based on the assumption that the compound is a solid (powder) at room temperature and has an unknown toxicological profile.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Should be worn at all times when handling the compound to protect against splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Double gloving is recommended, especially when handling the pure compound. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A dedicated lab coat should be worn over personal clothing. |
| Respiratory Protection | N95 Respirator or better | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. |
Experimental Protocol: Weighing and Solubilizing this compound
This protocol outlines the steps for safely weighing and preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent (e.g., DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Conical tubes or vials
Procedure:
-
Preparation:
-
Ensure the analytical balance is clean, calibrated, and located within a chemical fume hood or a ventilated balance enclosure.
-
Don all required PPE as specified in the table above.
-
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.
-
Record the exact weight of the compound.
-
-
Solubilization:
-
Transfer the weighed this compound powder into an appropriate conical tube or vial.
-
Using a calibrated pipette, add the calculated volume of the desired solvent (e.g., DMSO) to achieve the target stock solution concentration.
-
Securely cap the tube or vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be required for some compounds, but this should be tested for this compound's stability.
-
-
Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) to maintain stability.
-
Operational and Disposal Plans
Handling and Storage:
-
This compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid form to avoid dust generation.
-
Store the compound in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier.
-
Access to the compound should be restricted to authorized personnel.
Spill Management:
-
In case of a small spill of the powder, gently cover it with a damp paper towel to avoid raising dust.
-
Wipe the area with a suitable cleaning agent (e.g., 70% ethanol), working from the outside of the spill inwards.
-
For liquid spills, absorb with an inert material (e.g., spill pillows or vermiculite).
-
All contaminated materials should be collected in a sealed bag and disposed of as chemical waste.
Disposal:
-
All waste materials contaminated with this compound, including empty containers, used gloves, weighing paper, and pipette tips, must be disposed of as hazardous chemical waste.
-
Follow your institution's and local regulations for chemical waste disposal.[1][2]
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
